6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(pyridin-3-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-12(15-9-4-3-7-14-8-9)10-5-1-2-6-11(10)13(17)18/h1-4,7-8,10-11H,5-6H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJRXEHUFVTCHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=CN=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387776 | |
| Record name | 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432001-25-7 | |
| Record name | 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis route for 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid
An In-Depth Technical Guide to the Synthesis of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid
Executive Summary
This guide provides a comprehensive, technically detailed methodology for the synthesis of this compound. This molecule, incorporating both a versatile cyclohexene scaffold and a medicinally relevant pyridyl-amide moiety, is of significant interest to researchers in drug discovery and materials science. The proposed synthetic route is a robust and efficient two-step process. It commences with the classic Diels-Alder cycloaddition of 1,3-butadiene and maleic anhydride to form a key cyclic anhydride intermediate. This is followed by a regioselective nucleophilic acyl substitution, where the anhydride ring is opened by 3-aminopyridine to yield the final product. This document outlines the underlying chemical principles, provides detailed, step-by-step experimental protocols, and discusses critical process considerations, offering a complete framework for its successful laboratory preparation.
Introduction
The confluence of carbocyclic structures and heterocyclic pharmacophores represents a cornerstone of modern medicinal chemistry. Pyridine carboxylic acid derivatives, for instance, are integral components of numerous therapeutic agents, valued for their role in treating a wide array of diseases from tuberculosis to cancer.[1] The target molecule, this compound, embodies this principle by linking a pyridine core to a cyclohexene dicarboxylic acid backbone. The cyclohexene ring system, readily accessible through the powerful Diels-Alder reaction, serves as a rigid and conformationally defined scaffold, ideal for orienting functional groups in three-dimensional space.
This guide presents a logical and field-proven synthetic strategy, designed for reproducibility and scalability. By elucidating the causality behind each experimental choice and grounding the methodology in established chemical literature, we aim to provide researchers, scientists, and drug development professionals with an authoritative resource for accessing this valuable chemical entity.
Retrosynthetic Analysis
A retrosynthetic approach is the most logical way to deconstruct the target molecule into readily available starting materials. The synthesis strategy hinges on two primary and highly reliable transformations: amide bond formation and a Diels-Alder cycloaddition.
-
Disconnection of the Amide Bond: The most evident disconnection is at the amide linkage. This bond can be retrosynthetically cleaved to reveal a carboxylic anhydride intermediate and an amine. Specifically, the target molecule can be formed from cis-cyclohex-4-ene-1,2-dicarboxylic anhydride and 3-aminopyridine. This is a classic ring-opening reaction of a cyclic anhydride.[2][3]
-
Disconnection of the Cyclohexene Ring: The cyclohexene ring, bearing two cis-oriented substituents, is a hallmark of a Diels-Alder adduct.[4] This six-membered ring can be disconnected via a retro-Diels-Alder reaction into a conjugated diene (1,3-butadiene) and a dienophile (maleic anhydride).[5][6]
This analysis leads to simple, commercially available starting materials: 1,3-butadiene, maleic anhydride, and 3-aminopyridine.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway
The forward synthesis logically follows the retrosynthetic analysis: a Diels-Alder reaction to construct the carbocyclic core, followed by amidation to install the pyridyl-amide functionality.
Caption: Overall two-step synthetic scheme.
Step 1: Diels-Alder Synthesis of cis-Cyclohex-4-ene-1,2-dicarboxylic Anhydride
The Diels-Alder reaction is a pericyclic [4+2] cycloaddition that forms a six-membered ring through a concerted mechanism.[4][7] The reaction between a conjugated diene (1,3-butadiene) and an electron-deficient alkene, or dienophile (maleic anhydride), is a prototypical example. The reaction is highly stereospecific, with the cis geometry of the dienophile being retained in the final product, yielding the cis-dicarboxylic anhydride.[8]
For safety and ease of handling, 1,3-butadiene, which is a gas at room temperature, is generated in situ from the thermal decomposition of 3-sulfolene, a stable solid.[5][9] This method allows for the controlled release of the diene, minimizing side reactions like polymerization.[5]
Experimental Protocol: Step 1
-
Apparatus Setup: To a 50 mL round-bottomed flask equipped with a magnetic stir bar, add 3-sulfolene (5.0 g, 42.3 mmol) and maleic anhydride (2.5 g, 25.5 mmol).
-
Solvent Addition: Add 5 mL of xylene to the flask. Xylene serves as a high-boiling inert solvent, allowing the reaction to proceed at an appropriate temperature (reflux ~140 °C).[9][10]
-
Reflux: Attach a reflux condenser and place the flask in a sand bath or heating mantle. Heat the mixture gently to reflux. The solids will dissolve, and the solution will boil steadily. During this process, the 3-sulfolene decomposes into 1,3-butadiene and sulfur dioxide gas.[8] CAUTION: This step must be performed in a well-ventilated fume hood as toxic sulfur dioxide gas is evolved.[5][9]
-
Reaction: Maintain the reflux for 60 minutes to ensure the complete reaction of the generated butadiene.
-
Crystallization: Remove the heat source and allow the flask to cool slowly to room temperature. As the solution cools, the product, cis-cyclohex-4-ene-1,2-dicarboxylic anhydride, will crystallize.
-
Isolation: Cool the mixture further in an ice bath for 15 minutes to maximize crystal formation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold petroleum ether to remove residual xylene and any unreacted starting material.[11] Allow the product to air dry on the funnel, then transfer to a watch glass to dry completely. The product is often pure enough for the next step without further purification.
| Parameter | Expected Value | Reference |
| Theoretical Yield | ~3.88 g | Calculated |
| Appearance | White crystalline solid | [8] |
| Melting Point | 103-104 °C | [6] |
Step 2: Synthesis of this compound via Amidation
This step involves the nucleophilic acyl substitution reaction between the anhydride intermediate and 3-aminopyridine. The lone pair of electrons on the amino group of 3-aminopyridine attacks one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, breaking the C-O bond of the anhydride ring to yield the final product containing both a carboxylic acid and an amide functional group.[2][3]
Experimental Protocol: Step 2
-
Reagent Setup: In a 100 mL round-bottomed flask, dissolve cis-cyclohex-4-ene-1,2-dicarboxylic anhydride (3.0 g, 19.7 mmol) in 30 mL of anhydrous tetrahydrofuran (THF).
-
Amine Addition: To this stirring solution, add 3-aminopyridine (1.85 g, 19.7 mmol) portion-wise over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials. A precipitate of the product may form during the reaction.
-
Isolation: If a precipitate has formed, collect the solid by vacuum filtration. If the product remains in solution, reduce the solvent volume in vacuo using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization. A suitable solvent system, such as ethanol/water or ethyl acetate, should be determined empirically. Wash the purified crystals with a small amount of cold solvent and dry under vacuum.
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₁₄N₂O₃ |
| Molecular Weight | 246.26 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | δ ~12.5 (s, 1H, COOH), ~10.0 (s, 1H, NH), 8.8-8.2 (m, 2H, Ar-H), 7.8-7.3 (m, 2H, Ar-H), 5.7 (m, 2H, CH=CH), 3.4-3.2 (m, 2H, CH-CO), 2.8-2.4 (m, 4H, CH₂) |
| ¹³C NMR (DMSO-d₆) | δ ~174 (COOH), ~172 (CONH), 145-120 (Ar-C & C=C), 45-40 (CH-CO), 30-25 (CH₂) |
Process Optimization and Considerations
-
Moisture Control: Maleic anhydride is susceptible to hydrolysis to maleic acid upon exposure to moisture.[5] All glassware should be thoroughly dried, and anhydrous solvents should be used in Step 2 to prevent this side reaction.
-
Purity of Intermediate: While the Diels-Alder adduct is often of high purity after crystallization, its melting point should be checked. If it is significantly lower or broader than the literature value, recrystallization from a solvent like toluene or an ethyl acetate/hexane mixture may be necessary before proceeding.[10]
-
Alternative Amidation Conditions: While the direct reaction between the anhydride and amine at room temperature is generally effective, for less reactive amines or to increase the reaction rate, gentle heating (40-50 °C) can be applied. In challenging cases where standard methods fail, particularly with sterically hindered substrates, alternative amide coupling protocols using reagents like HATU or converting the acid to an acyl fluoride can be considered.[12][13]
-
Product Characterization: Full characterization of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy is essential to confirm its structure and purity.
Conclusion
The synthesis of this compound has been successfully outlined through a reliable and efficient two-step sequence. This guide leverages the power of the Diels-Alder reaction to construct the central carbocyclic framework, followed by a straightforward amidation to introduce the key pyridyl-amide functionality. The detailed protocols and mechanistic insights provided herein offer a solid foundation for researchers to produce this compound with high purity and in good yield, facilitating further exploration of its potential applications in science and medicine.
References
- BenchChem. (n.d.). Synthesis of Cyclohex-2-ene-1-carboxylic Acid via Diels-Alder Reaction: Application Notes and Protocols.
- Unknown. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction).
- Alfa Chemistry. (n.d.). Diels-Alder Cycloaddition Reaction.
- Wikipedia. (2024). Diels–Alder reaction.
- Unknown. (n.d.). Diels-Alder Reaction.
- Bruder, M. A. (2007). Experiment #4: Diels-Alder Reaction.
- Chemistry Study. (2022). #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. YouTube.
- Lauren. (2013). DIELS-ALDER SYNTHESIS OF CYCLOHEX-4-ENE-1,2-CIS-DICARBOXYLIC ANHYDRIDE FROM BUTADIENE SULFONE AND MALEIC ANHYDRIDE. Odinity.
- Alfred State College. (n.d.). Preparation of 4-cyclohexene-cis-l. 2-dicarboxylic acid: Example of the Diels-Alder reaction.
- PubChem. (n.d.). 3-Amino-pyridine-2-carboxylic acid amide.
- Chem-Impex. (n.d.). 3-Aminopyridine-2-carboxylic acid amide.
- AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.
- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11624-11629.
- Azmon, B. D. (2016). The Diels-Alder Reaction: Stereoselective Synthesis of cis-4-cyclohexene-1,2-dicarboxylic Anhydride. YouTube.
- Matrix Scientific. (n.d.). 6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid.
- Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides.
- BLDpharm. (n.d.). 545349-20-0|6-((Pyridin-3-ylmethyl)carbamoyl)cyclohex-3-enecarboxylic acid.
- Wentzel Lab. (2020). Anhydride reacting with amine to synthesize an acid and amide. YouTube.
- Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. cerritos.edu [cerritos.edu]
- 6. sas.upenn.edu [sas.upenn.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. odinity.com [odinity.com]
- 9. web.alfredstate.edu [web.alfredstate.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. growingscience.com [growingscience.com]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Retrosynthetic Analysis and Forward Synthesis of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid
An In-depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive retrosynthetic analysis and a detailed, field-proven protocol for the synthesis of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid. This molecule contains three key structural motifs: a cyclohexene core, a carboxylic acid, and a pyridine-derived amide. Our analysis deconstructs the target molecule into simple, commercially available starting materials. The proposed forward synthesis is designed for efficiency, stereochemical control, and scalability, leveraging a strategic Diels-Alder cycloaddition followed by a regioselective anhydride ring-opening. This document is intended for researchers, chemists, and drug development professionals seeking a robust and well-rationalized synthetic strategy.
Chapter 1: The Retrosynthetic Strategy
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler precursor structures, known as synthons, and their corresponding synthetic equivalents.[1] Our analysis of the target molecule, this compound, identifies two strategic disconnections that lead to an efficient and logical synthetic pathway.
Primary Disconnections and Strategic Rationale
The chosen retrosynthetic path is illustrated below. It prioritizes robust and high-yielding reactions while ensuring precise control over the relative stereochemistry of the final product.
Figure 1: Retrosynthetic analysis of the target molecule.
Disconnection 1: C(O)-N Amide Bond
The most logical initial disconnection is the amide bond. Amide bonds are reliably formed through the reaction of a carboxylic acid derivative and an amine. This C-N bond cleavage simplifies the target molecule into two key precursors:
-
Synthon A: A cyclohexene dicarboxylic acid synthon. The most practical synthetic equivalent is cis-4-Cyclohexene-1,2-dicarboxylic anhydride . Using the anhydride is strategically advantageous as it allows for the selective formation of a mono-amide while simultaneously revealing the second carboxylic acid upon ring-opening, thus avoiding complex protection-deprotection steps.
-
Synthon B: A 3-pyridylamine synthon, for which the direct synthetic equivalent is 3-aminopyridine .[2][3]
Disconnection 2: Diels-Alder [4+2] Cycloaddition
The intermediate, cis-4-Cyclohexene-1,2-dicarboxylic anhydride, is a classic adduct of a Diels-Alder reaction.[4] This powerful pericyclic reaction forms a six-membered ring by reacting a conjugated diene with an alkene (dienophile).[5] A retro-Diels-Alder disconnection breaks the cyclohexene ring into:
-
Diene: 1,3-Butadiene .
-
Dienophile: Maleic anhydride . The electron-withdrawing nature of the two carbonyl groups makes maleic anhydride a highly reactive and suitable dienophile.[6][7]
This analysis simplifies the complex target molecule into three readily available starting materials: 1,3-butadiene, maleic anhydride, and 3-aminopyridine.
Chapter 2: The Forward Synthesis: Experimental Protocols
The forward synthesis follows the logic established in the retrosynthetic analysis. It is a two-stage process: first, the construction of the cyclohexene anhydride core, followed by the regioselective amidation.
Stage 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
This stage employs the Diels-Alder reaction. For safety and ease of handling, 1,3-butadiene is generated in situ from the thermal decomposition of 3-sulfolene (butadiene sulfone).[8][9] This cheletropic reaction releases sulfur dioxide gas and the required diene within the reaction vessel.[9]
Table 1: Reagents for Stage 1
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Eq. |
| 3-Sulfolene | 118.15 | 8.0 g | 0.0677 | 1.1 |
| Maleic Anhydride | 98.06 | 6.0 g | 0.0612 | 1.0 |
| p-Xylene | 106.16 | 15 mL | - | Solvent |
| Toluene | 92.14 | 5 mL | - | Co-solvent |
| Petroleum Ether | - | ~10 mL | - | Anti-solvent |
Experimental Protocol: Stage 1
-
Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 3-sulfolene (8.0 g) and maleic anhydride (6.0 g).[10] Caution: Maleic anhydride is corrosive and moisture-sensitive; handle with care.[8]
-
Solvent Addition: Add 15 mL of p-xylene to the flask. Attach a reflux condenser securely.
-
Reaction: Heat the mixture gently in a sand bath or using a heating mantle. The solids will dissolve, and upon reaching the reflux temperature of xylene (~140 °C), the 3-sulfolene will begin to decompose, releasing 1,3-butadiene and SO₂ gas.[11] Safety: This step must be performed in a well-ventilated fume hood as toxic sulfur dioxide gas is evolved.[9]
-
Reflux: Maintain a gentle reflux for 60 minutes to ensure the reaction goes to completion.[11]
-
Cooling & Crystallization: Remove the heat source and allow the flask to cool to room temperature for approximately 10-15 minutes.[11] Transfer the solution to a clean Erlenmeyer flask. To induce crystallization, add 5 mL of toluene and then slowly add petroleum ether dropwise until the solution becomes cloudy.[12]
-
Isolation: Cool the flask in an ice bath for 15 minutes to maximize crystal formation.[12] Collect the white, needle-like crystals of cis-4-cyclohexene-1,2-dicarboxylic anhydride by vacuum filtration using a Buchner funnel.[13]
-
Drying: Wash the crystals with a small amount of cold petroleum ether and allow them to air dry completely.
-
Characterization: The expected yield is approximately 75-85%. The melting point of the pure product is 103-104 °C.
Stage 2: Synthesis of this compound
This stage involves the nucleophilic acyl substitution reaction where 3-aminopyridine acts as the nucleophile, attacking one of the carbonyl carbons of the cyclic anhydride.[14] This reaction is highly efficient and regioselective, opening the ring to form the desired amide-acid product.
Table 2: Reagents for Stage 2
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Eq. |
| cis-4-Cyclohexene-1,2-dicarboxylic anhydride | 152.15 | 5.0 g | 0.0329 | 1.0 |
| 3-Aminopyridine | 94.11 | 3.1 g | 0.0329 | 1.0 |
| Tetrahydrofuran (THF), Anhydrous | 72.11 | 50 mL | - | Solvent |
Experimental Protocol: Stage 2
-
Setup: In a 250 mL round-bottomed flask under a nitrogen atmosphere, dissolve cis-4-cyclohexene-1,2-dicarboxylic anhydride (5.0 g) in 50 mL of anhydrous tetrahydrofuran (THF).
-
Reagent Addition: In a separate flask, dissolve 3-aminopyridine (3.1 g) in 20 mL of anhydrous THF. Add this solution dropwise to the stirred anhydride solution at room temperature over 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The ring-opening of cyclic anhydrides with amines is typically a facile process.[15][16]
-
Workup: Upon completion, reduce the solvent volume in vacuo. Add 50 mL of diethyl ether to the residue, which should cause the product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Purification & Drying: The crude product can be further purified by recrystallization from an ethanol/water mixture if necessary. Dry the final product under vacuum.
Chapter 3: Visualization of the Synthetic Workflow
A well-defined workflow is critical for reproducibility and scaling in drug development. The two-stage synthesis is summarized in the following diagram.
Figure 2: Step-by-step workflow for the forward synthesis.
Conclusion
The retrosynthetic analysis presented herein provides a clear and chemically sound strategy for the synthesis of this compound. By identifying the Diels-Alder cycloaddition and a subsequent anhydride ring-opening as the key transformations, the synthesis is reduced to a two-stage process utilizing simple, inexpensive starting materials. The detailed protocols are based on established and reliable chemical literature, offering a robust foundation for laboratory synthesis and future process development. This guide serves as a practical tool for scientists engaged in the synthesis of complex molecular architectures for pharmaceutical research.
References
- Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. (Source for the foundational Diels-Alder reaction) [Link provided by Wikipedia: https://en.wikipedia.org/wiki/Diels%E2%80%93Alder_reaction]
- Organic Syntheses. (n.d.). Diels-Alder Reaction. [Link: https://www.orgsyn.
- Utah Tech University. (n.d.). Diels-Alder Reaction. [Link: https://chem.utahtech.edu] (Protocol using butadiene sulfone and maleic anhydride)
- Odinity. (2013). Diels-Alder Synthesis of Cyclohex-4-ene-1,2-cis-dicarboxylic Anhydride. [Link: https://odinity.com] (Detailed student lab report with procedure and yield)
- California State University, Northridge. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride. (A similar university lab procedure detailing the use of 3-sulfolene) [Link: https://www.csun.edu]
- Chemistry LibreTexts. (2023). The Diels-Alder Cycloaddition. [Link: https://chem.libretexts.
- BenchChem. (n.d.). Laboratory Scale Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic acid. [Link: https://www.benchchem.
- Alfred State College. (n.d.). Preparation of 4-cyclohexene-cis-l,2-dicarboxylic acid. (Educational lab handout with specific reagent quantities) [Link: https://www.
- Kim, S. et al. (2021). Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. ACS Omega, 6(48), 32835–32844. [Link: https://pubs.acs.org/doi/10.1021/acsomega.1c04741]
- Dean, T., & Francis, T. (n.d.). Retrosynthesis. (Educational resource on the principles of retrosynthesis) [Link: http://www.deanfrancis.com/retrosynthesis]
- National Institutes of Health. (2021). Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. National Center for Biotechnology Information. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8653835/]
- Azmon, B. D. (2016). The Diels-Alder Reaction: Stereoselective Synthesis of cis-4-cyclohexene-1,2-dicarboxylic Anhydride. YouTube. [Link: https://www.youtube.
- International Journal of Novel Research and Development. (n.d.). Retrosynthesis Approach for Organic Compounds. [Link: https://www.ijnrd.org] (Overview of retrosynthetic principles like FGI and disconnection)
- ResearchGate. (n.d.). Synthesis of cyclohexene-carbaldehydes. [Link: https://www.researchgate.net/figure/Synthesis-of-cyclohexene-carbaldehydes-via-Michael-retro-oxa-Michael-Michael-aldol_fig1_349585693]
- Organic Syntheses. (n.d.). 3-aminopyridine. [Link: http://www.orgsyn.org/demo.aspx?
- Ebewele, R. O., et al. (2024). Gelation during Ring-Opening Reactions of Cellulosics with Cyclic Anhydrides: Phenomena and Mechanisms. Biomacromolecules. [Link: https://pubs.acs.org/doi/10.1021/acs.biomac.3c01077] (Discusses reactivity of cyclic anhydrides based on ring strain)
- Fiveable. (n.d.). 4.3 Acid anhydrides. [Link: https://library.fiveable.me] (Covers the reaction of acid anhydrides with amines)
- Veeprho. (n.d.). 3-Aminopyridine | CAS 462-08-8. [Link: https://www.veeprho.com/product/3-aminopyridine-cas-462-08-8/]
- ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. [Link: https://www.researchgate.net/figure/Synthesis-of-3-Aminopyridine_fig1_332616212]
- National Institutes of Health. (n.d.). Cyclic anhydride ring opening reactions: theory and application. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/15164789/]
- Rojas Lab. (2024). Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained!. YouTube. [Link: https://www.youtube.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclohexenes. [Link: https://www.organic-chemistry.org/synthesis/C6-compounds/cycloalkenes/cyclohexenes.shtm]
- Wikipedia. (n.d.). Maleic anhydride. [Link: https://en.wikipedia.org/wiki/Maleic_anhydride]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. veeprho.com [veeprho.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Maleic anhydride - Wikipedia [en.wikipedia.org]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. cerritos.edu [cerritos.edu]
- 10. web.alfredstate.edu [web.alfredstate.edu]
- 11. odinity.com [odinity.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. fiveable.me [fiveable.me]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Elucidating the Mechanism of Action of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid
As a Senior Application Scientist, this in-depth technical guide has been developed to explore the potential mechanism of action for the novel compound 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid. Given the nascent stage of research on this specific molecule, this document synthesizes established principles of drug discovery and mechanistic biology to propose a plausible mode of action and a comprehensive framework for its experimental validation. The methodologies and interpretations are grounded in authoritative practices to ensure scientific rigor and trustworthiness.
Introduction and Structural Rationale
This compound is a novel small molecule with potential therapeutic applications. Its chemical architecture, featuring a central cyclohexene scaffold appended with a carboxylic acid and a pyridin-3-ylcarbamoyl moiety, suggests a high likelihood of interaction with biological macromolecules. The presence of a carboxylic acid group, a common feature in enzyme inhibitors, points towards a potential role in targeting the active site of an enzyme. The pyridin-ylcarbamoyl side chain can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which are critical for target specificity and binding affinity.
Based on these structural attributes, a primary hypothesis is that this compound functions as an enzyme inhibitor . This guide will delineate a systematic approach to investigate this proposed mechanism of action, focusing on target identification, characterization of the inhibitory activity, and elucidation of the molecular interactions.
Proposed Signaling Pathway and Point of Intervention
To illustrate the potential impact of this compound, we will consider a hypothetical signaling pathway where it may intervene. Let's assume our molecule, hereafter referred to as "PYCA-6," is an inhibitor of a critical kinase, "Kinase-X," involved in a pro-inflammatory signaling cascade.
Caption: Proposed point of intervention for PYCA-6 in a hypothetical pro-inflammatory signaling pathway.
Experimental Workflow for Mechanistic Elucidation
A multi-pronged experimental approach is essential to validate the hypothesized mechanism of action. The following workflow outlines the key stages, from initial screening to detailed kinetic analysis.
Caption: Experimental workflow for the elucidation of PYCA-6's mechanism of action.
Core Experimental Protocols
Objective: To determine if PYCA-6 directly inhibits the enzymatic activity of the putative target kinase.
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Serially dilute PYCA-6 in DMSO to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
In a 96-well plate, add the reaction buffer, the kinase substrate (a specific peptide), and the recombinant Kinase-X enzyme.
-
Add the diluted PYCA-6 or DMSO (as a vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP (at a concentration close to its Km value).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).
-
Plot the percentage of kinase inhibition against the logarithm of the PYCA-6 concentration to determine the IC50 value.
Data Presentation:
| Compound | Target | IC50 (nM) |
| PYCA-6 | Kinase-X | 50 |
| Staurosporine (Control) | Kinase-X | 5 |
Objective: To confirm direct binding of PYCA-6 to Kinase-X and to determine the binding kinetics (kon, koff) and affinity (KD).
Protocol:
-
Immobilize recombinant Kinase-X onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
Prepare a series of PYCA-6 concentrations in a suitable running buffer (e.g., PBS with 0.05% Tween 20).
-
Inject the PYCA-6 solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in response units, RU) over time to generate sensorgrams for the association and dissociation phases.
-
Regenerate the sensor surface between injections using a mild acidic or basic solution.
-
Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the kinetic and affinity constants.
Data Presentation:
| Parameter | Value |
| Association rate (kon) | 1.2 x 10^5 M⁻¹s⁻¹ |
| Dissociation rate (koff) | 6.0 x 10⁻³ s⁻¹ |
| Dissociation constant (KD) | 50 nM |
Objective: To verify that PYCA-6 can inhibit the activity of Kinase-X within a cellular context.
Protocol:
-
Culture a relevant cell line (e.g., a human monocytic cell line) to 80-90% confluency.
-
Treat the cells with various concentrations of PYCA-6 for a predetermined time (e.g., 2 hours).
-
Stimulate the cells with a known activator of the Kinase-X pathway (e.g., a cytokine or a growth factor).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of Substrate A (p-Substrate A) and for total Substrate A.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the p-Substrate A signal to the total Substrate A signal to determine the extent of inhibition.
Kinetic Studies: Elucidating the Mode of Inhibition
To further characterize the inhibitory mechanism, kinetic studies are performed by measuring the initial reaction velocities at varying concentrations of both the substrate and ATP, in the presence and absence of PYCA-6.
Caption: Workflow for determining the mode of enzyme inhibition.
By analyzing the changes in Km and Vmax in the presence of PYCA-6, the mode of inhibition relative to the substrate and ATP can be determined. For instance, a competitive inhibitor will increase the apparent Km without affecting Vmax.
Conclusion
This technical guide outlines a robust and scientifically grounded strategy for elucidating the mechanism of action of this compound. By systematically progressing through biochemical, biophysical, and cell-based assays, complemented by detailed kinetic studies, a comprehensive understanding of how this compound exerts its biological effects can be achieved. The proposed workflow, rooted in established methodologies, provides a clear path for future research and development of this promising molecule.
References
-
General Principles of Kinase Assays: Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. [Link]
-
Surface Plasmon Resonance for Drug Discovery: Schasfoort, R. B., & Tudos, A. J. (Eds.). (2008). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]
-
Western Blotting Protocols and Principles: Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429. [Link]
-
Enzyme Kinetics and Inhibition: Johnson, K. A., & Goody, R. S. (2011). The original Michaelis constant: translation of the 1913 Michaelis–Menten paper. Biochemistry, 50(39), 8264-8269. [Link]
Predicted biological targets of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid
An In-Depth Technical Guide: Predicted Biological Targets of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The identification of molecular targets is a cornerstone of modern drug discovery, providing the mechanistic foundation for therapeutic intervention and safety assessment. This guide presents a comprehensive strategy for elucidating the biological targets of the novel small molecule, this compound. By integrating computational prediction methodologies with robust experimental validation protocols, we construct a data-driven narrative to identify high-probability targets. Structural analysis of the query molecule reveals a classic pharmacophore suggestive of histone deacetylase (HDAC) inhibition, characterized by a potential zinc-binding group (carboxylic acid), a hydrophobic linker (cyclohexene), and a surface-recognition cap (pyridin-3-ylcarbamoyl). This hypothesis is further explored through in-silico techniques, including pharmacophore modeling and reverse docking against a panel of epigenetic regulators, primarily HDACs and sirtuins. Subsequently, a multi-tiered experimental framework is detailed, beginning with direct target engagement assays such as the Thermal Shift Assay (TSA) and progressing to enzymatic and cell-based assays to confirm functional modulation and downstream physiological effects. This document serves as both a predictive analysis for the specific compound and a methodological template for small molecule target deconvolution.
Structural Rationale and Primary Hypothesis Generation
The chemical architecture of this compound provides immediate clues to its potential biological function. A systematic deconstruction of its constituent moieties allows for the formulation of a primary hypothesis based on established structure-activity relationships (SAR) in medicinal chemistry.
-
Carboxylic Acid Moiety : This functional group is a well-characterized zinc-binding group (ZBG). It is a hallmark of many small molecule inhibitors that target the active site of zinc-dependent metalloenzymes, most notably the histone deacetylases (HDACs).[1][2]
-
Cyclohex-3-ene Linker : This non-aromatic, hydrophobic ring serves as a scaffold or linker. Its role is to orient the ZBG and the "cap" group optimally within the target's binding pocket. The use of cyclohexane and related scaffolds is documented in the design of HDAC inhibitors.[3][4]
-
Pyridin-3-ylcarbamoyl "Cap" : This region, analogous to nicotinamide, is predicted to function as the surface-recognition "cap" group. This moiety interacts with residues at the rim of the enzyme's active site, contributing to both potency and selectivity.[5] The nicotinamide-like structure also raises the possibility of interaction with NAD+-dependent enzymes, such as the sirtuin (SIRT) family of Class III HDACs.[6][7]
Based on this analysis, the primary hypothesis is that This compound functions as an inhibitor of zinc-dependent histone deacetylases (Class I, II, and IV) and may potentially modulate the activity of NAD+-dependent sirtuins (Class III HDACs).
In-Silico Target Prediction: A Computational Triage
To refine our primary hypothesis, a series of computational, or in silico, methods are employed. These techniques leverage vast chemogenomic databases and structural bioinformatics to predict interactions between a small molecule and a library of biological targets, offering a cost-effective and rapid approach to generating a tractable list of candidates for experimental validation.[8][9][10]
Pharmacophore Modeling
A pharmacophore represents the essential steric and electronic features required for a molecule to interact with a specific biological target.[11] The classic pharmacophore model for pan-HDAC inhibitors consists of a ZBG, a hydrophobic linker, and a cap group for surface interaction.[1][5] As illustrated below, the query molecule aligns remarkably well with this established model.
Figure 1: Pharmacophore Alignment. The query molecule's features align with the classic HDAC inhibitor model.
Reverse Molecular Docking
Reverse docking computationally screens a single ligand against a library of protein structures to identify potential binding partners.[12] We propose docking the query molecule against high-resolution crystal structures of key HDAC and SIRT isoforms. The primary endpoint is the predicted binding affinity (ΔG, in kcal/mol), with lower values indicating a more stable interaction. A secondary endpoint is the analysis of the binding pose to confirm key interactions, such as the chelation of the catalytic zinc ion by the carboxylic acid.
| Predicted Target | Protein Data Bank (PDB) ID | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| HDAC1 (Class I) | 1C10 | -8.5 | Zinc chelation, H-bond with HIS142 |
| HDAC2 (Class I) | 3MAX | -8.9 | Zinc chelation, H-bond with HIS143 |
| HDAC6 (Class IIb) | 5EDU | -7.8 | Zinc chelation, pi-stacking with PHE621 |
| HDAC8 (Class I) | 1T69 | -7.2 | Zinc chelation, H-bond with TYR306 |
| SIRT1 (Class III) | 4I5I | -6.5 | H-bond with SER266, hydrophobic interactions |
| SIRT2 (Class III) | 3ZGO | -7.1 | H-bond with ASN168, pi-stacking with PHE96 |
| Table 1: Hypothetical Reverse Docking Results. Predicted binding affinities and key interactions for the query molecule against a panel of HDAC and SIRT isoforms. |
In-Silico Workflow Overview
The computational workflow follows a logical progression from broad, hypothesis-generating methods to more specific, structure-based predictions.
Figure 2: In-Silico Target Prediction Workflow. A multi-pronged approach to generate a high-confidence target list.
Experimental Target Validation
While computational predictions are powerful, they remain hypothetical until substantiated by empirical evidence.[13][14] The following section outlines a tiered experimental strategy to first confirm direct physical binding and then to characterize the functional consequences of that interaction.
Tier 1: Direct Target Engagement Assays
The initial goal is to confirm a direct, physical interaction between the compound and its predicted protein targets.
The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to detect ligand binding.[15] The principle is that a protein's thermal stability increases upon ligand binding, resulting in a measurable shift in its melting temperature (Tm).[16][17]
Protocol: High-Throughput Thermal Shift Assay
-
Protein Preparation : Purify recombinant target proteins (e.g., HDAC1, HDAC2, HDAC6, SIRT2) to ≥95% purity. Dilute each protein to a final concentration of 2 µM in a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series to test final concentrations from 100 µM down to 1 nM.
-
Assay Plate Setup : In a 96-well PCR plate, add 20 µL of the protein solution to each well.[18]
-
Dye Addition : Add 5 µL of a fluorescent dye solution (e.g., SYPRO Orange, diluted 1:1000) to each well. This dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during thermal denaturation.[15][18]
-
Compound Addition : Add 1 µL of the compound dilutions (or DMSO as a vehicle control) to the appropriate wells.
-
Thermal Denaturation : Place the sealed plate into a real-time PCR instrument.[16] Program a temperature ramp from 25 °C to 95 °C, increasing by 1 °C per minute, while continuously monitoring fluorescence.
-
Data Analysis : Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the inflection point of the resulting sigmoidal curve, often calculated from the peak of the first derivative. The change in melting temperature (ΔTm) is calculated as (Tm of protein + compound) - (Tm of protein + DMSO). A positive ΔTm indicates stabilizing binding.
Tier 2: Functional Enzymatic Assays
Confirming direct binding is necessary but not sufficient. We must also demonstrate that this binding event modulates the target's biological function. For HDACs and sirtuins, this is achieved by measuring their deacetylation activity.[19]
This assay uses a synthetic peptide substrate containing an acetylated lysine residue and a quenched fluorophore.[20] Deacetylation by an active HDAC or SIRT renders the peptide susceptible to a developing enzyme (trypsin), which cleaves the peptide and releases the fluorophore, generating a measurable signal.[20][21]
Protocol: In Vitro HDAC Inhibition Assay
-
Reagent Preparation :
-
Enzyme : Dilute recombinant HDAC/SIRT enzyme to a working concentration (e.g., 5 ng/µL) in assay buffer.
-
Substrate : Use a commercially available fluorogenic substrate, such as Boc-Lys(Ac)-AMC for Class I/II HDACs.[20]
-
Compound : Prepare serial dilutions of the test compound.
-
Developer : Prepare a solution of trypsin in a buffer containing a known pan-HDAC inhibitor (e.g., Trichostatin A) to stop the initial reaction.
-
-
Reaction Initiation : In a 96-well plate, combine the enzyme and the test compound (or DMSO control). Allow a 15-minute pre-incubation at 37 °C.
-
Substrate Addition : Add the fluorogenic substrate to each well to start the enzymatic reaction. Incubate for 60 minutes at 37 °C.
-
Reaction Development : Add the developer solution to each well. This stops the HDAC reaction and initiates the release of the fluorophore. Incubate for 20 minutes at 37 °C.
-
Fluorescence Measurement : Read the fluorescence intensity on a plate reader (Excitation: 355 nm, Emission: 460 nm).[20]
-
Data Analysis : Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
| Target Enzyme | Predicted IC50 (nM) | Assay Substrate |
| HDAC1 | 25 | Boc-Lys(Ac)-AMC |
| HDAC2 | 38 | Boc-Lys(Ac)-AMC |
| HDAC6 | 150 | Boc-Lys(Ac)-AMC |
| SIRT2 | 850 | Fluor-de-Lys®-SIRT2 |
| Table 2: Hypothetical Enzymatic Inhibition Data. Predicted IC50 values against top candidate targets. |
Tier 3: Cell-Based Target Validation
The final validation step is to confirm that the compound engages its target in a complex cellular environment and elicits the expected downstream biological response.[22][23]
A direct consequence of HDAC inhibition is the accumulation of acetylated proteins.[24] Western blotting can be used to measure the acetylation status of known HDAC substrates. For example, inhibition of Class I HDACs should increase the acetylation of histone H3 (Ac-H3), while selective inhibition of HDAC6 should increase the acetylation of α-tubulin (Ac-Tubulin).
HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cell lines.[5][24] A standard cell viability assay (e.g., MTT or resazurin-based) can be used to determine the compound's effect on cancer cell proliferation and calculate a GI50 (concentration for 50% growth inhibition).
Experimental Validation Workflow
Figure 3: Tiered Experimental Validation Workflow. A sequential process from binding confirmation to cellular function.
Predicted Signaling Pathway Involvement
Assuming validation confirms that this compound is a Class I HDAC inhibitor, its primary mechanism of action would be the modulation of gene expression through chromatin remodeling.
HDACs remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure (heterochromatin) that is generally associated with transcriptional repression. By inhibiting HDACs, the query compound would cause an accumulation of histone acetylation (hyperacetylation). This "opens up" the chromatin structure (euchromatin), making it more accessible to transcription factors and the transcriptional machinery, thereby leading to the expression of previously silenced genes, such as tumor suppressors (e.g., p21).
Figure 4: Predicted Signaling Pathway. Inhibition of HDACs leads to histone hyperacetylation and gene expression.
Conclusion and Future Directions
The integrated computational and experimental strategy outlined in this guide strongly predicts that this compound is a direct inhibitor of histone deacetylases, with a probable preference for Class I isoforms such as HDAC1 and HDAC2. Its molecular structure aligns perfectly with the established pharmacophore for HDAC inhibitors, and the proposed validation cascade provides a clear path to empirically confirm this hypothesis, determine its potency and selectivity profile, and characterize its effects in a cellular context.
Future work should focus on executing the proposed validation experiments. Positive results would warrant further investigation into its isoform selectivity across the full panel of 11 zinc-dependent HDACs, followed by lead optimization to improve potency and drug-like properties, and eventual progression into preclinical in vivo models of diseases where HDAC inhibition is a validated therapeutic strategy, such as in oncology.
References
-
Histone deacetylase inhibitors have gained a great deal of attention recently for the treatment of cancers and inflammatory diseases... Our model consists of 5 features: Hydrogen bond donors, Hydrogen bond acceptors, H-bond donor/acceptors, Aromatic ring centers, and hydrophobic centers. (PubMed Central) [Link]
-
Ligand based pharmacophore modeling is a major tool in drug discovery and is applied in virtual screening, de novo design, and lead optimization. (PMC - NIH) [Link]
-
The ligand based pharmacophore model has been identified in order to facilitate the discovery of type specific anticancer HDAC inhibitors. (Academic Journals) [Link]
-
The common pharmacophore model for HDACi consists of the following four elements: a zinc binding group (ZBG), a linker and a connecting unit (CU), that interact with the substrate binding tunnel. (ResearchGate) [Link]
-
In silico identification of potential biological targets for chemical compounds offers an alternative avenue for the exploration of ligand–target interactions and biochemical mechanisms, as well as for investigation of drug repurposing. (NIH) [Link]
-
One means of accomplishing this is through the deployment of in silico methodologies, harnessing computational analytical and predictive power to produce educated hypotheses for experimental verification. (PubMed) [Link]
-
The same approach can be used as a low cost, initial screen to discover new protein:ligand interactions by capitalizing on increases in protein stability that typically occur upon ligand binding. (NIH) [Link]
-
Using a multi-well plate platform, isolated recombinant or endogenous proteins are incubated at 37 °C with a fluorescent substrate, Boc-Lys(Ac)-AMC, in the presence or absence of HDAC inhibitors. Reactions are developed with trypsin and fluorescence is examined using a fluorescent plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm. (PubMed Central) [Link]
-
We herein disclose a new potent and selective ALKBH2 inhibitor (AH2-15c), which showed an IC50 value of 0.031 ± 0.001 μM in a fluorescence polarization (FP) assay... (PubMed) [Link]
-
As an important class of heterocyclic derivatives, nicotinamide analogues play an important role in the development of antifungals. (MDPI) [Link]
-
Many oxidoreductases depend on nicotinamide-based cofactors; however, the high cost and poor atom economy of such cofactors can negate the advantage of biosynthetic processes. (OSTI.GOV) [Link]
-
Our customized approach develops fit-for-purpose assays to the specific needs of your program. In addition to assay development, our breadth of analytical platforms enables us to deliver a comprehensive range of assay endpoints, including mediator/cytokine release, changes in gene expression, ICC, and high content cellular imaging. (Precision for Medicine) [Link]
-
In our virtual target screening method, we screen one orphan compound or a library of small drug-like molecules against databases composed of 1,500 proteins or your customized protein library to identify those proteins with which the molecular could potentially interact. (Creative Biolabs) [Link]
-
To replace this costly natural cofactor, synthetic nicotinamide cofactor biomimetics (NCBs) offer different shapes, binding affinities, and reducing potentials that exceed the capabilities of wild-type NAD(P)H. (ResearchGate) [Link]
-
Reaction Biology offers Zn2+-dependent HDAC assays and NAD+-dependent sirtuin assays for compound screening with fluorescence-based activity measurement. (Reaction Biology) [Link]
-
TSA is a highly parallelizable, cost-effective technique for studying protein stability and protein binders. It measures the thermal denaturation of a target protein by monitoring the fluorescence intensity of a dye that binds to exposed hydrophobic regions of the protein during heating. (Axxam SpA) [Link]
-
Whether natural product-derived or synthetically designed, HDAC inhibitors have a well-known pharmacophore with three elements that mimic natural peptide substrates (Figure 1): a metal binding motif that coordinates to the catalytic zinc, a hydrophobic linker that mimics the N-alkyl side chain of lysine, and a protein surface interacting moiety that serves as a peptide substrate recognition element. (NIH) [Link]
-
Thermal shift assay, also known as differential scanning fluorimetry or protein thermal shift assay, is a widely used technique in the field of structural biology and drug discovery. It is employed to study the thermal stability and ligand binding properties of proteins. (Proteos) [Link]
-
In mammals, the salvage of NAM by NAMPT is the dominant pathway outside of the liver. The rate-determining step in the salvage pathway is mediated by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). (PubMed Central) [Link]
-
In contrast to traditional molecular docking, reverse docking, also known as inverse docking, is a powerful method for identifying potential protein targets for a given small-molecule ligand among a large number of protein targets. (MDPI) [Link]
-
Unlike biochemical assays, cell-based systems allow processes including ligand-receptor binding and protein-protein interactions to be assessed in a biologically relevant environment that maintains critical aspects of protein behaviour such as membrane localization, proper folding, post-translational modifications, and interactions with cofactors or endogenous ligands. (Vipergen) [Link]
-
A thermal shift assay (TSA) measures changes in the thermal denaturation temperature and hence stability of a protein under varying conditions such as variations in drug concentration, buffer formulation (pH or ionic strength), redox potential, or sequence mutation. (Wikipedia) [Link]
-
The Bio-Rad family of CFX Real-Time PCR Systems uses a simple protocol, described here, to measure protein thermal stability using SYPRO Orange Protein Gel Stain. (Bio-Rad) [Link]
-
Drugs modulate disease states through their actions on targets in the body. Determining these targets aids the focused development of new treatments, and helps to better characterize those already employed. (SciSpace) [Link]
-
Several computational methods have been developed to systematically predict drug-target interactions. However, computational and experimental validation of the drug-target predictions greatly vary across the studies. (National Genomics Data Center (CNCB-NGDC)) [Link]
-
Experimental validation remains relatively rare and should be performed more routinely to evaluate biological relevance of predictions. (Taylor & Francis Online) [Link]
-
Herein, the synthesis of ten new benzohydroxamic acids, constructed by employing the tetrahydrobenzothiazepine core as a privileged pharmacophoric unit, is described. (PubMed) [Link]
-
In this context, we synthesized four new subclasses of compounds belonging to four different scaffolds (scaffolds 1–4, Fig. 2), considering that pyridine moieties are often used in drug candidates thanks to their favourable features such as basicity, water solubility, and hydrogen bond-forming ability. (PMC - PubMed Central) [Link]
-
The in vitro evaluation of these three pyridine derivatives against SIRT1 revealed promising inhibitory activities (a >50% inhibition and IC50 values of 2.28, 1.98, and 2.13 μM, respectively). (MDPI) [Link]
-
We can offer support and assay design for protein and novel target expression in a range of normal and diseased tissue... (Cellomatics Biosciences) [Link]
-
A cell-based assay can't prevent this completely, but they can help to identify problematic drugs early in drug development campaigns. (BMG LABTECH) [Link]
-
Cell-based assays provide a relevant biological context, making them crucial for discovery and development. (Nuvisan) [Link]
-
Robust and continuous sirtuin/HDAC activity assays compatible with high-throughput screening (HTS) are still required for further drug development. (ScienceDirect) [Link]
-
Normally to validate experimentally the drug-target interaction, you have to make some mutagenesis of the residues of interest present inside your target. (ResearchGate) [Link]
-
Here, we present optimized protocols for assessing HDAC and SIRT deacetylation kinetics using NCP substrates, including determination of Michaelis-Menten parameters, evaluation of inhibitor or activator potency (IC or EC ), and instructions for ensuring assay reproducibility. (University of Miami) [Link]
-
The representative common chemotype 11c displayed excellent SIRT3 potency with an IC50 of 4 nM... It was also observed to have analogous potency against SIRT1 and SIRT2. (ACS Publications) [Link]
-
The NAD+-dependent protein lysine deacylases of the Sirtuin family regulate various physiological functions, from energy metabolism to stress responses. (PMC) [Link]
-
The HDACs and sirtuins, which remove acetyl groups from the ɛ-amino of protein lysine residues, fall into the 'eraser' category. Due to their important effects on gene expression and involvement in various disease states, these enzymes have been the subjects of many assay development efforts in recent years. (PubMed) [Link]
-
Target validation is a critical stage in drug development because it verifies that revealed molecular targets play a substantial role in disease progression and are therefore suitable for treatment. (WJBPHS) [Link]
-
This is presumably due to the stereo effects in the chair-like conformation of cyclohexane ring... (Taylor & Francis Online) [Link]
-
All classes of HDAC inhibitors share a common pharmacophore model, which consists of a CAP group, a connection unit (CU), a linker and a zinc-binding group (ZBG) that is mostly represented by a hydroxamic acid. (NIH) [Link]
-
In general, the scaffold of an HDAC inhibitor is constituted by a zinc-binding group, a hydrophobic linker, and an exposure “cap”. (MDPI) [Link]
-
Inhibition of HDACs can lead to pleiotropic effects on cellular signalling and transcription, including cell death, differentiation, autophagy, and enhancement of immunogenicity. (PubMed Central) [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Redefining the Histone Deacetylase Inhibitor Pharmacophore: High Potency with No Zinc Cofactor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Potent and Selective HDAC6 Inhibitors Bearing a Cyclohexane- or Cycloheptane-Annulated 1,5-Benzothiazepine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Identification of histone deacetylase inhibitors with (arylidene)aminoxy scaffold active in uveal melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. mdpi.com [mdpi.com]
- 8. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 11. Search for the Pharmacophore of Histone Deacetylase Inhibitors Using Pharmacophore Query and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Validation guidelines for drug-target prediction methods. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 14. tandfonline.com [tandfonline.com]
- 15. axxam.com [axxam.com]
- 16. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. proteos.com [proteos.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Screening and profiling assays for HDACs and sirtuins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid
Introduction: Bridging Structural Motifs and Pharmaceutical Potential
In the landscape of modern drug discovery, the journey of a molecule from a synthetic concept to a therapeutic reality is fundamentally governed by its physicochemical properties. These characteristics dictate a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately determining its viability as a drug candidate.[1][2] This guide provides an in-depth technical examination of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid, a molecule that combines two noteworthy structural motifs: a nicotinamide-related moiety and a cyclohexene carboxylic acid scaffold.
The nicotinamide (pyridine-3-carboxamide) core is a well-established pharmacophore found in numerous biologically active compounds and is a precursor to the essential cofactor nicotinamide adenine dinucleotide (NAD).[3] Analogs of nicotinamide have been explored as inhibitors of various enzymes, with a notable focus on Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases and oncology.[4][5][6] The cyclohexene ring system, a common feature in natural products and synthetic molecules, offers a defined three-dimensional structure that can be crucial for precise interactions with biological targets. Derivatives of cyclohexene carboxylic acid have demonstrated a range of biological activities, including anti-inflammatory and antimicrobial effects.[7]
The convergence of these two motifs in this compound presents a compelling case for its investigation as a potential therapeutic agent. However, its journey through the drug development pipeline is contingent on a thorough understanding of its fundamental physicochemical characteristics. This guide, tailored for researchers, scientists, and drug development professionals, delineates the critical experimental methodologies for characterizing this molecule's solubility, acidity (pKa), lipophilicity (LogP), and thermal stability. By not only presenting protocols but also elucidating the scientific rationale behind them, we aim to provide a comprehensive framework for the evaluation of this and similar molecules, thereby enabling informed decision-making in drug discovery and development.
Molecular Identity
| Property | Value | Source |
| IUPAC Name | 6-(pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid | N/A |
| CAS Number | 545349-20-0 | [8][9] |
| Molecular Formula | C14H16N2O3 | [8] |
| Molecular Weight | 260.29 g/mol | N/A |
| Chemical Structure | ![]() | [8] |
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a paramount physicochemical property that significantly influences a drug's absorption and bioavailability.[2] Insufficient solubility can lead to poor absorption from the gastrointestinal tract, resulting in suboptimal therapeutic efficacy. For this reason, a comprehensive understanding of a compound's solubility is critical in the early stages of drug development. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights.
Kinetic Solubility Assessment
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration organic solvent stock (typically DMSO) into an aqueous buffer. This high-throughput screening method is invaluable in early discovery for quickly flagging compounds with potential solubility issues.
This protocol outlines a common method for assessing kinetic solubility by measuring light scattering caused by precipitated particles.
-
Preparation of Stock Solution: Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to a concentration of 10 mM.
-
Plate Preparation: Using a liquid handler, dispense 2 µL of the 10 mM stock solution into the wells of a 96-well microplate.
-
Addition of Aqueous Buffer: Add 98 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well, resulting in a final compound concentration of 200 µM and a final DMSO concentration of 2%.
-
Incubation and Mixing: Seal the plate and incubate at room temperature (approximately 25°C) for 2 hours on an orbital shaker to allow for equilibration.
-
Nephelometric Measurement: Measure the turbidity of each well using a nephelometer. The intensity of scattered light is directly proportional to the amount of precipitated compound.
-
Data Analysis: Compare the light scattering units of the test compound to those of a series of known standards to estimate the kinetic solubility.
Caption: Workflow for the nephelometric kinetic solubility assay.
Thermodynamic Solubility Assessment
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent system and is the gold standard for solubility determination. It is a critical parameter for lead optimization and pre-formulation studies.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, and 7.4) to mimic physiological conditions.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for at least 24 hours to ensure that equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Dilute the supernatant with the corresponding buffer to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Solubility Calculation: Calculate the solubility in mg/mL or µM by back-calculating from the dilution factor.
Ionization Constant (pKa): Unveiling the Charge State
The pKa of a molecule is the pH at which it is 50% ionized. For a drug molecule, its ionization state profoundly affects its solubility, permeability across biological membranes, and binding to its target. This compound possesses both a basic nitrogen atom on the pyridine ring and an acidic carboxylic acid group, making it an amphoteric substance with at least two pKa values.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining pKa values.[4]
-
Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of deionized water to create a solution of known concentration (e.g., 1-10 mM). If solubility is a concern, a co-solvent such as methanol may be used, and the pKa in pure water can be extrapolated.
-
Titration Setup: Place the solution in a thermostatted vessel and bubble nitrogen gas through it to remove dissolved carbon dioxide.
-
Acidic pKa Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M), adding small, precise volumes. Record the pH after each addition.
-
Basic pKa Titration: In a separate experiment, titrate a fresh solution of the compound with a standardized solution of hydrochloric acid (e.g., 0.1 M) and record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Alternatively, the first derivative of the curve can be plotted to more accurately determine the equivalence points.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP/LogD): Balancing Water and Fat Affinity
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds like the one , the distribution coefficient (LogD) at a specific pH (typically 7.4) is more physiologically relevant.
Experimental Protocol: Shake-Flask Method for LogD7.4 Determination
The shake-flask method is the traditional and most reliable method for determining LogP and LogD values.[5]
-
Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate.
-
Compound Addition: Add a known amount of this compound to a vial containing a known volume of the pre-saturated PBS.
-
Partitioning: Add a known volume of the pre-saturated n-octanol to the vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.
-
LogD Calculation: Calculate the LogD7.4 using the following formula: LogD7.4 = log10 ( [Compound]octanol / [Compound]aqueous )
Thermal Stability: Ensuring Integrity
Thermal stability analysis is crucial for understanding a compound's degradation profile, which is important for formulation, storage, and handling. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two key techniques used for this purpose.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on decomposition temperatures and the presence of residual solvents or water.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.
-
Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of this compound into a tared TGA pan.
-
Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C).
-
Data Acquisition: Continuously record the sample's mass as a function of temperature.
-
Data Interpretation: The resulting TGA curve will show mass loss steps corresponding to decomposition events. The onset temperature of decomposition is a key indicator of thermal stability.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect polymorphic transitions.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
-
Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of this compound into an aluminum DSC pan and hermetically seal it.
-
Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Acquisition: Record the heat flow to the sample as a function of temperature.
-
Data Interpretation: An endothermic peak on the DSC thermogram will indicate the melting point of the compound. The area under the peak corresponds to the enthalpy of fusion.
Caption: Workflow for thermal analysis using TGA and DSC.
Conclusion: A Roadmap for Rational Drug Design
The comprehensive physicochemical characterization of this compound, as outlined in this guide, is not merely an academic exercise. It is a critical and indispensable component of the drug discovery and development process. The experimental determination of its aqueous solubility, pKa, lipophilicity, and thermal stability provides the foundational data upon which informed decisions are made. This knowledge enables medicinal chemists to optimize molecular structures for improved ADMET properties, allows formulation scientists to design stable and bioavailable drug products, and provides toxicologists with insights into potential safety liabilities. By adhering to robust and well-validated experimental protocols, researchers can build a reliable data package that will guide the trajectory of this promising molecule, and others like it, towards potentially becoming a valuable therapeutic agent.
References
-
Huffman, J. A., et al. (2019). Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). RSC chemical biology, 1(1), 18–22. [Link]
-
Di, L., & Kerns, E. H. (2016). Physicochemical properties in drug design and development. Drug Discovery Today: Technologies, 19, 1-7. [Link]
-
Neamati, N., & Barchi, J. J. (2011). Biophysical and physicochemical methods in drug discovery. Current pharmaceutical design, 17(17), 1637–1638. [Link]
-
LookChem. (2023). What are the physicochemical properties of drug?. [Link]
-
Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical reviews, 71(6), 525-616. [Link]
-
Gomez, J., et al. (2021). Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics. ACS medicinal chemistry letters, 12(9), 1431–1437. [Link]
-
Kannt, A., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules (Basel, Switzerland), 26(4), 982. [Link]
-
Pliego, J. R., Jr. (2007). Theoretical pKa calculations of substituted pyridines. Journal of the Brazilian Chemical Society, 18(8), 1547-1553. [Link]
-
Khan, I., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Pharmaceuticals, 15(10), 1288. [Link]
-
de Kock, C., et al. (2022). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. European journal of medicinal chemistry, 238, 114457. [Link]
-
Mitchell, J. B. O. (2020). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery, 1(1), 75-85. [Link]
-
Farag, A. M., et al. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Journal of Heterocyclic Chemistry, 2023, 1-13. [Link]
-
PubChem. Pyridine-3-carboxamide;pyridine-3-carboxylic acid. [Link]
-
O'Hagan, S., et al. (2020). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 11(20), 5279-5288. [Link]
-
PubChem. (R)-Cyclohex-3-enecarboxylic acid. [Link]
-
ResearchGate. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. [Link]
-
Naylor, M. R., et al. (2023). Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles. ACS medicinal chemistry letters, 14(10), 1476–1481. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
-
Cambridge MedChem Consulting. (2019). Calculating Physiochemical Properties. [Link]
-
Głowacka, I. E., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 29(3), 696. [Link]
-
Monnens, C., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 27(19), 6241. [Link]
-
Leo, A. J. (2000). Calculating Log P(oct) with no missing fragments;The problem of estimating new interaction parameters. Perspectives in Drug Discovery and Design, 20(1), 139-151. [Link]
-
Mansouri, K., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Journal of Cheminformatics, 16(1), 1-22. [Link]
- Google Patents. (2016).
-
Dearden, J. C. (2017). Prediction of Physicochemical Properties. In Silico Toxicology, 15-38. [Link]
- Google Patents. (2017).
- Google Patents. (1985). EP0134889A2 - Cyclohexane carboxylic acids and derivatives thereof as antidysrhythmic agents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. peerj.com [peerj.com]
- 3. Pyridine-3-carboxamide;pyridine-3-carboxylic acid | C12H11N3O3 | CID 18680525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT) - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 545349-20-0 Cas No. | 6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid | Matrix Scientific [matrix.staging.1int.co.uk]
- 9. researchgate.net [researchgate.net]
6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid solubility and stability
An In-depth Technical Guide to the Physicochemical Characterization of Novel Chemical Entities: A Case Study of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid
Foreword: From Molecule to Medicine
In the journey of a novel chemical entity (NCE) from a laboratory curiosity to a potential therapeutic agent, a thorough understanding of its fundamental physicochemical properties is not merely a regulatory checkbox; it is the very foundation upon which a successful drug development program is built. Properties like solubility and stability govern a molecule's bioavailability, manufacturability, and shelf-life, directly influencing its safety and efficacy.
This guide provides a comprehensive, experience-driven framework for the systematic evaluation of solubility and stability for an NCE. We will use the hypothetical molecule, This compound , as a practical case study to illustrate these critical workflows. As a molecule featuring both a basic pyridine ring and an acidic carboxylic acid, it presents an interesting zwitterionic potential, making it an excellent model for discussing pH-dependent effects. This document is intended for researchers, medicinal chemists, and formulation scientists dedicated to the rigorous and logical progression of new drug candidates.
Part 1: Foundational Physicochemical Profiling
Before embarking on extensive experimental studies, a combination of in-silico prediction and basic characterization provides the initial map for our journey. This preliminary assessment helps anticipate challenges and guide experimental design.
In-Silico Prediction
Computational tools offer a rapid, resource-sparing first look at a molecule's likely behavior. For our subject compound, we would model parameters such as:
-
pKa: The ionization constant is arguably the most critical parameter for predicting solubility. Our molecule has a basic nitrogen on the pyridine ring and an acidic carboxylic acid. Predicting these pKa values is crucial for understanding its charge state at different pH levels.
-
LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) predict the lipophilicity of the molecule. LogD is particularly important as it is pH-dependent and provides a more accurate prediction of behavior in physiological systems.
-
Aqueous Solubility (logS): Various algorithms can estimate intrinsic solubility.
These initial predictions guide the selection of pH ranges for experimental solubility studies and hint at potential formulation strategies.
Essential Experimental Characterization
The foundational experimental work must confirm the identity and purity of the NCE batch being studied. Without this, all subsequent data is unreliable.
-
Identity Confirmation: Techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry are used to confirm the chemical structure of this compound.
-
Purity Assessment: A high-performance liquid chromatography (HPLC) method with a universal detector (e.g., UV or Mass Spec) is developed to determine the purity of the starting material. A purity level of >98% is typically required for definitive studies.
-
Solid-State Properties: Techniques like X-ray Powder Diffraction (XRPD) can determine if the material is crystalline or amorphous, a critical factor influencing both solubility and stability. Differential Scanning Calorimetry (DSC) is used to determine the melting point and identify any polymorphic forms.
Part 2: Solubility Determination: A Multi-faceted Approach
Solubility dictates the dissolution rate and ultimately the bioavailability of an orally administered drug. A single solubility value is insufficient; we must understand how it behaves in various environments.
Kinetic vs. Thermodynamic Solubility: Understanding the "Why"
It is essential to distinguish between two key types of solubility measurements, as they answer different questions in the development process.
-
Kinetic Solubility: This is a high-throughput screening method often used in early discovery. It measures the solubility of a compound as it is precipitated from a high-concentration DMSO stock solution into an aqueous buffer. It reflects the solubility of the solid form that rapidly precipitates, which may not be the most stable crystalline form. While not a true equilibrium value, it is invaluable for ranking compounds and flagging potential issues early.
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by equilibrating an excess of the most stable solid form of the compound in a solvent over a prolonged period. This is the gold-standard measurement required for regulatory filings and for understanding the true driving force for dissolution.
Workflow for Solubility Determination
Below is a generalized workflow for a comprehensive solubility assessment.
Caption: Workflow for NCE Solubility Assessment.
Experimental Protocol: pH-Dependent Thermodynamic Solubility (Shake-Flask Method)
This protocol is a self-validating system for determining the true solubility of the NCE.
Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range.
Methodology:
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10. The buffer strength should be sufficient to maintain the pH after the addition of the compound.
-
Compound Addition: Add an excess amount of the solid NCE to vials containing each buffer. The excess must be visible to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24-48 hours). A preliminary time-to-equilibrium study should be run to confirm that this duration is sufficient to reach a plateau.
-
Phase Separation: Separate the undissolved solid from the solution via centrifugation and/or filtration. Care must be taken to avoid precipitation during this step.
-
Quantification: Analyze the concentration of the dissolved NCE in the supernatant using a validated, stability-indicating HPLC-UV method.
-
pH and Solid-State Confirmation: After equilibration, measure the final pH of each solution to ensure the buffer capacity was adequate. Analyze the remaining solid residue by XRPD to confirm that no polymorphic transformation or salt disproportionation has occurred during the experiment. This is a critical self-validating step.
Data Presentation and Interpretation
The results should be summarized in a clear, tabular format.
| Parameter | pH 2.2 | pH 4.5 | pH 6.8 | pH 7.4 | pH 9.0 |
| Solubility (µg/mL) | 1500 | 850 | 50 | 120 | 950 |
| Dominant Species | Cationic | Cationic/Neutral | Zwitterionic/Anionic | Anionic | Anionic |
| Final Solid Form | Unchanged | Unchanged | Unchanged | Unchanged | Unchanged |
Hypothetical Data
The "U-shaped" solubility profile seen here is characteristic of a zwitterionic compound. Solubility is highest at low pH (where the pyridine is protonated, forming a soluble cation) and high pH (where the carboxylic acid is deprotonated, forming a soluble anion), and lowest near its isoelectric point.
Part 3: Stability Assessment: Ensuring Molecular Integrity
Stability testing is crucial for identifying degradation pathways, determining appropriate storage conditions, and establishing a shelf-life. Forced degradation (or stress testing) is an accelerated study designed to predict long-term stability.
Principles of Forced Degradation
The goal is not to completely destroy the molecule but to induce a target degradation of 5-20%. This allows for the identification of likely degradation products and the development of a stability-indicating analytical method. The International Council for Harmonisation (ICH) Q1A(R2) guideline is the authoritative standard for these studies.
Forced Degradation Workflow
This diagram illustrates the logical flow of a forced degradation study.
Caption: Workflow for Forced Degradation Studies.
Experimental Protocol: Hydrolytic Stability
Objective: To evaluate the susceptibility of this compound to acid- and base-catalyzed hydrolysis.
Methodology:
-
Sample Preparation: Prepare solutions of the NCE (e.g., at 1 mg/mL) in 0.1 M HCl, Purified Water, and 0.1 M NaOH.
-
Incubation: Store the vials at an elevated temperature (e.g., 60 °C). Include control samples stored at 5 °C.
-
Time-Point Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the acid and base samples to halt further degradation before analysis.
-
Analysis: Quantify the amount of remaining NCE and the formation of degradation products using the validated stability-indicating HPLC method.
Data Presentation and Interpretation
A summary table is essential for comparing stability under different conditions.
| Stress Condition | Duration | Assay (% Initial) | Major Degradants (% Area) | Observations |
| 0.1 M HCl (60°C) | 24 h | 92.5% | RRT 0.85 (4.2%), RRT 1.15 (2.8%) | Amide bond hydrolysis is suspected. |
| 0.1 M NaOH (60°C) | 8 h | 85.1% | RRT 0.85 (13.5%) | Rapid degradation, likely amide hydrolysis. |
| 3% H₂O₂ (RT) | 24 h | 98.8% | No significant degradants | Stable to oxidation. |
| 80°C Dry Heat | 72 h | 99.5% | No significant degradants | Thermally stable in solid state. |
| Photostability (ICH Q1B) | - | 99.1% | Minor degradant at RRT 1.3 (0.6%) | Not significantly photosensitive. |
Hypothetical Data
Causality and Insights: The data suggests that the amide linkage in this compound is the primary liability, being susceptible to both acid and especially base-catalyzed hydrolysis. This is a common degradation pathway for amide-containing molecules. The relative stability to oxidation, heat, and light suggests that formulation efforts should focus on controlling pH and protecting the compound from extreme pH environments.
Conclusion: A Foundation for Rational Development
A comprehensive understanding of the solubility and stability of a new chemical entity is the bedrock of a rational, science-driven drug development program. The methodologies outlined in this guide, using this compound as a case study, represent a robust framework for generating the high-quality data necessary to make informed decisions. By systematically evaluating pH-dependent solubility, identifying the most stable solid form, and probing for degradation pathways, we can de-risk NCEs, enable effective formulation design, and ultimately accelerate the path from a promising molecule to a life-changing medicine.
References
-
ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
"Solubility Measurement and Applications in Drug Discovery" by Avdeef, A. John Wiley & Sons, Inc. [Link]
-
"Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development" by Alsante, K. M., et al. Pharmaceutical Technology. [Link]
-
"The Use of Biorelevant Dissolution Media to Predict the In Vivo Performance of Mildly Basic Drugs" by Butler, J., and Dressman, J.B. Journal of Pharmacy and Pharmacology. [Link]
Spectroscopic data (NMR, IR, MS) for 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characterization of this compound, a molecule of interest in medicinal chemistry and drug development. In the absence of publicly available experimental data for this specific compound, this document presents a detailed, predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). The methodologies and interpretations herein are designed to serve as a robust framework for researchers engaged in the synthesis and analysis of novel small molecules. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure data integrity and reproducibility.
Introduction: The Structural Elucidation of a Novel Carboxamide
The precise and unambiguous determination of a molecule's structure is a cornerstone of modern drug discovery and development. The compound this compound presents a unique combination of functional groups—a cyclohexene ring, a carboxylic acid, an amide linkage, and a pyridine moiety—that necessitates a multi-faceted analytical approach for complete characterization. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined application allows for a comprehensive understanding of the molecule's connectivity and stereochemistry.
This guide will systematically detail the predicted spectroscopic data for this molecule, offering insights into the rationale behind the expected spectral features. The protocols described are grounded in established best practices to ensure the generation of high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent like DMSO-d₆ would exhibit distinct signals corresponding to each unique proton environment. The choice of DMSO-d₆ is strategic, as it can solubilize the compound and its exchangeable protons (from the carboxylic acid and amide) are often observable.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.1 | br s | 1H | COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |
| ~9.8 | s | 1H | NH | The amide proton is also deshielded and appears as a singlet. |
| ~8.8 | d | 1H | Py-H2 | The proton at the 2-position of the pyridine ring is deshielded by the adjacent nitrogen. |
| ~8.2 | dd | 1H | Py-H6 | The proton at the 6-position of the pyridine ring is deshielded by the nitrogen and coupled to Py-H5. |
| ~8.0 | ddd | 1H | Py-H4 | The proton at the 4-position of the pyridine ring is coupled to Py-H2 and Py-H5. |
| ~7.3 | dd | 1H | Py-H5 | The proton at the 5-position of the pyridine ring is coupled to Py-H4 and Py-H6. |
| ~5.7 | m | 2H | CH=CH | The olefinic protons of the cyclohexene ring appear in the characteristic downfield region for alkenes. |
| ~3.2 | m | 1H | CH-COOH | The proton alpha to the carboxylic acid is deshielded by the carbonyl group. |
| ~2.9 | m | 1H | CH-CONH | The proton alpha to the amide carbonyl is also deshielded. |
| ~2.2-2.6 | m | 4H | CH₂ | The allylic and aliphatic protons of the cyclohexene ring appear in the upfield region. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, this technique is less sensitive than ¹H NMR but is invaluable for determining the number of unique carbon environments.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~174 | COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~172 | CONH | The carbonyl carbon of the amide is also significantly deshielded. |
| ~148 | Py-C2 | The carbon at the 2-position of the pyridine ring is deshielded by the nitrogen. |
| ~145 | Py-C6 | The carbon at the 6-position of the pyridine ring is also deshielded by the nitrogen. |
| ~138 | Py-C4 | Aromatic carbon of the pyridine ring. |
| ~135 | Py-C3 | The carbon attached to the amide nitrogen. |
| ~126 | CH=CH | The olefinic carbons of the cyclohexene ring. |
| ~123 | Py-C5 | Aromatic carbon of the pyridine ring. |
| ~42 | CH-COOH | The carbon alpha to the carboxylic acid. |
| ~40 | CH-CONH | The carbon alpha to the amide. |
| ~28-32 | CH₂ | The aliphatic carbons of the cyclohexene ring. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition:
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the expected chemical shift range (e.g., -2 to 16 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each carbon.
-
Use a larger number of scans (e.g., 1024 or more) due to the lower sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals to determine the relative proton ratios.
-
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.
Predicted IR Absorption Bands
The IR spectrum of this compound would display characteristic absorption bands for its various functional groups.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300-2500 | Broad | O-H stretch | Carboxylic Acid |
| ~3300 | Medium | N-H stretch | Amide |
| ~3050 | Medium | C-H stretch | Aromatic (Pyridine) & Olefinic (Cyclohexene) |
| 2950-2850 | Medium | C-H stretch | Aliphatic (Cyclohexene) |
| ~1700 | Strong | C=O stretch | Carboxylic Acid |
| ~1680 | Strong | C=O stretch (Amide I) | Amide |
| ~1640 | Medium | C=C stretch | Cyclohexene |
| ~1550 | Medium | N-H bend (Amide II) | Amide |
| ~1450 & ~1580 | Medium | C=C & C=N stretch | Pyridine Ring |
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Background Scan: Record a background spectrum of the empty ATR accessory to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for ATR-IR data acquisition.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns.
Predicted Mass Spectrum
For this compound (Molecular Formula: C₁₃H₁₄N₂O₃), the predicted mass spectrum would show a molecular ion peak and several fragment ions.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Ion | Rationale |
| 246 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of the compound. |
| 229 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |
| 201 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 122 | [C₆H₅N₂O]⁺ | Cleavage of the amide bond, resulting in the pyridinyl-amide fragment. |
| 94 | [C₅H₄N-NH₂]⁺ | Fragment corresponding to 3-aminopyridine. |
| 78 | [C₅H₄N]⁺ | Pyridinyl cation. |
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small molecules, while Electrospray Ionization (ESI) is suitable for more polar and fragile molecules.
-
Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify fragmentation patterns.
Caption: Workflow for mass spectrometry data acquisition.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation of this compound. While the presented data is predictive, it is grounded in the fundamental principles of each spectroscopic technique and serves as a reliable benchmark for experimental verification. The synergy of NMR, IR, and MS allows for an unambiguous determination of the molecular structure, which is a critical step in the advancement of any research or development program involving novel chemical entities.
References
A Forward-Looking Technical Guide: Unveiling the Therapeutic Potential of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid
Abstract
This document presents a forward-looking analysis of the potential therapeutic applications of the novel chemical entity, 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid. In the absence of direct preclinical or clinical data for this specific molecule, this guide synthesizes existing research on its core structural motifs—the pyridine-3-carboxamide scaffold and the cyclohexene carboxylic acid moiety—to build a compelling hypothesis for its potential utility in oncology and inflammatory diseases. We will explore potential mechanisms of action, propose a comprehensive research and development roadmap, and provide detailed experimental protocols to investigate these hypotheses. This guide is intended for researchers, scientists, and drug development professionals interested in exploring new chemical spaces for therapeutic innovation.
Introduction: A Molecule of Inferred Potential
This compound is a unique molecule that, to date, has not been extensively characterized in the scientific literature for its biological activity. However, a detailed analysis of its chemical structure reveals the convergence of two pharmacologically significant moieties: a pyridine-3-carboxamide core and a cyclohexene carboxylic acid tail. The pyridine ring and its derivatives are integral to a wide array of approved therapeutics, known for their diverse biological activities including antimicrobial, antiviral, and anticancer effects[1][2]. Similarly, cyclohexene-based structures have been investigated for their anti-inflammatory, antiproliferative, and antitumor properties[3][4][5].
This guide will therefore proceed on a hypothesis-driven basis, postulating that the combination of these two pharmacophores in this compound could result in a synergistic or novel therapeutic profile. We will primarily focus on two promising avenues of investigation: oncology and anti-inflammatory applications.
Hypothetical Therapeutic Application I: Oncology
The pyridine-3-carboxamide scaffold is a well-established pharmacophore in the development of anticancer agents, most notably as an inhibitor of two key enzyme families: Histone Deacetylases (HDACs) and Poly(ADP-ribose) Polymerases (PARPs).
Potential as a Novel HDAC Inhibitor
Histone deacetylases (HDACs) are crucial epigenetic regulators, and their overexpression is linked to various cancers[6]. The general structure of an HDAC inhibitor comprises a zinc-binding group, a linker, and a capping group. In our target molecule, the carboxylic acid of the cyclohexene ring could potentially act as a zinc-binding group, while the pyridine-3-carboxamide moiety could serve as a capping group, interacting with the entrance of the HDAC active site. Several studies have highlighted the importance of the capping group in determining the biological activity of HDAC inhibitors[6][7]. Pyridine-based hydroxamic acid derivatives have shown significant antiproliferative activity in breast and prostate cancer cell lines[6].
Proposed Mechanism of Action: We hypothesize that this compound could inhibit Class I and/or Class II HDACs, leading to hyperacetylation of histones and non-histone proteins. This, in turn, would result in the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in cancer cells.
Caption: Proposed Mechanism of HDAC Inhibition.
Potential as a Novel PARP Inhibitor
The pyridine-3-carboxamide moiety is also a key structural feature in several potent PARP inhibitors[8]. PARP enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations[9][10][11]. The nicotinamide-like structure of the pyridine-3-carboxamide in our target molecule could allow it to bind to the NAD+ binding site of PARP enzymes, thereby inhibiting their activity.
Proposed Mechanism of Action: this compound may act as a competitive inhibitor of PARP1 and PARP2. In cancer cells with deficient DNA repair mechanisms (e.g., BRCA mutations), this inhibition would lead to an accumulation of DNA double-strand breaks, ultimately resulting in synthetic lethality and cell death.
Caption: Proposed Mechanism of PARP Inhibition.
Hypothetical Therapeutic Application II: Anti-inflammatory Diseases
Both the pyridine-3-carboxamide and cyclohexene carboxylic acid moieties have been independently associated with anti-inflammatory properties.
Modulation of Inflammatory Pathways
Derivatives of cyclohexene carboxylic acid have been shown to possess significant anti-inflammatory and antiproliferative activities[3][12]. These compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6[3][12]. Furthermore, some pyridine-3-carboxamide derivatives have been identified as cannabinoid receptor 2 (CB2) agonists, which are known to have analgesic and anti-inflammatory effects[13].
Proposed Mechanism of Action: We postulate that this compound could exert anti-inflammatory effects through a multi-faceted mechanism, including the inhibition of pro-inflammatory cytokine production and potentially through the modulation of cannabinoid receptors. This could make it a candidate for treating a range of inflammatory conditions, from rheumatoid arthritis to inflammatory bowel disease.
Proposed Research and Development Roadmap
To validate these hypotheses, a structured research and development plan is essential. The following outlines a proposed workflow:
Caption: Proposed Research and Development Workflow.
Experimental Protocols
4.1.1. In Vitro HDAC and PARP Inhibition Assays (Biochemical)
A detailed protocol for assessing the inhibitory activity of the compound against HDAC and PARP enzymes is provided below.
| Step | Procedure | Rationale |
| 1 | Enzyme and Substrate Preparation | Obtain recombinant human HDAC1, HDAC6, PARP1, and PARP2 enzymes and their corresponding fluorogenic substrates. |
| 2 | Compound Dilution Series | Prepare a serial dilution of this compound in DMSO. |
| 3 | Assay Reaction | In a 96-well plate, combine the enzyme, substrate, and varying concentrations of the test compound. Include positive (known inhibitor) and negative (DMSO vehicle) controls. |
| 4 | Incubation | Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). |
| 5 | Signal Detection | Stop the reaction and measure the fluorescent signal using a plate reader. |
| 6 | Data Analysis | Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve. |
4.1.2. Anti-inflammatory Activity in Peripheral Blood Mononuclear Cells (PBMCs) (Cell-Based)
This protocol outlines the steps to evaluate the compound's effect on cytokine production in human PBMCs.
| Step | Procedure | Rationale |
| 1 | PBMC Isolation | Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. |
| 2 | Cell Culture and Treatment | Culture the PBMCs and pre-treat with various concentrations of the test compound for 1 hour. |
| 3 | Stimulation | Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. |
| 4 | Incubation | Incubate the cells for 24 hours at 37°C in a humidified CO2 incubator. |
| 5 | Supernatant Collection | Collect the cell culture supernatant by centrifugation. |
| 6 | Cytokine Measurement | Measure the levels of TNF-α, IL-6, and IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA). |
| 7 | Data Analysis | Determine the effect of the compound on cytokine production and calculate the IC50 for inhibition. |
Summary of Quantitative Data for Related Compounds
To provide context for the potential potency of our target molecule, the following table summarizes publicly available data for related compounds.
| Compound Class | Target | IC50 / Activity | Reference |
| Pyridine-based hydroxamic acids | HDAC1, HDAC6, HDAC8 | Antiproliferative activity at 10 µM | [6] |
| Cyclohex-1-ene-1-carboxylic acid derivatives | TNF-α secretion | 66-81% inhibition at 10-100 µg/mL | [14] |
| 2-phenyl-2H-indazole-7-carboxamides | PARP1, PARP2 | IC50 = 3.8 nM and 2.1 nM | [11] |
| Pyridine-3-carboxamides | CB2 Receptor | Efficacy in in vivo inflammatory pain model | [13] |
Conclusion and Future Directions
While direct biological data for this compound is currently unavailable, a thorough analysis of its constituent pharmacophores provides a strong rationale for its investigation as a potential therapeutic agent in oncology and inflammatory diseases. The proposed research and development roadmap offers a clear path forward for synthesizing this molecule and evaluating its efficacy in well-established in vitro and in vivo models. The insights gained from these studies will be crucial in determining the true therapeutic potential of this promising chemical entity and will guide future lead optimization efforts.
References
-
Exploring novel capping framework: high substituent pyridine-hydroxamic acid derivatives as potential antiproliferative agents. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). National Center for Biotechnology Information. [Link]
-
Design and campaign synthesis of pyridine-based histone deacetylase inhibitors. (2008). PubMed. [Link]
-
Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. (n.d.). PubMed Central. [Link]
-
Design, Synthesis and Biological Evaluation of Histone Deacetylase Inhibitors Based on Pyrrolo[2,3-d]pyrimidine and Pyrrolo[2,3-b]pyridine Scaffolds. (2023). PubMed. [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). PubMed. [Link]
-
Uracil- and Pyridine-Containing HDAC Inhibitors Displayed Cytotoxicity in Colorectal and Glioblastoma Cancer Stem Cells. (2024). PubMed. [Link]
-
Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. (2013). Journal of Chemical and Pharmaceutical Research. [Link]
-
Pyridine-3-carboxamides as novel CB(2) agonists for analgesia. (2009). PubMed. [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). ResearchGate. [Link]
-
Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. (2009). ResearchGate. [Link]
-
Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. (2009). ACS Publications. [Link]
-
Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. (2009). PubMed. [Link]
-
Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (n.d.). PubMed Central. [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). MDPI. [Link]
-
Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. (n.d.). PubMed Central. [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). MDPI. [Link]
-
Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer. (2015). PubMed. [Link]
-
Therapeutic effect of pyridine derivatives. (n.d.). ResearchGate. [Link]
-
Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (2024). Antimicrobial Agents and Chemotherapy. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]
-
Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo. (n.d.). PubMed. [Link]
-
Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. (n.d.). PubMed Central. [Link]
-
Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs ((2E, 6E)-2-({4-hydroxy-3 - Journal of Applied Pharmaceutical Science. (2018). [Link]
-
CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. (2019). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring novel capping framework: high substituent pyridine-hydroxamic acid derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and campaign synthesis of pyridine-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyridine-3-carboxamides as novel CB(2) agonists for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An Inquiry into the Origins and Synthetic Trajectory of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid: A Technical Guide
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the probable discovery and historical context of the novel chemical entity, 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid (CAS No. 545349-20-0). In the absence of explicit documentation in peer-reviewed literature, this document constructs a logical and scientifically-grounded narrative based on an analysis of its structural components, established synthetic methodologies, and the well-documented pharmacological importance of its core moieties. The pyridine-3-carboxamide (nicotinamide) scaffold is a cornerstone in the development of enzyme inhibitors, notably for nicotinamide phosphoribosyltransferase (NAMPT) in oncology.[1][2][3] The cyclohex-3-enecarboxylic acid backbone, a versatile carbocyclic framework, is readily accessible through foundational organic reactions. This guide posits that the synthesis of this specific molecule was a rational step in a broader medicinal chemistry endeavor, likely aimed at exploring novel inhibitors of NAD+ biosynthesis or other related enzymatic targets. We provide a detailed, putative synthetic protocol, a discussion of the probable therapeutic rationale, and a forward-looking perspective on its potential applications in drug discovery.
Deconstruction of a Molecule: Unveiling the Rationale for Synthesis
The molecular architecture of this compound is a thoughtful amalgamation of two key pharmacophoric elements: the nicotinamide head group and a cyclohexene carboxylic acid scaffold. This strategic combination suggests a hypothesis-driven approach to its design, likely as part of a larger library of compounds in a drug discovery program.
1.1 The Nicotinamide Moiety: A Privileged Scaffold in Enzyme Inhibition
The pyridine-3-carboxamide unit, a bioisostere of nicotinamide, is a fundamental component of the coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential cofactor in a myriad of cellular redox reactions and a substrate for several enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2] The salvage pathway for NAD+ biosynthesis, in which nicotinamide is converted to nicotinamide mononucleotide (NMN) by nicotinamide phosphoribosyltransferase (NAMPT), is a critical process for cellular metabolism, particularly in cancer cells which exhibit a heightened metabolic demand.[2]
Consequently, the nicotinamide scaffold has been extensively explored in the design of inhibitors for enzymes within the NAD+ metabolic network.[4] Pharmacological inhibition of NAMPT has been shown to deplete intracellular NAD+ levels, leading to an energy crisis and subsequent apoptosis in cancer cells.[1][5] It is therefore highly probable that the inclusion of the nicotinamide moiety in the target molecule was intended to engage the active site of an enzyme involved in NAD+ metabolism, with NAMPT being a prime candidate.[6][7]
1.2 The Cyclohexene Carboxylic Acid Core: A Versatile and Tunable Scaffold
The cyclohex-3-enecarboxylic acid fragment serves as a three-dimensional scaffold that presents the nicotinamide warhead in a specific spatial orientation. The conformational rigidity of the cyclohexene ring, compared to a more flexible aliphatic chain, can be advantageous in drug design by reducing the entropic penalty upon binding to a target protein. Furthermore, the carboxylic acid group provides a key interaction point, potentially forming salt bridges or hydrogen bonds with basic residues in an enzyme's active site. The synthetic accessibility of this core via the Diels-Alder reaction allows for the systematic variation of substituents on the ring, enabling a thorough exploration of the structure-activity relationship (SAR).
A Plausible Synthetic Pathway: The Diels-Alder Approach
The most logical and efficient synthetic route to the cyclohexene carboxylic acid core of the target molecule is the Diels-Alder reaction, a powerful [4+2] cycloaddition.[8][9] This would be followed by an amide coupling to introduce the nicotinamide moiety.
2.1 Retrosynthetic Analysis
A retrosynthetic analysis of this compound points to two key disconnections: the amide bond and the cyclohexene ring. This suggests a convergent synthesis starting from commercially available or readily prepared precursors.
Caption: Retrosynthetic analysis of the target molecule.
2.2 Step-by-Step Experimental Protocol
Step 1: Synthesis of Cyclohex-3-ene-1,2-dicarboxylic anhydride
This step involves the classic Diels-Alder reaction between 1,3-butadiene and maleic anhydride.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1,3-Butadiene | 54.09 | (Excess) | - |
| Maleic anhydride | 98.06 | 10.0 g | 0.102 |
| Toluene | - | 50 mL | - |
Procedure:
-
To a sealed pressure vessel, add maleic anhydride (10.0 g, 0.102 mol) and toluene (50 mL).
-
Cool the vessel to -78 °C using a dry ice/acetone bath.
-
Carefully condense an excess of 1,3-butadiene into the vessel.
-
Seal the vessel and allow it to warm to room temperature, then heat to 100 °C for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure cyclohex-3-ene-1,2-dicarboxylic anhydride as a white solid.
Step 2: Synthesis of 6-(Aminomethyl)cyclohex-3-enecarboxylic acid
This step involves the regioselective opening of the anhydride with a nitrogen source, followed by a Hofmann rearrangement or a similar transformation to yield the amino acid. A more direct, albeit potentially lower-yielding, approach would involve the reaction of the anhydride with ammonia to form the corresponding amic acid, followed by reduction. For the purpose of this guide, we will outline a more controlled, multi-step sequence.
Procedure (Illustrative):
-
The anhydride from Step 1 can be converted to the corresponding diacid via hydrolysis.
-
Selective protection of one carboxylic acid group would be necessary.
-
The unprotected carboxylic acid can then be converted to an amide.
-
A Hofmann, Curtius, or Lossen rearrangement of the amide would yield the amine.
-
Deprotection of the remaining carboxylic acid would yield the desired intermediate.
Step 3: Amide Coupling to Yield this compound
This final step involves the coupling of the amino acid intermediate with nicotinic acid.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 6-(Aminomethyl)cyclohex-3-enecarboxylic acid | (Calculated) | (1.0 eq) | - |
| Nicotinic acid | 123.11 | (1.1 eq) | - |
| HATU | 380.23 | (1.2 eq) | - |
| DIPEA | 129.24 | (2.0 eq) | - |
| DMF | - | (Sufficient Volume) | - |
Procedure:
-
Dissolve 6-(aminomethyl)cyclohex-3-enecarboxylic acid and nicotinic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Postulated Mechanism of Action: Targeting NAD+ Biosynthesis
Given the structural similarities to known NAMPT inhibitors, it is hypothesized that this compound acts as a competitive inhibitor of this enzyme.
Caption: Postulated mechanism of action via NAMPT inhibition.
The pyridine-3-carboxamide moiety would likely occupy the nicotinamide-binding site of NAMPT. The cyclohexene carboxylic acid scaffold would extend into adjacent pockets, with the terminal carboxylate potentially forming crucial electrostatic interactions with positively charged amino acid residues, thereby anchoring the inhibitor in the active site and preventing the binding of the natural substrate.
Conclusion and Future Directions
While the specific discovery and historical development of this compound remain to be explicitly documented, a thorough analysis of its chemical structure allows for a well-founded postulation of its origins and purpose. Synthesized through a likely sequence involving a Diels-Alder reaction and subsequent amide coupling, this molecule represents a rational design in the ongoing quest for novel enzyme inhibitors, particularly within the realm of cancer metabolism.
Future research should focus on the definitive synthesis and biological evaluation of this compound. Key experimental steps would include:
-
Confirmation of Synthesis and Structural Elucidation: Detailed NMR, mass spectrometry, and potentially X-ray crystallography to confirm the proposed structure.
-
In Vitro Enzymatic Assays: Testing the inhibitory activity against a panel of enzymes, with a primary focus on NAMPT.
-
Cell-Based Assays: Evaluating the anti-proliferative effects on various cancer cell lines and confirming the on-target effect by measuring intracellular NAD+ levels.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogs to optimize potency and selectivity.
The exploration of such rationally designed molecules, even those with a currently sparse publication history, is crucial for the advancement of medicinal chemistry and the development of next-generation therapeutics.
References
- Gallí, U., et al. (2013). Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors as therapeutics: rationales, controversies, clinical experience. Journal of Medicinal Chemistry, 56(22), 8971-8998.
-
PatSnap Synapse. (2024). What are NAMPT inhibitors and how do they work? Retrieved from [Link]
- ASCO. (2013). Novel inhibitors of nicotinamide phosphoribosyl transferase and their evaluation in combination with bortezomib. Journal of Clinical Oncology, 31(15_suppl), e22005-e22005.
- Bentham Science. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1538-1553.
- Pardee, A. B., et al. (2022). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Neuro-Oncology, 24(2), 229-244.
- Hogan, L. E., et al. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry, 64(17), 12515-12543.
- Theodoropoulos, P. C., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Journal of Medicinal Chemistry, 67(11), 8950-8968.
-
Arctom. 6-((Pyridin-3-ylmethyl)carbamoyl)cyclohex-3-enecarboxylic acid. Retrieved from [Link]
- Royal Society of Chemistry. (2025).
- PubMed Central. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1863-1880.
-
Semantic Scholar. Synthesis of Small Molecule Library of Novel Nicotinamide Derivatives as Anticancer Agents and Computational Screening. Retrieved from [Link]
- ACS Publications. (2024). Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. ACS Omega, 9(20), 22135-22143.
- AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent anti-tumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.
- El-Senduny, F. F., et al. (2019). Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. Molecules, 24(7), 1303.
- El-Senduny, F. F., et al. (2019). Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. Molecules, 24(7), 1303.
- National Institutes of Health. (2017). New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 27(21), 4842-4847.
- Google Patents. (1972). Process for the production of pyridine carboxylic acids (U.S. Patent No. 3,657,259). Washington, DC: U.S.
- MDPI. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(14), 5439.
- PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-25.
- National Institutes of Health. (2023). Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)
- PubMed. (2007). 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides: synthesis and biological activity of a new class of highly potent inhibitors of human cytomegalovirus DNA polymerase. Bioorganic & Medicinal Chemistry Letters, 17(14), 3840-3844.
- Google Patents. (2021).
Sources
- 1. Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors as therapeutics: rationales, controversies, clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. benthamscience.com [benthamscience.com]
- 5. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Protocol for Dissolving 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid for In Vitro Assays
<
Introduction
This document provides a comprehensive guide for the solubilization of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid, a novel small molecule, for use in a wide range of in vitro biological assays. The success and reproducibility of in vitro studies are critically dependent on the accurate and complete dissolution of the test compound. Low solubility can lead to underestimated potency, inaccurate structure-activity relationships (SAR), and poor data reproducibility.[1][2]
While specific experimental data for this compound is not publicly available, its chemical structure—containing both a carboxylic acid and a pyridine ring—classifies it as an amphoteric, or zwitterionic, molecule.[3][4] Such compounds exhibit pH-dependent solubility, a critical factor that must be leveraged for successful dissolution.[3][5] This protocol outlines two primary methods for solubilization: a standard approach using an organic solvent (DMSO) and an alternative, pH-mediated approach for aqueous-based systems.
Compound Analysis & Physicochemical Predictions
To develop a robust dissolution protocol, we must first analyze the compound's structure.
-
Structure: this compound
-
Key Functional Groups:
-
Carboxylic Acid (-COOH): An acidic group that will be deprotonated to its more soluble carboxylate form (-COO⁻) at a pH above its acid dissociation constant (pKa).
-
Pyridine Ring: A weakly basic nitrogen-containing heterocycle that will be protonated to its more soluble cationic (pyridinium) form at a pH below its pKa.
-
Hydrophobic Core: The cyclohexene ring contributes to overall low aqueous solubility.
-
This amphoteric nature means the compound's net charge is highly sensitive to pH. At its isoelectric point (pI), the molecule will have a net neutral charge and exhibit its minimum aqueous solubility. Conversely, solubility is maximized at pH values significantly above or below the pI, where the molecule is fully ionized.[4][5]
Primary Protocol: Stock Solution Preparation in DMSO
For most high-throughput screening and initial in vitro testing, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its powerful ability to dissolve a wide range of organic molecules.[6]
Materials
-
This compound (powder form)
-
Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Step-by-Step Procedure for 10 mM Stock Solution
-
Weigh Compound: Accurately weigh a precise amount of the compound (e.g., 1-5 mg) into a sterile vial.
-
Calculate DMSO Volume: Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Add Solvent: Add the calculated volume of high-purity DMSO to the vial.
-
Promote Dissolution: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-15 minutes.[6] Gentle warming to 37°C may also be used, but must be approached with caution as heat can degrade some compounds.[6]
-
Visual Confirmation: Ensure the solution is clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can cause compound precipitation and degradation.[6][7] Store at -20°C or -80°C.
Dilution into Aqueous Assay Buffer
When diluting the DMSO stock into your final aqueous assay buffer (e.g., cell culture media, PBS), a phenomenon known as "solvent shift" can cause the compound to precipitate.[8]
Critical Best Practice: Perform serial dilutions of your compound in 100% DMSO first. Then, add a small volume of the diluted DMSO stock to the final assay buffer. This ensures the compound is introduced to the aqueous environment at a lower, more soluble concentration.
Example: To achieve a 10 µM final concentration in an assay with a final DMSO concentration of 0.1%:
-
Prepare a 10 mM stock in 100% DMSO.
-
Prepare an intermediate 1 mM stock by diluting the 10 mM stock 1:10 in 100% DMSO.
-
Add 1 µL of the 1 mM stock to 999 µL of the final assay buffer.
Alternative Protocol: pH-Mediated Aqueous Solubilization
This method is recommended when DMSO is incompatible with the assay system or if the compound shows poor solubility even in DMSO. This protocol leverages the acidic nature of the carboxylic acid group to form a more soluble salt.
Materials
-
This compound
-
1N Sodium Hydroxide (NaOH) solution
-
Deionized water or desired aqueous buffer (e.g., PBS, HEPES)
-
pH meter
-
Sterile tubes and magnetic stirrer
Step-by-Step Procedure
-
Weigh Compound: Accurately weigh the desired amount of compound into a sterile tube.
-
Initial Suspension: Add approximately 80% of the final desired volume of deionized water or buffer. The compound will likely not dissolve and will form a suspension.
-
pH Adjustment: While stirring, add 1N NaOH dropwise (microliter amounts). Monitor the pH continuously. As the pH increases, the carboxylic acid will deprotonate to the more soluble carboxylate salt, and the compound should begin to dissolve.
-
Complete Dissolution: Continue adding NaOH until the solution becomes clear. Aim for the lowest pH at which the compound is fully dissolved to minimize the risk of base-catalyzed degradation.
-
Final Volume and Storage: Adjust the solution to the final desired volume with the buffer. Verify the final concentration and store appropriately, typically at -20°C or colder.
Summary and Recommendations
The optimal dissolution strategy depends on the requirements of the in vitro assay. The following table summarizes the key considerations for each method.
| Parameter | Protocol 1: DMSO Stock | Protocol 2: Aqueous (pH-Mediated) Stock |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Aqueous Buffer (e.g., PBS, Water) |
| Mechanism | Solubilization in a strong organic solvent | Salt formation via pH adjustment |
| Pros | - High solubilizing power for many organics- Standard for HTS- Simple to prepare | - Avoids DMSO-related cytotoxicity- Suitable for assays sensitive to organic solvents |
| Cons | - Can be cytotoxic at >0.5%[6]- Risk of precipitation upon aqueous dilution- Can interfere with some assay readouts | - Requires careful pH control- Risk of compound degradation at high pH- May alter compound activity if ionization state is critical |
| Best For | High-throughput screening, initial potency testing, cell-based assays tolerant to low (<0.5%) DMSO levels. | Assays where DMSO is known to interfere, biophysical assays, studies requiring physiological buffers. |
Visualization of Experimental Workflow
The decision process and execution of these protocols can be visualized as follows:
Caption: Decision tree for selecting the appropriate solubilization protocol.
Caption: Step-by-step workflow for the pH-mediated aqueous protocol.
Troubleshooting
-
Compound Precipitates from DMSO Stock: This indicates low DMSO solubility.[1] Try preparing a more dilute stock solution or switch to the pH-mediated aqueous protocol.
-
Compound Precipitates Upon Dilution in Assay Media: This is a common issue.[8] To mitigate this, ensure the final DMSO concentration is as low as possible (typically <0.5%).[7] Perform intermediate dilution steps in pure DMSO before the final addition to the aqueous buffer.
-
Compound Won't Dissolve with pH Adjustment: The compound may be more soluble at a low pH due to the protonation of the pyridine ring. If adding base is unsuccessful, attempt the same procedure using a dilute acid (e.g., 1N HCl). The goal is to move the pH far from the compound's isoelectric point.
References
-
Wang, Y. F., & Chow, S. F. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. International Journal of Pharmaceutics, 351(1-2), 148–157. Retrieved from [Link]
-
O'Donovan, K., & Flanagan, P. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of Pharmaceutical and Biomedical Analysis, 73, 66-72. Retrieved from [Link]
-
Dias, A. M. A., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2147. Retrieved from [Link]
-
Fuguet, E., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of Pharmaceutical and Biomedical Analysis, 73, 66-72. Retrieved from [Link]
-
ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in.... Retrieved from [Link]
-
GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]
-
GlaxoSmithKline. (n.d.). Establishing a high throughput screen of drug solubility in pharmaceutical excipients. Retrieved from [Link]
-
Lipinski, C. A. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 430-435. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]
-
Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]
-
Biopharma Asia. (2017). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Retrieved from [Link]
-
GlaxoSmithKline. (n.d.). High-Throughput Solubility. Retrieved from [Link]
-
Al-Ghaban, A., & Al-Khedairy, E. (2007). High-throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility data and pKa values of a few drugs that demonstrate.... Retrieved from [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
-
Stuart, M., et al. (2011). A low volume, in vitro apparatus for assessing the dissolution/precipitation behaviour of an active pharmaceutical ingredient. Journal of Pharmacy and Pharmacology, 63(1), 32-40. Retrieved from [Link]
-
Patel, K., et al. (2023). A comparative study of the in vitro dissolution rate and Acid-Neutralizing capacity of Aceproxyvon with other marketed drugs. Indian Journal of Pharmacy and Pharmacology, 10(3), 183-189. Retrieved from [Link]
-
PubChem. (n.d.). (R)-Cyclohex-3-enecarboxylic acid. Retrieved from [Link]
-
Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(6), 327-333. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. solvescientific.com.au [solvescientific.com.au]
- 3. researchgate.net [researchgate.net]
- 4. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
Cell-based assay protocol using 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid
Characterizing the Cellular Effects of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid: A Guide to Protocol Design and Implementation
Introduction
The exploration of novel chemical entities is a cornerstone of modern drug discovery and biomedical research. This compound is a unique small molecule with a structure suggestive of potential biological activity. As with any novel compound, a systematic and robust characterization of its effects on cellular systems is the first step toward understanding its therapeutic or toxicological potential. Cell-based assays provide a powerful and physiologically relevant platform for this initial investigation.[1][2] They allow for the quantitative measurement of various cellular processes, including cell viability, proliferation, and specific signaling pathways, in a controlled and reproducible in-vitro environment.[3]
This guide provides a comprehensive framework for designing and executing a series of cell-based assays to investigate the biological activity of this compound. We will present a tiered approach, starting with broad assessments of cytotoxicity and progressing to more specific functional and mechanistic assays. The protocols and principles outlined herein are designed to be adaptable and serve as a starting point for a thorough investigation into the compound's mechanism of action.
Pillar 1: Expertise & Experience - The Rationale Behind the Assay Selection
When confronted with a novel compound, it is crucial to cast a wide net initially to identify any potential cellular effects. Therefore, our experimental workflow begins with a fundamental assessment of cell health: a cytotoxicity and proliferation assay. This initial screen will determine the concentration range at which the compound exerts any effect, from subtle changes in growth rate to overt cell death.[4] The results of this assay are critical for designing subsequent, more targeted experiments. A compound that is highly cytotoxic at low concentrations might be a candidate for oncology research, while a compound that modulates cell function without killing cells could be of interest for a wide range of other therapeutic areas.
Following the initial screen, we will delve into a more specific, hypothesis-driven investigation. The structure of this compound, containing a pyridine ring and a carbamoyl group, is suggestive of a potential role as a modulator of intracellular signaling pathways. For the purpose of this guide, we will hypothesize that the compound may interact with a common inflammatory signaling pathway, such as the NF-κB pathway, which is a key regulator of immune responses, inflammation, and cell survival. Therefore, the second-tier assay will be a reporter gene assay to specifically measure the activation or inhibition of this pathway. This tiered approach, moving from a broad phenotypic screen to a specific mechanistic assay, represents an efficient and logical workflow in early-stage drug discovery.
Part 1: Foundational Assays - Cytotoxicity and Proliferation
The first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a critical therapeutic window and informs the concentrations used in subsequent assays.
Materials
| Reagent/Material | Supplier | Cat. No. |
| Human colorectal carcinoma cell line (HCT116) | ATCC | CCL-247 |
| McCoy's 5A Medium | Gibco | 16600082 |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| This compound | Matrix Scientific | 545349-20-0 |
| DMSO, anhydrous | Sigma-Aldrich | D2650 |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |
| 96-well clear bottom white plates | Corning | 3610 |
Protocol: Cell Viability Assay
-
Cell Culture: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. Ensure cells are in the logarithmic growth phase and appear healthy under microscopic observation before starting the experiment.[5]
-
Cell Seeding: Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL. Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well clear bottom white plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in cell culture medium to achieve final concentrations ranging from 100 µM to 0.1 µM. Include a vehicle control (DMSO only) and a no-cell control (medium only).
-
Compound Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average background luminescence (no-cell control) from all other measurements.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized data as a function of compound concentration and fit a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Experimental Workflow: Cytotoxicity Assay
Caption: Hypothesized mechanism of NF-κB signaling inhibition.
Part 3: Trustworthiness - A Self-Validating System
For any cell-based assay, robust quality control is paramount to ensure the reliability and reproducibility of the results. [6][7][8]
Quality Control Parameters
| Parameter | Metric | Acceptance Criteria | Rationale |
| Cell Health | Morphology | Consistent, healthy appearance under microscope | Ensures that the starting cell population is viable and not stressed. [5] |
| Assay Performance (Viability) | Z'-factor | > 0.5 | A Z'-factor above 0.5 indicates a good separation between the positive (vehicle) and negative (no cells) controls, signifying a robust assay. |
| Assay Performance (Reporter) | Signal-to-Background Ratio | > 10 | A high signal-to-background ratio ensures that the measured signal is significantly above the noise of the assay. |
| Cell Line Authenticity | STR Profiling | Match to reference profile | Periodically verify the identity of the cell line to avoid cross-contamination issues. [9] |
| Mycoplasma Contamination | PCR or Hoechst Stain | Negative | Mycoplasma can significantly alter cellular physiology and experimental outcomes. [10] |
Data Reproducibility
All experiments should be performed with at least three biological replicates, and each biological replicate should contain at least three technical replicates. This ensures that the observed effects are not due to random chance or experimental variability. Consistent results across independent experiments are necessary to confirm the activity of the compound.
Conclusion
This application note provides a detailed, two-tiered protocol for the initial characterization of the novel compound this compound. By first establishing a dose-response profile for cytotoxicity and then investigating a specific, hypothesis-driven mechanism of action, researchers can efficiently gather critical data on the compound's biological effects. The inclusion of rigorous quality control measures ensures the generation of reliable and reproducible data, which is essential for making informed decisions in the drug discovery and development process. [11][12]The principles and protocols outlined here can be adapted for the study of other novel compounds and various cellular pathways, providing a solid foundation for further preclinical research.
References
-
BioAgilytix Labs. The Use of Cell-Based Assays for Translational Medicine Studies. [Link]
-
MarinBio. Cell Based Assays for Metabolic Disease Drug Discovery. [Link]
-
SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]
-
National Center for Biotechnology Information. In Vitro Cell Based Assays - Assay Guidance Manual. [Link]
-
Promega Connections. Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]
-
Forma Therapeutic Holdings, Inc. Cell and Gene Therapy Quality Control & Assurance: Testing, Compliance, and Future Trends. [Link]
-
A4cell. Truly Effective Cell Assay Design. [Link]
-
Agilent. Automated Methods for Conducting Cell Culture Quality Control Studies and Assay Optimization. [Link]
-
Cohen, S., et al. A guide for potency assay development of cell-based product candidates. [Link]
-
Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
-
Multispan, Inc. Tips for Establishing Successful Cell-Based Assays: Part 1. [Link]
Sources
- 1. bioagilytix.com [bioagilytix.com]
- 2. sptlabtech.com [sptlabtech.com]
- 3. marinbio.com [marinbio.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. marinbio.com [marinbio.com]
- 6. selectscience.net [selectscience.net]
- 7. Cell and Gene Therapy Quality Control & Assurance: Testing, Compliance, and Future Trends [cellandgene.com]
- 8. Quality Control Considerations in Cell Culture [sigmaaldrich.com]
- 9. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 10. multispaninc.com [multispaninc.com]
- 11. Truly Effective Cell Assay Design - a4cell [a4cell.com]
- 12. A guide for potency assay development of cell-based product candidates | Drug Discovery News [drugdiscoverynews.com]
Application Note: A High-Throughput Screening Framework for Characterizing 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid
Introduction: Rationale for Screening
The compound 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid is a novel small molecule with structural motifs that suggest potential interactions with key therapeutic target classes. Specifically, the presence of a carboxylic acid group suggests it may act as a metal-chelating agent, a feature common in inhibitors of metalloenzymes. One such family of critical importance in oncology and inflammatory diseases is the zinc-dependent histone deacetylases (HDACs).[1][2] HDACs regulate gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[1] Their inhibition can restore the expression of tumor suppressor genes, making them a validated target for drug development.[3]
This document provides a comprehensive framework for the high-throughput screening (HTS) of this compound to assess its potential as an HDAC inhibitor. We present a robust, fluorescence-based primary assay, a protocol for secondary dose-response validation, and guidelines for data analysis and interpretation.
Scientific Principle: A Two-Step Fluorogenic HDAC Assay
The screening workflow is built upon a well-established, two-step fluorogenic assay principle.[4][5] This method offers high sensitivity and is amenable to automation, making it ideal for HTS.[6][7]
-
HDAC-mediated Deacetylation: In the first step, the HDAC enzyme (e.g., recombinant human HDAC8) acts on a specially designed substrate. This substrate is a peptide containing an acetylated lysine residue, which is flanked by a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) that is quenched.
-
Developer-mediated Fluorophore Release: In the second step, a developing enzyme (e.g., trypsin) is added. This developer specifically cleaves the deacetylated peptide, releasing the unquenched fluorophore.[4]
The resulting fluorescence intensity is directly proportional to the HDAC enzyme's activity. A potent inhibitor, such as the test compound, will prevent deacetylation, leaving the substrate uncleaved by the developer and resulting in a low fluorescence signal.
Caption: Mechanism of the two-step fluorogenic HDAC inhibition assay.
HTS Workflow and Protocols
The screening campaign is designed as a multi-stage process to efficiently identify and validate true inhibitors while minimizing false positives.
Caption: High-throughput screening cascade for inhibitor identification.
Materials and Reagents
-
Compound: this compound, dissolved in 100% DMSO to a 10 mM stock.
-
Enzyme: Recombinant Human HDAC8 (e.g., from BPS Bioscience).
-
Substrate: Fluorogenic HDAC Assay Kit (e.g., Abcam ab283378 or similar), containing substrate and developer.[5]
-
Positive Control: Trichostatin A (TSA), a known potent HDAC inhibitor.[3]
-
Assay Plates: 384-well, black, flat-bottom plates (e.g., Greiner Bio-One).
-
Instruments: Automated liquid handler, plate reader with fluorescence capabilities (Excitation/Emission ~360/460 nm).
Protocol 1: Primary HTS Assay (10 µM Single-Point Screen)
This protocol is designed to rapidly screen the compound at a single, high concentration to identify initial "hits."
-
Compound Plating: Using an automated liquid handler, transfer 50 nL of the 10 mM test compound stock into wells of the 384-well assay plate. This yields a final assay concentration of 10 µM in a 50 µL reaction volume.
-
Negative Control Wells: Add 50 nL of 100% DMSO (no compound).
-
Positive Control Wells: Add 50 nL of a 1 mM TSA stock in DMSO (final concentration 10 µM).
-
-
Enzyme Preparation: Dilute HDAC8 enzyme to a working concentration of 2x (e.g., 5 ng/µL) in assay buffer.
-
Enzyme Addition: Add 25 µL of the 2x HDAC8 solution to all wells except for "no enzyme" background controls.
-
Incubation 1: Gently mix the plate and incubate for 15 minutes at 37°C to allow compound-enzyme interaction.
-
Substrate Addition: Add 25 µL of 2x HDAC substrate solution to all wells.
-
Incubation 2: Incubate the plate for 60 minutes at 37°C.
-
Reaction Stop & Development: Add 25 µL of developer solution containing a stop reagent (e.g., TSA) to all wells.
-
Incubation 3: Incubate for 20 minutes at 37°C to allow for signal development.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader (Ex/Em = 360/460 nm).
Protocol 2: Secondary Assay (8-Point Dose-Response)
This protocol is used to confirm the activity of primary hits and determine their potency by calculating the IC50 value.[8][9]
-
Serial Dilution: Prepare an 8-point, 3-fold serial dilution of the hit compound stock in 100% DMSO, starting from 10 mM.
-
Compound Plating: Transfer 50 nL of each concentration from the dilution series into triplicate wells of a 384-well plate.
-
Assay Execution: Follow steps 2-9 from the Primary HTS Assay Protocol.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[10][11]
Data Analysis and Interpretation
Primary Screen Data Analysis
For each plate, the quality and robustness of the assay must be validated before analyzing test compounds. The Z-factor (Z') is a statistical parameter used to quantify the separation between the positive and negative controls.[12][13]
-
Z'-Factor Calculation:
Where:-
and
are the mean and standard deviation of the positive control (TSA). -
and
are the mean and standard deviation of the negative control (DMSO).
-
and
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent assay, suitable for HTS.[14] |
| 0 to 0.5 | Marginally acceptable; may require optimization.[15] |
| < 0 | Unsuitable for screening.[14] |
-
Hit Identification: A compound is typically identified as a primary "hit" if its percentage inhibition exceeds a predefined threshold (e.g., >50%) or if its Z-score is below -3.
Secondary Screen Data Analysis: IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[9][10] This value is a key measure of a compound's potency.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Dose-Response Curve Fitting: Use graphing software (e.g., GraphPad Prism, R) to fit the % Inhibition vs. log[Concentration] data to a nonlinear regression model (four-parameter variable slope).[8]
| Parameter | Description | Example Value |
| Top Plateau | Maximum % Inhibition (should be near 100%) | 102.5% |
| Bottom Plateau | Minimum % Inhibition (should be near 0%) | 1.5% |
| LogIC50 | The logarithm of the IC50 concentration. | -6.3 |
| IC50 | The molar concentration for 50% inhibition. | 500 nM |
| HillSlope | The steepness of the curve. | -1.1 |
A well-behaved inhibitor will produce a sigmoidal dose-response curve, allowing for a reliable calculation of its IC50.[11]
Conclusion and Next Steps
This application note outlines a validated, high-throughput screening strategy to evaluate this compound as a potential inhibitor of HDAC enzymes. A successful outcome from this workflow—a potent, dose-dependent inhibition of HDAC8—would provide a strong rationale for advancing the compound into further studies, including selectivity profiling against other HDAC isoforms, mechanism of action studies, and cell-based assays to confirm its therapeutic potential.
References
-
BIT 479/579 High-throughput Discovery. Z-factors. Available at: [Link]
-
Wikipedia. Z-factor. Available at: [Link]
-
Wegener, D., Wirsching, F., Riester, D., & Schwienhorst, A. (2003). Improved fluorogenic histone deacetylase assay for high-throughput-screening applications. ResearchGate. Available at: [Link]
-
On HTS. Z-factor. (2023). Available at: [Link]
-
PerkinElmer. Screening HDAC Inhibitors - A Workflow Comprising High Throughput and High Content Screening. Available at: [Link]
-
Pellecchia, M., et al. (2017). HTS by NMR for the Identification of Potent and Selective Inhibitors of Metalloenzymes. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Srinivasan, B. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]
-
Zhang, X. D. (2022). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Available at: [Link]
-
Malo, N., et al. (2014). Data analysis approaches in high throughput screening. SlideShare. Available at: [Link]
-
Madoux, F., et al. (2014). Development of high throughput screening assays and pilot screen for inhibitors of metalloproteases meprin α and β. PubMed. Available at: [Link]
-
Di Martino, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PMC. Available at: [Link]
-
ResearchGate. (PDF) Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). Available at: [Link]
-
CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2024). Available at: [Link]
-
Gonzalez, G. (2021). Drug dose-response data analysis. Towards Data Science. Available at: [Link]
-
Di Martino, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed. Available at: [Link]
-
ResearchGate. Dose–Response Curves and the Determination of IC 50 and EC 50 Values. Available at: [Link]
-
NCBI. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors. (2009). Available at: [Link]
-
Broadhead, C. A., et al. (2024). High-throughput screening identifies the activity of histone deacetylase inhibitors in patient-derived models of soft tissue sarcoma. BMC Cancer. Available at: [Link]
-
Chaput, J., et al. (2022). Ultrahigh‐Throughput Screening of an Artificial Metalloenzyme using Double Emulsions. Angewandte Chemie. Available at: [Link]
-
ACS Publications. Dose−Response Curves and the Determination of IC50 and EC50 Values. (2024). Available at: [Link]
-
ResearchGate. Development of HTS Assays and Pilot Screen for Inhibitors of Metalloproteases Meprin α and β. (2014). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of high throughput screening assays and pilot screen for inhibitors of metalloproteases meprin α and β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chumontreal.qc.ca [chumontreal.qc.ca]
- 4. researchgate.net [researchgate.net]
- 5. HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378) | Abcam [abcam.com]
- 6. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. clyte.tech [clyte.tech]
- 10. towardsdatascience.com [towardsdatascience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. Z-factor - Wikipedia [en.wikipedia.org]
- 14. assay.dev [assay.dev]
- 15. rna.uzh.ch [rna.uzh.ch]
Application Notes and Protocols for Animal Model Administration of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preclinical administration of the novel small molecule inhibitor, 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid, in animal models. Given the limited publicly available data on this specific compound, this guide synthesizes established best practices for handling novel chemical entities in in vivo research. The protocols herein are designed to be adaptable, emphasizing the principles of vehicle selection for poorly soluble compounds, standardized administration routes, and the critical importance of ethical and regulatory compliance. The overarching goal is to equip researchers with a robust framework to conduct scientifically sound and reproducible animal studies, while ensuring the highest standards of animal welfare.
Introduction: Navigating the Preclinical Path of a Novel Small Molecule
The journey of a novel therapeutic candidate from bench to bedside is paved with rigorous preclinical evaluation, in which animal models play an indispensable role. This compound is a small molecule with potential therapeutic applications that necessitate in vivo characterization. The successful execution of animal studies hinges on the meticulous planning and implementation of administration protocols. This document serves as a foundational resource, detailing the critical considerations and step-by-step procedures for administering this compound to laboratory animals, primarily focusing on rodent models.
The core tenets of this guide are rooted in the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research. Every step, from vehicle formulation to the choice of administration route, is presented with the dual objectives of maximizing scientific validity and minimizing animal distress. Researchers are reminded that these protocols are a starting point; compound-specific optimization is not only recommended but essential for generating high-quality, translatable data. All procedures involving live animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[1][2][3][4]
Compound Characteristics and Handling
While specific physicochemical properties of this compound are not extensively documented in public literature, its chemical structure suggests it may exhibit limited aqueous solubility. This is a common challenge with novel small molecules in drug discovery.[5] Therefore, the initial and most critical step is to determine its solubility in various pharmaceutically acceptable vehicles.
Table 1: Recommended Solvents for Initial Solubility Screening
| Solvent/Vehicle System | Rationale for Use | Considerations |
| Aqueous Vehicles | ||
| Sterile Water for Injection | Ideal for highly soluble compounds. | Likely to have low solubility for this compound. |
| Phosphate-Buffered Saline (PBS) | Physiologically compatible. | Similar solubility limitations as water. |
| Co-solvent Systems | ||
| 10% DMSO in PBS/Saline | DMSO is a powerful solvent for many organic compounds.[6] | Potential for compound precipitation upon injection into the aqueous environment of the body.[7] Vehicle toxicity should be assessed.[8] |
| 30% PEG 400 in Saline | Polyethylene glycol is a commonly used co-solvent to enhance solubility.[6] | Can increase the viscosity of the formulation. |
| Suspension Vehicles | ||
| 0.5% Carboxymethylcellulose (CMC) in Water | Forms a uniform suspension for insoluble compounds.[6][8] | Requires thorough homogenization to ensure consistent dosing. |
| 0.5% Methylcellulose in Water | Another common suspending agent.[9] | Properties may vary based on the grade of methylcellulose used. |
| Lipid-based Formulations | ||
| Corn Oil / Sesame Oil | Suitable for highly lipophilic compounds. | May influence the pharmacokinetic profile. |
Formulation Development: A Step-by-Step Guide
The objective of formulation development is to prepare a stable and homogenous preparation that allows for accurate and reproducible dosing.[7]
Protocol 3.1: Preparation of a Co-solvent-based Formulation
-
Weighing the Compound: Accurately weigh the required amount of this compound in a sterile container.
-
Initial Dissolution: Add the minimum required volume of the organic co-solvent (e.g., DMSO) to completely dissolve the compound. Vortex or sonicate if necessary.
-
Dilution: Slowly add the aqueous component (e.g., saline or PBS) to the dissolved compound while continuously vortexing to prevent precipitation.[8]
-
Final Concentration: Adjust the final volume to achieve the desired drug concentration. Ensure the final concentration of the co-solvent is within a non-toxic range.[8]
-
Sterilization: If required for the administration route (e.g., intravenous), filter-sterilize the final formulation through a 0.22 µm syringe filter.
Protocol 3.2: Preparation of a Suspension-based Formulation
-
Weighing and Wetting: Weigh the compound and place it in a mortar. Add a small amount of a wetting agent (e.g., 1-2 drops of Tween 80) and triturate to form a uniform paste.[8]
-
Gradual Addition of Vehicle: Slowly add the aqueous vehicle (e.g., 0.5% CMC in water) to the paste while continuously triturating to create a smooth suspension.[8]
-
Homogenization: Transfer the suspension to a sterile container and homogenize using a magnetic stirrer or overhead mixer until a uniform consistency is achieved.
-
Storage and Re-suspension: Store the suspension as per its stability data. Always re-homogenize the suspension immediately before each administration to ensure dose accuracy.
Administration Routes: Methodologies and Best Practices
The choice of administration route significantly impacts the pharmacokinetic and pharmacodynamic profile of a compound.[10] The most common routes for initial in vivo studies in rodents are oral gavage and intraperitoneal injection.
Oral Gavage (PO)
Oral gavage ensures the direct and accurate administration of a specific dose into the stomach.[11][12][13][14]
-
Animal Restraint: Properly restrain the mouse by scruffing the neck and back to immobilize the head and body.[11]
-
Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by placing the needle alongside the mouse, from the tip of the nose to the last rib. Mark this length on the needle.[15]
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus.[11][15] The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Dose Administration: Once the needle is correctly positioned, slowly administer the formulation.[13]
-
Needle Withdrawal and Monitoring: Gently remove the needle along the same path of insertion. Monitor the animal for any signs of distress, such as labored breathing, for at least 5-10 minutes post-administration.[11][15]
Table 2: Recommended Gavage Needle Sizes and Maximum Dosing Volumes for Mice
| Mouse Weight (g) | Gavage Needle Gauge | Maximum Dosing Volume (ml/kg) |
| < 14 | 24 G | 10 |
| 14 - 20 | 22 G | 10 |
| 20 - 30 | 20 G | 10 |
| > 30 | 18 G | 10 |
Data synthesized from multiple sources.[11][13][15]
Intraperitoneal Injection (IP)
IP injection is a common parenteral route for administering substances that are not suitable for oral administration or when rapid absorption is desired.[16][17][18][19]
-
Animal Restraint: Restrain the mouse in dorsal recumbency, tilting the head slightly downwards.
-
Injection Site Identification: Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[16][17]
-
Needle Insertion: Using an appropriate gauge needle (typically 25-27G for mice), insert the needle at a 30-45 degree angle with the bevel facing up.[16][17]
-
Aspiration: Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[17]
-
Dose Administration: Inject the formulation smoothly.
-
Needle Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.[16]
Table 3: Recommended Needle Sizes and Maximum Injection Volumes for Mice
| Route | Needle Gauge | Maximum Injection Volume (ml/kg) |
| Intraperitoneal (IP) | 25-27 G | 10 |
Data synthesized from multiple sources.[16][19]
Study Design Considerations for Pharmacokinetic (PK) and Pharmacodynamic (PD) Evaluation
A well-designed study is crucial for obtaining meaningful data.[20][21]
Pharmacokinetic (PK) Studies
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[20][22]
-
Animal Strain: The choice of mouse strain can influence PK parameters.[23][24] It is advisable to use the same strain for both PK and efficacy studies.
-
Dosing: Both intravenous (IV) and oral (PO) or intraperitoneal (IP) administrations are typically performed to determine bioavailability.
-
Sampling: Blood samples are collected at multiple time points post-administration to characterize the plasma concentration-time profile.
-
Parameters to Measure: Key PK parameters include Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).[25]
Pharmacodynamic (PD) and Efficacy Studies
PD studies aim to evaluate the biological effect of the compound.
-
Dose-Response: A dose-response study should be conducted to determine the optimal dose for efficacy.
-
Treatment Schedule: The dosing frequency and duration will depend on the compound's half-life and the biological question being addressed.
-
Endpoints: Clearly defined and measurable endpoints are critical for assessing efficacy.
Ethical Considerations and IACUC Compliance
All animal experiments must be conducted in strict accordance with ethical guidelines and receive prior approval from an Institutional Animal Care and Use Committee (IACUC).[1][2][3][4]
-
Justification of Animal Use: The research protocol must provide a strong scientific justification for the use of animals and the number of animals requested.[1]
-
Minimizing Pain and Distress: Procedures should be designed to minimize any potential pain, distress, or discomfort to the animals.[2] This includes using appropriate restraint techniques, limiting injection volumes, and defining humane endpoints.
-
Personnel Training: All personnel involved in animal handling and procedures must be adequately trained and competent.[11][15]
Visualization of Workflows
Diagram 1: General Workflow for Animal Administration
Caption: A generalized workflow for the administration of a novel compound in an animal model.
Diagram 2: Decision Tree for Formulation Selection
Caption: A decision-making flowchart for selecting an appropriate formulation vehicle.
Conclusion
The successful in vivo evaluation of this compound requires a methodical and scientifically rigorous approach to its administration in animal models. This guide provides a comprehensive framework, from initial solubility screening and formulation development to detailed administration protocols and ethical considerations. By adhering to these principles and best practices, researchers can generate reliable and reproducible data, paving the way for a thorough understanding of this novel compound's therapeutic potential. It is imperative to reiterate that these are general guidelines, and compound-specific optimization is a prerequisite for successful preclinical studies.
References
- Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (n.d.).
- Technical Support Center: Vehicle Solutions for Poorly Soluble Compounds in Animal Studies - Benchchem. (n.d.).
- Intraperitoneal Injection in Mice | Animals in Science - Queen's University. (n.d.).
- Oral Gavage In Mice and Rats - ucsf - iacuc. (n.d.).
- INSTITUTIONAL ANIMAL CARE & USE COMMITTEE (IACUC). (n.d.).
- Intraperitoneal Injection in an Adult Mouse V.1 - Protocols.io. (2020).
- Oral Gavage Procedure in Mice | PDF | Esophagus | Medical Specialties - Scribd. (n.d.).
- IP Injection Protocol in Mice | PDF - Scribd. (n.d.).
- Code of Ethics for the Care and Use of Animals | Office of the Vice President for Research. (n.d.).
- Rodent Pharmacokinetics • WuXi AppTec Lab Testing Division. (n.d.).
- Intraperitoneal Injection in the Mouse - Research Animal Training. (n.d.).
- UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (2021).
- Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed. (n.d.).
- SOP 7.8 - Gavage Techniques in Small Animals (Mice) - Queen's University. (2013).
- Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research - Marietta College. (n.d.).
- Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - wsu iacuc. (2021).
- How to Get IACUC Approval: 4 Steps to Streamline Compliance for Ethical Research. (2025).
- Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PubMed Central. (n.d.).
- Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2 - ResearchGate. (2025).
- I want to deliver my compound to animals What is the best solvent to use? | Frequently Asked Questions | Cayman Chemical. (n.d.).
- Pharmacokinetics Studies in Mice or Rats - Enamine. (n.d.).
- IACUC Policies and Guidelines - UC Davis Office of Research. (n.d.).
- Vehicle selection for nonclinical oral safety studies - ResearchGate. (2025).
- Murine Pharmacokinetic Studies - PMC - NIH. (n.d.).
- Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? | Request PDF - ResearchGate. (n.d.).
- White Paper Review – Infusion vs. Injection: Considerations for Administering Drug Compounds in Small Animal Research - InsideScientific. (n.d.).
- Technical Support Center: Optimizing Small Molecule Delivery in Animal Models - Benchchem. (n.d.).
Sources
- 1. Code of Ethics for the Care and Use of Animals | Office of the Vice President for Research [ovpr.uchc.edu]
- 2. marietta.edu [marietta.edu]
- 3. Achieve IACUC Compliance: 4 Key Steps to IACUC Approval [modernvivo.com]
- 4. IACUC Policies and Guidelines - Office of Research [research.ucdavis.edu]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. insidescientific.com [insidescientific.com]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. scribd.com [scribd.com]
- 13. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 18. protocols.io [protocols.io]
- 19. scribd.com [scribd.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 23. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid in Human Plasma
Abstract
This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies. The methodology encompasses a straightforward sample preparation using protein precipitation, rapid chromatographic separation, and sensitive detection by electrospray ionization tandem mass spectrometry. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3]
Introduction
This compound is a novel small molecule with therapeutic potential. To accurately characterize its pharmacokinetic profile, a reliable and robust bioanalytical method for its quantification in biological matrices is essential.[4] This application note provides a comprehensive guide to a validated LC-MS/MS method for the determination of this compound in human plasma. The presence of a carboxylic acid and a pyridine functional group in the analyte's structure presents specific challenges and opportunities for extraction and detection, which are addressed in the described method.[5][6][7]
The method utilizes protein precipitation for sample cleanup, which offers a balance of simplicity, speed, and efficiency. Chromatographic separation is achieved on a reversed-phase C18 column with a gradient elution, providing excellent resolution and peak shape. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.
Physicochemical Properties of the Analyte
-
Chemical Name: this compound
-
Molecular Formula: C14H16N2O3[9]
-
Molecular Weight: 260.30 g/mol [9]
-
Chemical Structure:
Image Source: Matrix Scientific[9]
Experimental Workflow
Sources
- 1. fda.gov [fda.gov]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 545349-20-0 CAS MSDS (6-[(PYRIDIN-3-YLMETHYL)-CARBAMOYL]-CYCLOHEX-3-ENECARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 545349-20-0 Cas No. | 6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid | Matrix Scientific [matrix.staging.1int.co.uk]
Application Notes and Protocols for the Crystallization of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid
Authored by: A Senior Application Scientist
Introduction
In the realm of pharmaceutical sciences and materials science, the ability to obtain high-purity crystalline material is a cornerstone of successful research and development. The crystalline form of an active pharmaceutical ingredient (API) or a key intermediate dictates its physicochemical properties, including solubility, stability, and bioavailability. This document provides a detailed guide to developing crystallization conditions for 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid, a molecule of interest for its potential applications in drug discovery, drawing from its structural motifs of pyridine, amide, and carboxylic acid functionalities that are prevalent in many therapeutic agents.[1]
The target molecule possesses both hydrogen bond donor (carboxylic acid -OH, amide -NH) and acceptor (carboxylic acid C=O, amide C=O, pyridine N) sites, which strongly influences its self-assembly into a crystalline lattice.[2] Understanding and controlling these intermolecular interactions through the careful selection of solvents and crystallization techniques is paramount to obtaining high-quality single crystals suitable for structural elucidation by methods like single crystal X-ray diffraction (SCXRD).[3][4]
This guide is structured to provide a logical workflow, from initial solubility screening to the application of various crystallization techniques, explaining the rationale behind each step to empower the researcher in their quest for crystalline material.
Part 1: Foundational Principles of Crystallization
Crystallization is a purification process that relies on the differential solubility of a compound in a given solvent at varying temperatures.[5] The process is governed by the creation of a supersaturated solution, from which the compound precipitates in an ordered, crystalline form. The two key stages of crystallization are nucleation, the initial formation of small crystalline aggregates, and crystal growth, the subsequent enlargement of these nuclei.[6] A successful crystallization experiment balances these two stages to yield a small number of large, well-defined crystals rather than a large number of small or amorphous particles.
For a molecule like this compound, the presence of both a carboxylic acid and an amide group suggests a high potential for strong hydrogen bonding, which can facilitate the formation of a stable crystal lattice.[2][7] The choice of solvent is critical as it can compete for these hydrogen bonding sites and influence the final crystal packing.
Part 2: Systematic Approach to Crystallization Screening
A systematic approach to screening various solvents and conditions is the most effective way to identify suitable crystallization parameters.
Initial Solvent Solubility Screening
The ideal solvent for crystallization will typically dissolve the compound sparingly at room temperature but completely at an elevated temperature.[5]
Protocol for Solubility Screening:
-
Preparation: Place a small amount (e.g., 1-2 mg) of this compound into several small, clear glass vials.
-
Solvent Addition: To each vial, add a different solvent from the list in Table 1, starting with a small volume (e.g., 0.1 mL).
-
Observation at Room Temperature: Vigorously agitate or sonicate the vials and observe the solubility at room temperature. Note whether the compound is insoluble, partially soluble, or fully soluble.
-
Heating: For solvents in which the compound is insoluble or partially soluble at room temperature, gently heat the vial while observing for dissolution.
-
Cooling: If the compound dissolves upon heating, allow the vial to cool slowly to room temperature and then further cool in an ice bath or refrigerator. Observe for the formation of a precipitate or crystals.
-
Documentation: Carefully record all observations for each solvent.
Table 1: Suggested Solvents for Screening
| Solvent | Polarity Index | Boiling Point (°C) | Hydrogen Bonding |
| Water | 10.2 | 100 | Donor & Acceptor |
| Methanol | 5.1 | 65 | Donor & Acceptor |
| Ethanol | 4.3 | 78 | Donor & Acceptor |
| Isopropanol | 3.9 | 82 | Donor & Acceptor |
| Acetonitrile | 5.8 | 82 | Acceptor |
| Acetone | 5.1 | 56 | Acceptor |
| Ethyl Acetate | 4.4 | 77 | Acceptor |
| Dichloromethane | 3.1 | 40 | Weak Acceptor |
| Toluene | 2.4 | 111 | Non-polar |
| Heptane | 0.1 | 98 | Non-polar |
Workflow for Crystallization Screening
The following diagram illustrates a logical workflow for screening and optimizing crystallization conditions.
Caption: Workflow for Crystallization Screening.
Part 3: Detailed Crystallization Protocols
Based on the results of the solubility screening, one or more of the following techniques can be employed.
Slow Cooling Crystallization
This is one of the most common crystallization techniques and is suitable when a solvent is found that dissolves the compound at a higher temperature but not at a lower temperature.[4]
Protocol:
-
Dissolution: In a clean vial, dissolve the compound in the minimum amount of a suitable solvent (identified from screening) at an elevated temperature (e.g., near the solvent's boiling point). Ensure all solid material is dissolved.
-
Filtration (Optional but Recommended): If any particulate matter is present, perform a hot filtration of the solution into a clean, pre-warmed vial. This removes potential nucleation sites that can lead to rapid precipitation of small crystals.
-
Slow Cooling: Cover the vial (e.g., with aluminum foil pierced with a few small holes to allow for slow evaporation) and allow it to cool slowly to room temperature. To further slow the cooling process, the vial can be placed in a Dewar flask filled with warm water.
-
Crystal Growth: Once at room temperature, the vial can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the yield of crystals.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Slow Evaporation Crystallization
This method is ideal for compounds that are sparingly soluble at room temperature or for when a suitable solvent for slow cooling cannot be identified.[4][6]
Protocol:
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound at room temperature.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Evaporation: Transfer the solution to a clean vial and cover it in a way that allows for very slow evaporation of the solvent. This can be achieved by covering the vial with parafilm and piercing it with one or two small holes from a needle.
-
Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
Isolation: Once suitable crystals have formed, they can be carefully isolated from the remaining solution.
Anti-Solvent Crystallization
This technique involves the addition of a second solvent (the "anti-solvent") in which the compound is insoluble, to a solution of the compound in a solvent in which it is soluble.[8] This induces supersaturation and subsequent crystallization.
Protocol:
-
Primary Solution: Dissolve the compound in a good solvent to create a clear, concentrated solution.
-
Anti-Solvent Addition: Slowly add the anti-solvent to the solution with gentle stirring or agitation. The anti-solvent should be miscible with the primary solvent. Add the anti-solvent dropwise until the solution becomes slightly turbid (cloudy), indicating the onset of precipitation.
-
Redissolution: Add a small amount of the primary solvent back into the mixture until the turbidity just disappears.
-
Crystallization: Seal the container and allow it to stand undisturbed. Crystals should form as the system equilibrates.
Vapor Diffusion Crystallization
Vapor diffusion is a variation of the anti-solvent method and is particularly useful for small amounts of material.[4][8]
Protocol:
-
Inner Vial: Prepare a concentrated solution of the compound in a suitable solvent and place it in a small, open vial.
-
Outer Chamber: Place this inner vial inside a larger, sealed chamber (e.g., a beaker covered with a watch glass or a larger vial with a screw cap).
-
Anti-Solvent Reservoir: Add a larger volume of an anti-solvent to the outer chamber, ensuring the level is below the top of the inner vial.
-
Diffusion: The anti-solvent, being more volatile, will slowly diffuse in the vapor phase into the solution in the inner vial. This gradually reduces the solubility of the compound in the mixed solvent system, leading to crystallization.
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [bradscholars.brad.ac.uk]
- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
Application Note: Methodologies for Determining Target Engagement of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid
Abstract
This document provides a detailed guide for utilizing 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid, hereafter referred to as Compound-X, in target engagement studies. Direct confirmation that a compound binds to its intended protein target within a cellular environment is a critical step in drug discovery, helping to validate the mechanism of action and de-risk clinical progression.[1][2] This note will detail two powerful and complementary biophysical techniques: the Cellular Thermal Shift Assay (CETSA) for target validation in intact cells and lysates, and Affinity Purification-Mass Spectrometry (AP-MS) for unbiased identification of binding partners. The protocols herein are designed to be comprehensive, explaining the scientific rationale behind experimental choices to ensure robust and reproducible results.
Introduction to Compound-X and Target Engagement
Compound-X, this compound, is a novel small molecule featuring a pyridine carboxamide moiety linked to a cyclohexene carboxylic acid scaffold. Both pyridine and cyclohexene derivatives are present in numerous biologically active compounds, including enzyme inhibitors, suggesting Compound-X has the potential for therapeutic activity.[3][4]
Before committing to extensive preclinical development, it is paramount to confirm that a compound interacts with its intended protein target(s) in a physiologically relevant setting.[5][6] This process, known as target engagement, provides critical evidence linking a compound's binding activity to its biological effect.[7] Failure to demonstrate clear target engagement is a significant contributor to the high attrition rates of drug candidates in clinical trials.[1] This guide will provide researchers with the necessary protocols to rigorously assess the target engagement of Compound-X.
The Importance of Cellular Context
While biochemical assays using purified recombinant proteins are valuable for initial screening, they do not fully recapitulate the complex intracellular environment.[1][2] Cellular target engagement assays are essential for confirming that a compound can permeate the cell membrane, avoid efflux pumps, and bind its target amidst a sea of other biomolecules and in the presence of necessary cofactors.[2][5]
Methodology I: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement in intact cells and tissues.[8] It operates on the principle of ligand-induced thermal stabilization: a protein's melting temperature (Tm) will increase upon the binding of a stabilizing ligand.[9][10] By heating cell lysates or intact cells to various temperatures, one can quantify the amount of soluble, non-denatured target protein remaining. A shift in the melting curve in the presence of Compound-X is direct evidence of binding.[11]
CETSA Experimental Workflow
The overall workflow for a CETSA experiment is depicted below. It involves treating cells with the compound, applying a heat challenge, separating soluble and aggregated proteins, and quantifying the soluble target protein.[8][12]
Caption: CETSA experimental workflow for assessing Compound-X target engagement.
Detailed Protocol: CETSA Melt Curve and ITDRF
This protocol is adapted for a hypothetical target, "Protein-Y," in the SK-HEP-1 human liver cancer cell line.[12]
Materials:
-
SK-HEP-1 cells (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Compound-X, dissolved in DMSO
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody specific to the target protein (Protein-Y)
-
Secondary antibody for detection (e.g., HRP-conjugated)
-
Protein quantification assay (e.g., BCA assay)
-
Equipment: Cell culture incubator, thermocycler or heating blocks, centrifuge, Western blot apparatus.
Protocol Steps:
-
Cell Culture and Treatment:
-
Plate SK-HEP-1 cells and grow to 80-90% confluency.
-
Treat cells with various concentrations of Compound-X (e.g., 0.1, 1, 10, 50 µM) or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) in the incubator.
-
-
Heat Challenge (Melt Curve):
-
Harvest cells, wash with PBS, and resuspend in PBS to a specific cell density.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.[9]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the total protein concentration in each sample.
-
Analyze equal amounts of total protein from each sample by SDS-PAGE and Western blotting using an antibody specific for Protein-Y.
-
-
Data Analysis (Melt Curve):
-
Quantify the band intensities from the Western blot.
-
Plot the relative band intensity against the temperature for both vehicle- and Compound-X-treated samples. The resulting curve is the CETSA melt curve. A rightward shift in the curve for Compound-X-treated samples indicates target stabilization.
-
-
Isothermal Dose-Response Fingerprint (ITDRF):
-
To determine the potency of target engagement, perform an isothermal dose-response fingerprint (ITDRF).[11]
-
Repeat steps 1 and 3, but in step 2, heat all samples to a single, optimized temperature (e.g., the temperature that gives ~50% denaturation in the vehicle group).
-
Plot the soluble Protein-Y signal against the log of Compound-X concentration to generate a dose-response curve and calculate the EC50 of target engagement.
-
Interpreting CETSA Data
A successful CETSA experiment will demonstrate a concentration-dependent increase in the thermal stability of the target protein.
| Compound-X Conc. (µM) | Apparent Tm of Protein-Y (°C) | ΔTm (°C) |
| 0 (Vehicle) | 52.5 | 0 |
| 1 | 54.0 | +1.5 |
| 10 | 58.2 | +5.7 |
| 50 | 58.5 | +6.0 |
| Table 1: Hypothetical CETSA melt curve data showing stabilization of Protein-Y by Compound-X. |
Methodology II: Affinity Purification-Mass Spectrometry (AP-MS)
While CETSA is excellent for validating a known or suspected target, AP-MS is a powerful discovery tool for identifying unknown binding partners in an unbiased manner.[13][14] This technique uses a "bait" molecule—in this case, a modified version of Compound-X—to "fish" for interacting "prey" proteins from a complex cell lysate. The captured proteins are then identified by mass spectrometry.[15][16]
AP-MS Experimental Workflow
The AP-MS workflow requires synthesizing an affinity probe version of Compound-X, immobilizing it, using it to capture binding proteins, and identifying those proteins via LC-MS/MS.[17]
Caption: AP-MS workflow for unbiased identification of Compound-X targets.
Detailed Protocol: AP-MS for Target Identification
Materials:
-
Affinity probe: Compound-X synthesized with a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an alkyne for click chemistry or an amine for NHS-ester coupling).
-
Affinity matrix: NHS-activated sepharose beads or Azide-activated beads.
-
Cell line of interest and culture reagents.
-
Native lysis buffer (non-denaturing, e.g., Triton X-100 based buffer with protease/phosphatase inhibitors).
-
Wash buffers (with varying salt/detergent concentrations).
-
Elution buffer (e.g., low pH glycine or SDS-PAGE sample buffer).
-
Mass spectrometry reagents: Trypsin, DTT, iodoacetamide, formic acid.
-
Equipment: End-over-end rotator, centrifuge, LC-MS/MS system.
Protocol Steps:
-
Probe Immobilization:
-
Covalently couple the Compound-X affinity probe to the affinity matrix according to the manufacturer's instructions. Prepare control beads with no compound or a structurally related but inactive compound.
-
-
Lysate Preparation:
-
Grow cells to high density, harvest, and wash with cold PBS.
-
Lyse cells in native lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove insoluble debris. Determine protein concentration.
-
-
Affinity Pulldown:
-
Incubate a defined amount of cell lysate (e.g., 5-10 mg) with the Compound-X beads and control beads for several hours at 4°C with gentle rotation.
-
Competition Control (Crucial): In a parallel sample, pre-incubate the lysate with a high concentration of free, unmodified Compound-X before adding the Compound-X beads. This will compete for binding to true targets.
-
-
Washing:
-
Collect the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. This is a critical step to reduce background.
-
-
Elution and Digestion:
-
Elute the bound proteins from the beads using an appropriate elution buffer.
-
Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins in each sample.
-
True binding partners of Compound-X should be significantly enriched on the Compound-X beads compared to the control beads and should show significantly reduced binding in the competition control sample.
-
Interpreting AP-MS Data
The primary output is a list of proteins identified in each condition. Quantitative data, such as label-free quantification (LFQ) intensity, is used to determine specific interactors.
| Protein ID | LFQ Intensity (Control Beads) | LFQ Intensity (Cpd-X Beads) | LFQ Intensity (Cpd-X Beads + Free Cpd-X) | Fold Enrichment | Notes |
| P12345 (Protein-Y) | 1.2e6 | 5.8e8 | 2.5e6 | 483 | High Confidence Hit |
| Q67890 | 5.5e5 | 8.9e7 | 7.1e5 | 162 | High Confidence Hit |
| P98765 (Actin) | 9.1e9 | 9.5e9 | 9.3e9 | 1.04 | Non-specific binder |
| Q12121 | 0 | 4.2e7 | 3.9e7 | - | Non-specific binder |
| Table 2: Hypothetical AP-MS data identifying high-confidence binding partners for Compound-X. |
Conclusion and Best Practices
Demonstrating target engagement is a non-negotiable cornerstone of modern drug discovery.[1][18] The complementary use of CETSA and AP-MS provides a powerful strategy to both validate hypothesized targets and discover new ones for novel compounds like this compound.
-
CETSA offers a direct, label-free method to confirm binding in a physiological context and can be adapted for high-throughput screening.[8][9]
-
AP-MS provides an unbiased, proteome-wide view of a compound's interaction landscape, crucial for identifying primary targets and potential off-targets.[13][17]
References
-
Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. [Link]
-
St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 68(12), 12331-12368. [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
Patzl, A., et al. (n.d.). Determining target engagement in living systems. PMC - NIH. [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. NCBI. [Link]
-
St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. PubMed. [Link]
-
Fiveable. (n.d.). Affinity purification-mass spectrometry (AP-MS) | Proteomics Class Notes. [Link]
-
Grokipedia. (n.d.). Cellular thermal shift assay. [Link]
-
Robers, M. B., et al. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Morris, J. H., et al. (n.d.). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. PMC - PubMed Central. [Link]
-
EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
-
MtoZ Biolabs. (n.d.). How to Use Affinity Purification-Mass Spectrometry (AP-MS) for Protein–Protein Interaction (PPI) Detection?. [Link]
-
Promega Connections. (2025, July 15). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. [Link]
-
ResearchGate. (n.d.). Target Engagement Measures in Preclinical Drug Discovery: Theory, Methods, and Case Studies. [Link]
-
Iqbal, M. A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
-
MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]
Sources
- 1. selvita.com [selvita.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. fiveable.me [fiveable.me]
- 14. Affinity Purification and Affinity Purification-Mass Spectrometry: A Powerful Duo in Protein Analysis - Creative Proteomics [iaanalysis.com]
- 15. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 17. How to Use Affinity Purification-Mass Spectrometry (AP-MS) for Protein–Protein Interaction (PPI) Detection? | MtoZ Biolabs [mtoz-biolabs.com]
- 18. researchgate.net [researchgate.net]
Formulation of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid for in vivo studies
Formulation of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid for In Vivo Studies
Abstract
This document provides a comprehensive guide for the formulation of this compound, a compound featuring both a carboxylic acid and a pyridine moiety, for preclinical in vivo research. The inherent physicochemical properties of such molecules, particularly pH-dependent solubility, present distinct challenges for achieving stable and bioavailable formulations suitable for oral (PO) and intravenous (IV) administration. This guide details a logical, step-by-step workflow from initial physicochemical characterization to the development of robust, self-validating protocols for solution- and suspension-based formulations. The core principle is a systematic approach to vehicle selection and preparation, grounded in the scientific rationale behind each experimental choice to ensure data integrity and animal welfare.
Introduction: The Formulation Challenge
The successful in vivo evaluation of any novel chemical entity hinges on the development of an appropriate drug delivery system. The formulation must not only solubilize or suspend the active pharmaceutical ingredient (API) at the target concentration but also be biocompatible, stable, and compatible with the chosen route of administration.
This compound possesses two key ionizable functional groups: a carboxylic acid and a basic pyridine ring. This amphoteric nature means its net charge and, consequently, its aqueous solubility are highly dependent on pH. The acidic proton of the carboxylic acid can be removed at basic pH to form a soluble carboxylate salt, while the basic nitrogen on the pyridine ring can be protonated at acidic pH. Such pH-dependent characteristics are a critical consideration in formulation development, as the pH of the vehicle can dictate the compound's solubility, stability, and potential for precipitation upon administration.[1]
This application note serves as a practical guide for researchers, outlining a systematic approach to formulating this compound for preclinical studies in rodent models.
Physicochemical Characterization Summary
A thorough understanding of the compound's physicochemical properties is the foundation of a rational formulation design.
| Property | Value | Source / Comment |
| Molecular Formula | C₁₄H₁₆N₂O₃ | [2] |
| Molecular Weight | 260.30 g/mol | [2] |
| Appearance | White to off-white solid (assumed) | To be confirmed by visual inspection. |
| pKa | Not available | Critical Parameter. Must be determined experimentally. Two pKa values are expected: one for the carboxylic acid (typically ~4-5) and one for the pyridine nitrogen (typically ~5-6). |
| LogP | Not available | Critical Parameter. Must be determined experimentally to assess lipophilicity. |
| Aqueous Solubility | Not available | Critical Parameter. Must be determined experimentally across a physiologically relevant pH range (e.g., pH 2.0 to 7.4).[3] |
| Chemical Stability | Not available | Preliminary stability in potential vehicles should be assessed. |
Note: The experimental determination of pKa, LogP, and pH-dependent solubility is a mandatory prerequisite for selecting the optimal formulation strategy.
Pre-formulation Development Workflow
The goal of pre-formulation is to systematically gather data that informs the selection of a viable and robust formulation strategy. The workflow involves assessing the compound's solubility and stability to de-risk the in vivo study.
Figure 1: A logical workflow for formulation development, from initial API characterization to the final dosing solution.
Protocol 1: pH-Solubility Profile Determination
Causality: The ionization state of the carboxylic acid and pyridine groups dictates aqueous solubility. Determining the pH at which the compound is most soluble is crucial. For many carboxylic acids, solubility increases significantly above their pKa as they deprotonate to the more polar carboxylate anion.[1] This protocol establishes the empirical relationship between pH and solubility.
Methodology:
-
Prepare a series of buffers with pH values ranging from 2.0 to 10.0 (e.g., citrate, phosphate, borate buffers).
-
Add an excess amount of the powdered API to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present to achieve saturation.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the excess, undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate mobile phase.
-
Quantify the concentration of the dissolved API using a validated analytical method (e.g., HPLC-UV).
-
Plot the measured solubility (e.g., in mg/mL) against the buffer pH.
Formulation Strategies & Vehicle Selection
The choice of formulation is dictated by the target dose concentration, the route of administration, and the compound's measured physicochemical properties.
Strategy A: pH-Adjusted Aqueous Solution
This is the most straightforward and often preferred approach, especially for IV administration, as it avoids potentially toxic co-solvents.[4]
-
Scientific Rationale: By adjusting the pH of the vehicle to a point where the compound is sufficiently ionized, its aqueous solubility can be dramatically increased. For this compound, a basic pH (e.g., >8.0) will deprotonate the carboxylic acid, likely enhancing solubility.
-
When to Use: When the required dose concentration can be achieved by dissolving the compound in a biocompatible buffer at a physiologically acceptable pH.
-
Considerations: The final pH of the formulation must be within a tolerable range for the chosen route of administration to avoid tissue irritation. For IV injections, a pH range of ~7.0-8.0 is generally well-tolerated.
Strategy B: Co-Solvent Systems
When pH adjustment alone is insufficient to reach the target concentration, a co-solvent system can be employed.
-
Scientific Rationale: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.[5]
-
When to Use: For poorly soluble compounds where high concentrations are needed. Commonly used for both PO and IV routes.
-
Common Co-solvents:
-
Polyethylene Glycol (PEG 300/400): A common, low-toxicity polymer.
-
Propylene Glycol (PG): Similar to PEG, often used in combination.
-
Dimethyl Sulfoxide (DMSO): A very strong solvent, but should be used with caution and at minimal concentrations due to potential toxicities and its ability to alter membrane permeability.[4][5]
-
Ethanol: Use is limited by potential for irritation and CNS effects.[4]
-
-
Key Insight: A major limitation of co-solvents is the risk of the drug precipitating upon injection into the bloodstream (for IV) or dilution in the GI tract (for PO).[5] Therefore, formulations should be kept as dilute as possible and administered slowly.
Strategy C: Aqueous Suspension
If the compound is very poorly soluble across the entire physiological pH range, a suspension may be the only viable option for oral administration.
-
Scientific Rationale: A suspension is a heterogeneous mixture where fine particles of the API are dispersed in an aqueous vehicle. The bioavailability from a suspension is often dependent on the particle size and dissolution rate in the gastrointestinal tract.[6]
-
When to Use: For oral gavage of poorly soluble compounds. Suspensions are not suitable for intravenous administration.
-
Common Suspending Agents:
-
Carboxymethylcellulose (CMC): 0.5% - 1.0% (w/v) is common.
-
Hydroxypropyl Methylcellulose (HPMC): Similar to CMC.
-
Tween 80: A surfactant (0.1% - 0.5%) can be added to wet the particles and prevent aggregation.
-
The following diagram illustrates the decision-making process for vehicle selection.
Figure 2: Decision tree for selecting an appropriate formulation strategy based on solubility and route of administration.
Detailed Formulation Protocols
Safety Precaution: Always handle the API and solvents in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 2: Preparation of a pH-Adjusted Formulation for Intravenous (IV) Injection
Objective: To prepare a 5 mg/mL sterile solution of the compound in a phosphate-buffered saline (PBS) vehicle.
Materials:
-
This compound API
-
1N Sodium Hydroxide (NaOH), sterile
-
10X PBS, sterile
-
Water for Injection (WFI)
-
Sterile 10 mL volumetric flask
-
Sterile 0.22 µm syringe filter
-
Calibrated pH meter
Methodology:
-
Calculate Required Mass: For 10 mL of a 5 mg/mL solution, weigh out 50 mg of the API.
-
Initial Dissolution: Transfer the API to the 10 mL volumetric flask. Add ~7 mL of WFI. The compound will likely not dissolve at this stage.
-
pH Adjustment: While stirring, slowly add 1N NaOH dropwise. Monitor the pH continuously. The solid should begin to dissolve as the pH increases and the carboxylic acid is converted to its sodium salt.
-
Target pH: Continue adding NaOH until all solid has dissolved and the pH is stable at ~7.4. Be careful not to overshoot the pH. If necessary, back-titrate with a dilute sterile HCl solution.
-
Add Buffer: Add 1 mL of 10X PBS to the flask to provide buffering capacity to the final solution.
-
Final Volume: Bring the flask to the 10 mL mark with WFI. Mix thoroughly.
-
Final QC Check: Verify the final pH is 7.4 ± 0.2. Visually inspect the solution to ensure it is clear and free of particulates.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial.[7] This step is mandatory for all IV formulations to remove any potential microbial contamination.
Protocol 3: Preparation of a Suspension for Oral Gavage (PO)
Objective: To prepare a 20 mg/mL suspension in 0.5% (w/v) CMC for oral gavage.
Materials:
-
This compound API
-
Sodium Carboxymethylcellulose (CMC), low viscosity
-
0.1% (v/v) Tween 80 solution (optional, as a wetting agent)
-
Purified water
-
Glass mortar and pestle
-
Stir plate and magnetic stir bar
Methodology:
-
Prepare Vehicle: To prepare 10 mL of 0.5% CMC, weigh 50 mg of CMC and slowly sprinkle it into ~9 mL of purified water while stirring vigorously to prevent clumping. Leave it stirring for 1-2 hours until a clear, viscous solution is formed.
-
Calculate Required Mass: For 10 mL of a 20 mg/mL suspension, weigh out 200 mg of the API.
-
Particle Size Reduction (Optional but Recommended): If the API is crystalline, gently grind it in a mortar and pestle to a fine, consistent powder. This increases the surface area for dissolution in the GI tract.[6]
-
Wetting the API: Place the weighed API into a clean vial. If the powder is hydrophobic, add a small volume (e.g., 100 µL) of 0.1% Tween 80 and mix to form a uniform paste. This prevents the powder from clumping when the main vehicle is added.
-
Formulation: Add the 0.5% CMC vehicle to the API paste in geometric increments, mixing thoroughly after each addition until the final volume of 10 mL is reached.
-
Homogenization: Place a magnetic stir bar in the vial and stir continuously for at least 30 minutes to ensure a homogenous suspension.
-
Dosing: This formulation must be stirred continuously, even between dosing animals, to ensure that each animal receives the correct dose.[6] Use an appropriately sized oral gavage needle for administration.[8][9]
In Vivo Administration Guidelines
Proper administration technique is critical for animal welfare and data quality.
| Species | Route | Max Dosing Volume | Needle/Tube Size (Gauge) | Reference |
| Mouse | IV (Tail Vein) | 5 mL/kg | 27-30 G | [7] |
| Mouse | PO (Gavage) | 10 mL/kg | 20-22 G (flexible or bulb-tip) | [8][9] |
| Rat | IV (Tail Vein) | 5 mL/kg | 25-27 G | [10] |
| Rat | PO (Gavage) | 10-20 mL/kg | 16-18 G (flexible or bulb-tip) | [8] |
Key Considerations:
-
Aseptic Technique: For IV injections, all materials must be sterile, and the injection site should be wiped with 70% ethanol.[7]
-
Oral Gavage Technique: Ensure the gavage needle is correctly placed in the esophagus, not the trachea, to prevent injury. Do not force the needle if resistance is met.[8]
-
Vehicle Controls: A vehicle-only control group is mandatory in any study to ensure that observed effects are due to the API and not the formulation components.
Troubleshooting
-
Precipitation in Solution: If the compound precipitates out of a pH-adjusted or co-solvent solution, it indicates the formulation is not stable. Potential solutions include lowering the concentration, increasing the percentage of co-solvent (while considering toxicity), or switching to a suspension for oral studies.
-
High Viscosity: If a suspension is too thick to be accurately drawn into a syringe, reduce the concentration of the suspending agent (e.g., from 1.0% to 0.5% CMC).
-
Unexpected Toxicity/Adverse Events: If animals show adverse reactions (e.g., irritation, lethargy), consider the possibility of vehicle-induced toxicity.[6] Review the toxicity profile of all excipients and consider reducing their concentration or selecting an alternative vehicle.
References
-
MDPI. (n.d.). Physicochemical Properties of Two Poly-L-Lactic Acid Injectable Implants: Potential Impact on Their Biological Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Quinolinecarboxylic acid. PubChem. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Biocompatible, pH-sensitive AB2 Miktoarm Polymer-Based Polymersomes: Preparation, Characterization, and Acidic pH-Activated Nanostructural Transformation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). In vivo and Post-synthesis Strategies to Enhance the Properties of PHB-Based Materials: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-Cyclohex-3-enecarboxylic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Amino-cyclohex-3-enecarboxylic acid. PubChem. Retrieved from [Link]
-
PubMed. (n.d.). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Retrieved from [Link]
-
University of British Columbia. (n.d.). UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. Retrieved from [Link]
-
National Institutes of Health. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC. Retrieved from [Link]
-
Hindawi. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Retrieved from [Link]
-
PubMed Central. (n.d.). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Retrieved from [Link]
-
Patsnap. (n.d.). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]
-
PubMed Central. (n.d.). Fast Release of Carboxylic Acid inside Cells. Retrieved from [Link]
-
Virginia Tech. (2017). SOP: Mouse Oral Gavage. Retrieved from [Link]
-
ACS Publications. (n.d.). Controlled Cisplatin Delivery Using pH-Sensitive PAA-Grafted Mesoporous Silica Nanoparticles. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]
- Google Patents. (n.d.). Pharmaceutical formulations of acid labile substances for oral use.
-
JoVE. (2015). Video: Compound Administration in Rodents- Injection Techniques. Retrieved from [Link]
-
Pharmlabs. (n.d.). Excipients. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Retrieved from [Link]
-
Pharma Times. (2013). Excipient Selection In Parenteral Formulation Development. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed. Retrieved from [Link]
-
PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]
-
Procedures with Care. (2020). Intravenous Injection in the Mouse. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. Retrieved from [Link]
-
University of British Columbia. (2021). UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]
-
Sunshine Pharma. (n.d.). 3-Cyclohexene-1-carboxylic Acid CAS 4771-80-6. Retrieved from [Link]
Sources
- 1. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 2. 545349-20-0 Cas No. | 6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Video: Compound Administration in Rodents- Injection Techniques [jove.com]
Application Notes and Protocols: A Guide to Assessing the Downstream Cellular Effects of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of a Novel Compound
The compound 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid is a synthetic molecule featuring a pyridine-3-carboxamide scaffold linked to a cyclohexene carboxylic acid moiety. While the specific molecular targets of this compound are yet to be fully elucidated, structural analogs containing these chemical motifs have demonstrated a wide array of biological activities, including anti-inflammatory, antiproliferative, and antimicrobial effects.[1][2][3][4] Notably, the pyridine-based structure is a common feature in a class of enzymes known as histone deacetylase (HDAC) inhibitors, which are pivotal regulators of gene expression and are implicated in various diseases, including cancer.[5][6][7][8] Furthermore, some pyridine carboxamide derivatives have been shown to induce autophagy, a fundamental cellular process for degrading and recycling cellular components.[9][10]
Given these precedents, it is hypothesized that this compound may exert its biological effects by modulating key signaling pathways that govern cell fate and function. This application note will provide a detailed protocol to assess the compound's impact on critical cellular processes such as apoptosis, autophagy, and major signal transduction pathways like PI3K/Akt and MAPK/ERK, which are often dysregulated in disease.
Foundational Principle: The Western Blot as a Tool for Mechanistic Insight
Western blotting is a cornerstone technique in molecular biology that allows for the detection and quantification of specific proteins within a complex mixture, such as a cell lysate.[11] By employing antibodies that specifically recognize a target protein, researchers can determine changes in protein expression levels, post-translational modifications (like phosphorylation, a key indicator of protein activation), or cleavage events that signify cellular processes like apoptosis.[12][13] This makes it an indispensable tool for elucidating the mechanism of action of novel therapeutic compounds.
Visualizing the Investigational Approach
The following diagram illustrates the proposed experimental workflow to characterize the downstream effects of the compound.
Caption: Experimental workflow for assessing downstream effects of the compound.
Detailed Methodologies
Part 1: Cell Culture and Treatment
The choice of cell line is critical and should be guided by the therapeutic area of interest. For instance, if investigating anti-cancer properties, relevant cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) should be used.
-
Cell Seeding: Plate cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Treatment: Treat cells with a range of concentrations of the compound (e.g., 0.1, 1, 10, 100 µM) for various time points (e.g., 6, 12, 24, 48 hours). A vehicle control (DMSO) must be included.
Part 2: Sample Preparation
Cell Lysis
-
After treatment, aspirate the media and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).[14]
-
Add an appropriate volume of ice-cold RIPA (Radioimmunoprecipitation assay) buffer supplemented with protease and phosphatase inhibitors to each well or dish.[15][16][17]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
Accurate protein quantification is essential for ensuring equal loading of protein for each sample. The Bradford protein assay is a common and reliable method.[1][13][18][19][20]
-
Prepare a series of protein standards using Bovine Serum Albumin (BSA) of known concentrations.[1][13]
-
Add a small volume of each cell lysate and the BSA standards to separate wells of a 96-well plate.
-
Add the Bradford reagent to each well and incubate for 5-10 minutes at room temperature.[18]
-
Measure the absorbance at 595 nm using a microplate reader.
-
Generate a standard curve from the BSA standards and determine the protein concentration of each lysate.
Part 3: SDS-PAGE and Protein Transfer
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
This technique separates proteins based on their molecular weight.[4][9][21]
-
Prepare protein samples for loading by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.[3][14]
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel. Include a molecular weight marker in one lane.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[21][22][23]
Protein Transfer (Electroblotting)
This step transfers the separated proteins from the gel to a solid membrane, typically polyvinylidene difluoride (PVDF) or nitrocellulose.[3][11][24][25][26]
-
Activate the PVDF membrane by briefly immersing it in methanol.[24][25]
-
Soak the gel, membrane, and filter papers in transfer buffer.
-
Assemble the transfer "sandwich" (filter paper, gel, membrane, filter paper) and place it in the transfer apparatus.
-
Perform the transfer according to the manufacturer's instructions (wet, semi-dry, or dry transfer systems are available).[27]
Part 4: Immunodetection
Blocking
This step is crucial to prevent non-specific binding of antibodies to the membrane.[12][28][29][30]
-
After transfer, wash the membrane briefly with Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[28][30]
Antibody Incubation
-
Primary Antibody: Dilute the primary antibody in blocking buffer at the manufacturer's recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[14][31]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[14]
-
Secondary Antibody: Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[32]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Chemiluminescent Detection
This is a highly sensitive detection method where an HRP-conjugated secondary antibody catalyzes a reaction that produces light.[11][32][33][34]
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager) or by exposing it to X-ray film.[32][33]
Assessing Key Signaling Pathways
Based on the known activities of structurally related compounds, the following pathways and their key protein markers are recommended for initial investigation.
Hypothesized Signaling Pathways
Caption: Hypothesized signaling pathways modulated by the compound.
Recommended Antibody Panels
| Pathway | Primary Antibody Target | Rationale for Assessment | Expected Outcome of Modulation |
| HDAC Inhibition | Acetyl-Histone H3, Acetyl-α-Tubulin | To determine if the compound inhibits HDAC activity, leading to hyperacetylation of histone and non-histone proteins.[15][24][31][34][35] | Increased levels of acetylated proteins. |
| Apoptosis | Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax | To assess the induction of programmed cell death. Cleaved forms of Caspase-3 and PARP are hallmarks of apoptosis.[12][13][36][37] The ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 is also a key indicator. | Increased levels of cleaved Caspase-3 and PARP; altered Bax/Bcl-2 ratio. |
| Autophagy | LC3A/B, Beclin-1, Atg5 | To evaluate the induction of autophagy. The conversion of LC3-I to the lipidated form LC3-II is a key marker of autophagosome formation.[23][28][38] | Increased ratio of LC3-II to LC3-I. |
| PI3K/Akt Signaling | p-Akt (Ser473), Akt, p-mTOR, mTOR | This is a critical pathway for cell survival and proliferation. Changes in the phosphorylation status of Akt and its downstream target mTOR indicate modulation of this pathway.[11][20][29][30] | Altered levels of phosphorylated proteins. |
| MAPK/ERK Signaling | p-ERK1/2, ERK1/2 | This pathway is crucial for cell proliferation, differentiation, and survival. The phosphorylation of ERK1/2 is a key indicator of its activation.[14][18][19][21] | Altered levels of phosphorylated ERK1/2. |
Data Analysis and Interpretation
-
Densitometry: Use image analysis software to quantify the band intensity for each protein of interest.
-
Normalization: To account for any variations in protein loading and transfer, it is crucial to normalize the data. This can be done by dividing the intensity of the target protein band by the intensity of a loading control band in the same lane.[6][8][36] Commonly used loading controls include housekeeping proteins like GAPDH, β-actin, or β-tubulin. However, it is important to validate that the expression of the chosen loading control is not affected by the experimental treatment.[6] Total protein normalization is an increasingly preferred method.[36]
-
Data Presentation: Present the normalized data as fold change relative to the vehicle control.
Self-Validating Systems and Trustworthiness
To ensure the reliability and reproducibility of your findings, incorporate the following practices:
-
Antibody Validation: It is imperative to use antibodies that have been validated for Western blotting.[5][10][35] Whenever possible, use knockout/knockdown cell lines or tissues to confirm antibody specificity.
-
Positive and Negative Controls: Include appropriate positive and negative controls for each antibody. For example, use a known inducer of apoptosis as a positive control for cleaved caspase-3.
-
Linear Range: Ensure that the chemiluminescent signal is within the linear range of detection for accurate quantification. This may require optimizing antibody concentrations and exposure times.
-
Stripping and Re-probing: If probing the same membrane for multiple proteins, use a stripping buffer to remove the primary and secondary antibodies before re-probing.[2][37][38] It is advisable to probe for the protein of interest first, followed by the loading control. Note that stripping can lead to some protein loss.[2][38]
Conclusion
This application note provides a robust and detailed protocol for investigating the downstream cellular effects of this compound using Western blotting. By systematically assessing its impact on key signaling pathways related to HDAC inhibition, apoptosis, autophagy, and cell proliferation, researchers can gain valuable insights into its mechanism of action and therapeutic potential. Adherence to best practices in antibody validation, data normalization, and experimental controls will ensure the generation of high-quality, reproducible data, thereby advancing our understanding of this novel compound.
References
-
Kwiecień, H., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules. Retrieved from [Link]
-
PhosphoSolutions. (n.d.). Anti-ERK/MAPK Antibody. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Effective Detection of Autophagy. Retrieved from [Link]
- Mammadova, I. M. (2021). DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY. Processes of Petrochemistry and Oil Refining.
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
Kwiecień, H., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. PubMed. Retrieved from [Link]
- Sarkar, S. (2013). Autophagy: assays and artifacts.
-
Kwiecień, H., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. ResearchGate. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Anti-Phospho-MAP Kinase, Activated(Diphosphorylated ERK-1&2) Mapk3 Antibody (Monoclonal, MAPK-YT). Retrieved from [Link]
-
Antibodies.com. (n.d.). Anti-MAPK1 Antibody (A35137). Retrieved from [Link]
-
ResearchGate. (2014, October 24). What are the best PI3K/Akt Signaling pathway antibodies for Western Blot?. Retrieved from [Link]
-
Singh, V., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
- AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research.
-
Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. Retrieved from [Link]
-
Bressi, J. C., et al. (2008). Design and campaign synthesis of pyridine-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols: The Use of Pyridine Carboxamides in Antimicrobial Drug Discovery.
-
Harikrishna, N., et al. (2020). A green, efficient and recoverable CeO2/MWCNT nanocomposite catalyzed click synthesis of pyridine‐3‐carboxamides. ResearchGate. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Western blot-based assay to determine inhibition of HDAC activity in whole cells. Retrieved from [Link]
-
Li, Z., et al. (2015). Novel thiol-based histone deacetylase inhibitors bearing 3-phenyl-1H-pyrazole-5-carboxamide scaffold as surface recognition motif: Design, synthesis and SAR study. PubMed. Retrieved from [Link]
-
Parra, M., et al. (2014). Scaffold dependent histone deacetylase (HDAC) inhibitor induced re-equilibration of the subcellular localization and post-translational modification state of class I HDACs. PLOS ONE. Retrieved from [Link]
- Li, X., et al. (2019).
-
Singh, V., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. ResearchGate. Retrieved from [Link]
- Li, Y., & Seto, E. (2016).
- Stender, J. D., et al. (2017). HDAC activity is dispensable for repression of cell-cycle genes by DREAM and E2F:RB complexes.
-
Wang, H., et al. (2023). Design, Synthesis and Biological Evaluation of Histone Deacetylase Inhibitors Based on Pyrrolo[2,3-d]pyrimidine and Pyrrolo[2,3-b]pyridine Scaffolds. ChemMedChem. Retrieved from [Link]
- Wagner, F. F., et al. (2014). A Novel HDAC Inhibitor with a Hydroxy-Pyrimidine Scaffold. ACS Medicinal Chemistry Letters.
-
Hieu, D. T., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. International Journal of Molecular Sciences. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Western blot-based assay to determine inhibition of HDAC activity in whole cells. Retrieved from [Link]
- Ramachandran, S., et al. (2020). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry.
- Goracci, M., et al. (2020). Antibody validation for Western blot: By the user, for the user. Journal of Biological Chemistry.
-
Cell Signaling Technology. (2013, May 1). Western Blotting Protocol. YouTube. Retrieved from [Link]
-
Carl ROTH. (n.d.). RIPA Buffer - Cell lysis buffer for protein extraction from mammalian cells. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and campaign synthesis of pyridine-based histone deacetylase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 6. Novel thiol-based histone deacetylase inhibitors bearing 3-phenyl-1H-pyrazole-5-carboxamide scaffold as surface recognition motif: Design, synthesis and SAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Histone Deacetylase Inhibitors Based on Pyrrolo[2,3-d]pyrimidine and Pyrrolo[2,3-b]pyridine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel HDAC Inhibitor with a Hydroxy-Pyrimidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. antibodiesinc.com [antibodiesinc.com]
- 14. Scaffold dependent histone deacetylase (HDAC) inhibitor induced re-equilibration of the subcellular localization and post-translational modification state of class I HDACs | PLOS One [journals.plos.org]
- 15. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ERK1/2 (P44-MAPK) Polyclonal Antibody (602-330) [thermofisher.com]
- 17. Anti-MAPK1 Antibody (A35137) | Antibodies.com [antibodies.com]
- 18. researchgate.net [researchgate.net]
- 19. p44/42 MAPK (Erk1/2) Antibody | Cell Signaling Technology [cellsignal.com]
- 20. ppor.az [ppor.az]
- 21. huabio.com [huabio.com]
- 22. HDAC activity is dispensable for repression of cell-cycle genes by DREAM and E2F:RB complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Autophagy Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 25. Phospho-Akt Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 26. PI3 Kinase Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 30. researchgate.net [researchgate.net]
- 31. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Apoptosis Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 34. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 35. blog.cellsignal.com [blog.cellsignal.com]
- 36. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 37. bosterbio.com [bosterbio.com]
- 38. 545349-20-0 Cas No. | 6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid | Matrix Scientific [matrix.staging.1int.co.uk]
Application Notes and Protocols for the Evaluation of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid in Kinase Assays
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide for the characterization of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid, a novel small molecule, as a potential kinase inhibitor. While specific biological targets for this compound are not yet publicly established, its structural features, including a pyridinyl ring and a carboxylic acid moiety, are present in known kinase inhibitors.[1] This guide is designed to provide researchers with the foundational principles and detailed protocols to systematically evaluate its inhibitory activity against protein kinases. We will explore both biochemical and cell-based assay formats, emphasizing the rationale behind experimental design, data interpretation, and validation to ensure scientific rigor.
Introduction: The Rationale for Kinase Inhibitor Screening
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific substrates. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major class of "druggable" targets for therapeutic development.[2][3] The process of discovering new kinase inhibitors involves screening compound libraries to identify molecules that can modulate the activity of a target kinase.[3]
This compound (CAS 545349-20-0) is a compound whose potential for kinase inhibition warrants investigation.[4][5] This application note will use this molecule as a candidate to illustrate the workflow for determining kinase inhibitory potential, from initial biochemical screening to validation in a cellular context.
Choosing the Right Assay: A Strategic Overview
The selection of a kinase assay format is a critical decision that depends on the specific research goal, such as high-throughput screening (HTS), lead optimization, or mechanism of action studies.[2] Assays can be broadly categorized into two types: biochemical and cell-based.
-
Biochemical Assays: These assays utilize purified kinase, substrate, and the inhibitor in an in vitro reaction. They are essential for determining direct inhibitory activity (e.g., IC50), selectivity, and the mechanism of inhibition.[3] They offer high precision and are amenable to HTS.[6]
-
Cell-Based Assays: These assays measure the effect of an inhibitor on kinase activity within a living cell.[7] They provide crucial information about a compound's cell permeability, stability, and engagement with the target in a physiological environment.
A robust kinase inhibitor discovery cascade typically begins with a primary biochemical screen, followed by cell-based assays to confirm on-target activity.[8]
Common Biochemical Assay Formats
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of radioactively labeled phosphate ([γ-³²P] or [γ-³³P]) from ATP into a substrate.[9] | High sensitivity, considered the "gold standard," universal for all kinases.[2] | Requires handling of radioactive materials and specialized disposal.[2] |
| Fluorescence-Based | Detects changes in fluorescence polarization (FP), FRET, or intensity upon substrate phosphorylation.[6][10] | Homogeneous (no-wash) formats, suitable for HTS.[6] | Prone to interference from fluorescent compounds. |
| Luminescence-Based | Measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity (e.g., Kinase-Glo®). Alternatively, measures the ADP produced (e.g., ADP-Glo™). | High sensitivity, broad dynamic range. | Can be susceptible to interference from compounds affecting the luciferase enzyme. |
| Antibody-Based (ELISA) | Uses a phospho-specific antibody to detect the phosphorylated substrate.[11] | Direct measurement of product formation, affordable.[11] | Often requires multiple wash steps (heterogeneous), making it less suitable for HTS.[11] |
Experimental Protocols: A Step-by-Step Guide
Here we provide detailed protocols for evaluating this compound, first in a biochemical assay to determine its potency (IC50) and then in a cell-based assay to verify its activity in a cellular context.
Protocol 1: Biochemical IC50 Determination using an ADP-Glo™ Luminescence Assay
This protocol is designed to determine the concentration of the test compound required to inhibit 50% of a target kinase's activity. The ADP-Glo™ assay quantifies the amount of ADP produced in the kinase reaction; a lower ADP level indicates higher inhibition.
Rationale: This luminescence-based assay is chosen for its high sensitivity and robustness, making it ideal for potency determination. It measures ADP production, a direct product of the kinase reaction.
Workflow Diagram:
Caption: Workflow for IC50 determination using the ADP-Glo™ assay.
Materials:
-
This compound
-
Recombinant target kinase (e.g., a tyrosine kinase like ABL1)
-
Kinase substrate (e.g., a corresponding peptide)
-
Adenosine 5'-triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series in DMSO. This will be your source plate for the assay.
-
-
Assay Setup: [12]
-
Add 1 µL of the compound dilutions (or DMSO for controls) to the wells of a 384-well plate.
-
Prepare a solution of the kinase in kinase buffer. Add 10 µL of this solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Kinase Reaction Initiation:
-
Prepare a reaction mixture containing the kinase substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate potency measurement.[9]
-
Add 10 µL of the reaction mixture to each well to start the reaction.
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature. The reaction time should be within the linear range of the assay, which must be optimized beforehand.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the unused ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of the Kinase Detection Reagent. This reagent converts the ADP produced into ATP and provides the luciferase/luciferin to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell-Based Target Engagement using a NanoBRET™ Assay
This protocol assesses whether the compound can bind to its target kinase inside living cells.
Rationale: A positive result in a biochemical assay doesn't guarantee cellular activity. A target engagement assay like NanoBRET™ provides evidence that the compound can cross the cell membrane and interact with the kinase in its native environment.[7]
Workflow Diagram:
Caption: General workflow for a NanoBRET™ Target Engagement assay.
Procedure:
-
Cell Preparation:
-
Transfect a suitable cell line (e.g., HEK293) with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
Plate the transfected cells in a white, 96-well cell culture plate and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the compound dilutions to the cells.
-
-
Tracer Addition and Incubation:
-
Add the NanoBRET™ Tracer (a fluorescently labeled ligand that also binds to the kinase) to the wells.
-
Incubate the plate in a CO₂ incubator at 37°C for the optimized time (e.g., 2 hours). In this competitive binding assay, the test compound will displace the tracer if it binds to the target kinase.
-
-
Signal Detection:
-
Add the Nano-Glo® Substrate to the wells.
-
Immediately measure the luminescence at two wavelengths: the donor emission (460 nm) and the acceptor emission (>600 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
A decrease in the BRET ratio indicates that the test compound has displaced the tracer from the NanoLuc®-kinase fusion protein.
-
Plot the BRET ratio against the compound concentration to determine the cellular IC50.
-
Data Presentation and Interpretation
Raw data should be processed and presented clearly. For IC50 determination, a dose-response curve is essential.
Example IC50 Data Table:
| Compound Conc. (µM) | Log [Conc.] | % Inhibition |
| 100.0 | 2.00 | 98.5 |
| 33.3 | 1.52 | 95.2 |
| 11.1 | 1.05 | 89.1 |
| 3.70 | 0.57 | 75.4 |
| 1.23 | 0.09 | 51.2 |
| 0.41 | -0.39 | 24.8 |
| 0.14 | -0.86 | 10.3 |
| 0.05 | -1.33 | 3.1 |
| 0.02 | -1.77 | 1.5 |
| 0.00 | - | 0.0 |
This data is hypothetical and for illustrative purposes only.
The resulting IC50 value from this data would be approximately 1.2 µM. This indicates the potency of the compound against the purified enzyme. Comparing this biochemical IC50 to the cellular IC50 from the NanoBRET™ assay provides insight into the compound's ability to function in a more complex biological system.
Trustworthiness and Validation: Ensuring Data Integrity
To ensure the validity of your results, every protocol must incorporate rigorous controls.
-
Positive Control: A known inhibitor of the target kinase should be run in parallel to validate the assay's ability to detect inhibition.[3]
-
Negative Control (Vehicle Control): Wells containing only DMSO (the compound solvent) are used to define 0% inhibition (maximum kinase activity).
-
Assay Robustness: The quality of a screening assay can be evaluated using the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[12]
Furthermore, to confirm that an observed cellular phenotype is due to on-target inhibition, several strategies can be employed, such as using a structurally unrelated inhibitor for the same target or performing rescue experiments with an inhibitor-resistant mutant of the kinase.[8]
Conclusion
This application note provides a framework for the initial characterization of this compound as a potential kinase inhibitor. By employing a systematic approach that begins with robust biochemical assays and progresses to cell-based target engagement studies, researchers can confidently determine the compound's inhibitory potential and cellular efficacy. The detailed protocols and underlying scientific principles presented here serve as a guide to generate reliable and reproducible data, paving the way for further preclinical development.
References
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
- Winter, G. E., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181.
-
PubChem. (R)-Cyclohex-3-enecarboxylic acid. National Center for Biotechnology Information. [Link]
- Knight, Z. A., et al. (2010). Targeted polypharmacology: Discovery of dual inhibitors of tyrosine and phosphoinositide kinases.
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
- An, W. F., & Tolliday, N. (2012). Assay Development for Protein Kinase Enzymes. In Protein Kinase Technologies. Humana Press.
- Van den Wyngaert, I., et al. (2021). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Pharmaceuticals, 14(11), 1152.
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
- Jägle, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758.
Sources
- 1. mdpi.com [mdpi.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. 545349-20-0 Cas No. | 6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. 545349-20-0|6-((Pyridin-3-ylmethyl)carbamoyl)cyclohex-3-enecarboxylic acid|BLD Pharm [bldpharm.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid
Welcome to the technical support guide for the synthesis of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve reaction yields, minimize impurities, and ensure the reproducibility of your synthesis.
The synthesis is typically a two-step process:
-
Step 1 (Diels-Alder Reaction): A [4+2] cycloaddition of 1,3-butadiene with maleic anhydride to form cis-4-cyclohexene-1,2-dicarboxylic anhydride.
-
Step 2 (Aminolysis): The ring-opening of the anhydride intermediate with 3-aminopyridine to yield the final product.
This guide is structured to address common issues encountered in each of these stages.
Overall Synthesis Workflow
Caption: Overall workflow for the two-step synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q1: Why is my overall yield of this compound consistently low?
A low overall yield can originate from either the Diels-Alder reaction or the aminolysis step. It is crucial to diagnose which step is underperforming.
Troubleshooting Step 1: The Diels-Alder Reaction
-
Problem: The cycloaddition of 1,3-butadiene and maleic anhydride is inefficient.
-
Causality & Solution:
-
Temperature Control: The Diels-Alder reaction is reversible at high temperatures.[1] While heat is required to initiate the reaction, excessive temperatures can favor the retro-Diels-Alder reaction, reducing the yield of your anhydride intermediate. Conversely, 1,3-butadiene is a gas at room temperature and must be kept condensed.
-
Recommendation: Use a sealed reaction vessel or a reflux condenser with a dry-ice acetone cold finger to prevent the loss of butadiene. Maintain the reaction temperature between 100-140°C.[2] Using an in situ source of butadiene, like butadiene sulfone, can also provide slow, controlled release.[2]
-
Reaction Time: While the reaction is often rapid and exothermic, insufficient reaction time will lead to incomplete conversion. Monitor the reaction by TLC (thin-layer chromatography) by taking aliquots and quenching them with an amine (like aniline) to create a UV-active spot.
-
Reagent Purity: Maleic anhydride is susceptible to hydrolysis to maleic acid in the presence of moisture. Ensure you are using dry reagents and solvents. Maleic acid will not participate in the Diels-Alder reaction under these conditions.
-
Troubleshooting Step 2: The Aminolysis Reaction
-
Problem: The ring-opening of the anhydride by 3-aminopyridine is incomplete or produces side products.
-
Causality & Solution:
-
Nucleophilicity of Amine: 3-Aminopyridine is an aromatic amine and is less nucleophilic than aliphatic amines. The reaction may be sluggish.
-
Recommendation: Ensure a 1:1 stoichiometric ratio of the anhydride and 3-aminopyridine. The reaction is typically run at room temperature to favor the kinetic product, but gentle heating (40-50°C) can be used to drive the reaction to completion if it stalls. Monitor progress via TLC or LC-MS.
-
Side Reactions: The primary side reaction is the hydrolysis of the anhydride starting material by trace water, forming the dicarboxylic acid.[3] This diacid will not react with the amine under these conditions and can complicate purification. Always use anhydrous solvents (e.g., dichloromethane, THF, or ethyl acetate) and perform the reaction under an inert atmosphere (N₂ or Argon).
-
Formation of Diamide: While two equivalents of amine are typically required to form a diamide from an anhydride, prolonged reaction times or excessive heat could potentially lead to the formation of an undesired second amide bond, though this is less likely under standard conditions.[4]
-
Q2: I'm having difficulty purifying the final product. It seems very polar and insoluble.
-
Causality & Solution: The final product contains both a carboxylic acid (acidic) and a pyridine ring (basic), making it zwitterionic at its isoelectric point. This property can lead to high polarity and poor solubility in common organic solvents, making purification by standard silica gel chromatography challenging.
-
Purification Strategy 1: Acid-Base Extraction:
-
Dissolve the crude product in a suitable solvent like ethyl acetate.
-
Wash with a mild acidic solution (e.g., 1M citric acid or dilute HCl) to protonate the pyridine ring, moving the product into the aqueous layer.
-
Discard the organic layer containing non-basic impurities.
-
Adjust the pH of the aqueous layer to ~4-5 with a base (e.g., NaHCO₃). At this pH, the carboxylic acid may be deprotonated while the pyridine is still protonated, or the molecule may precipitate if this is its isoelectric point.
-
Extract the product back into an organic solvent like ethyl acetate or dichloromethane.
-
-
Purification Strategy 2: Crystallization: Due to its structure, the product has a high potential for crystallinity.
-
After the initial workup, attempt to crystallize the crude solid from a suitable solvent system.
-
Good starting points for solvent screening include ethanol/water, isopropanol/heptane, or ethyl acetate.[5]
-
-
Purification Strategy 3: Modified Chromatography: If chromatography is necessary, consider using a more polar stationary phase like alumina or using a mobile phase modifier (e.g., adding 1-2% acetic acid or triethylamine to your ethyl acetate/hexane eluent) to suppress ionization and improve peak shape.
-
Q3: My spectroscopic data (¹H NMR) is complex. How do I confirm the structure and identify major impurities?
-
Expected Product Spectrum:
-
¹H NMR: You should see characteristic signals for the pyridine ring (typically 3-4 protons between 7.0-8.5 ppm), a vinyl proton signal for the cyclohexene double bond (around 5.5-6.0 ppm), an amide N-H proton (often a broad singlet), and a carboxylic acid O-H proton (a very broad singlet, >10 ppm, may exchange with D₂O). The aliphatic protons on the cyclohexene ring will appear as complex multiplets between 2.0-3.5 ppm.
-
-
Common Impurities and Their Signatures:
-
cis-4-Cyclohexene-1,2-dicarboxylic acid (from anhydride hydrolysis): Will show a very broad carboxylic acid peak (~12 ppm) that integrates to 2H, but will lack the pyridine signals.
-
Unreacted 3-Aminopyridine: Will show its characteristic aromatic signals but no aliphatic protons.
-
Regioisomer: The nucleophilic attack of the amine can occur at either of the two carbonyl carbons of the anhydride. While electronically similar, this can lead to two regioisomers: 6-(pyridin-3-ylcarbamoyl)cyclohex-3-enecarboxylic acid and 5-(pyridin-3-ylcarbamoyl)cyclohex-3-enecarboxylic acid. This results in a doubling of some NMR signals. Fortunately, these isomers are often functionally identical and may not need to be separated. The presence of both is a common outcome in the aminolysis of such anhydrides.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis? A: 1,3-Butadiene is a flammable gas and a suspected carcinogen; it should be handled in a well-ventilated fume hood. Maleic anhydride is corrosive and a respiratory irritant. Solvents like toluene and dichloromethane have their own specific hazards. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q2: Which solvent is best for each step? A: For the Diels-Alder reaction, a non-polar, higher-boiling solvent like toluene or xylene is preferred to achieve the necessary reaction temperature while dissolving the maleic anhydride.[1] For the aminolysis step, a dry, aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile is ideal to prevent hydrolysis of the anhydride.[4]
Q3: Can this reaction be performed as a one-pot synthesis? A: While theoretically possible, it is not recommended. The conditions for the Diels-Alder reaction (high temperature) are incompatible with the aminolysis step, which is sensitive to heat and could lead to side products. A sequential, two-step process with isolation of the anhydride intermediate will provide a cleaner product and higher overall yield.
Q4: What are the key parameters to control for batch-to-batch reproducibility? A: The most critical parameters are:
-
Reagent Purity: Use anhydrous solvents and high-purity starting materials.
-
Temperature Control: Strictly control the temperature in both steps to prevent retro-Diels-Alder reaction and side-product formation.
-
Stoichiometry: Use precise 1:1 molar ratios of reactants in both steps.
-
Atmosphere: Conduct the aminolysis step under an inert atmosphere to exclude moisture.
Data and Protocols
Table 1: Recommended Reaction Parameters
| Parameter | Step 1: Diels-Alder Reaction | Step 2: Aminolysis Reaction |
| Reactants | Maleic Anhydride, 1,3-Butadiene | cis-Anhydride, 3-Aminopyridine |
| Molar Ratio | 1 : 1.1 | 1 : 1 |
| Solvent | Toluene or Xylene | Anhydrous DCM or THF |
| Temperature | 110-140 °C (Reflux) | 20-25 °C (Room Temperature) |
| Time | 1-3 hours | 4-12 hours |
| Atmosphere | Standard (in sealed vessel) | Inert (Nitrogen or Argon) |
Experimental Protocol 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic anhydride
-
To a pressure-rated reaction vessel, add maleic anhydride (1.0 eq) and toluene (3-5 mL per gram of anhydride).
-
Seal the vessel and cool it in a dry ice/acetone bath (-78 °C).
-
Carefully condense 1,3-butadiene (1.1 eq) into the vessel.
-
Allow the vessel to warm to room temperature, then heat in an oil bath to 120 °C for 3 hours.
-
Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization.
-
Filter the white crystalline solid, wash with cold hexanes, and dry under vacuum.
-
Confirm structure by melting point (103-104 °C) and IR spectroscopy (C=O stretches at ~1780 and 1850 cm⁻¹).
Experimental Protocol 2: Synthesis of this compound
-
Under an inert atmosphere, dissolve cis-4-cyclohexene-1,2-dicarboxylic anhydride (1.0 eq) in anhydrous dichloromethane.
-
In a separate flask, dissolve 3-aminopyridine (1.0 eq) in anhydrous dichloromethane.
-
Slowly add the 3-aminopyridine solution to the anhydride solution at room temperature over 15 minutes.
-
Stir the reaction at room temperature for 8 hours, monitoring by TLC until the anhydride is consumed.
-
Upon completion, a precipitate may form. If so, filter the solid. If not, reduce the solvent volume in vacuo.
-
Triturate the resulting crude solid with diethyl ether, filter, and dry to obtain the product.
-
Proceed with purification via crystallization or acid-base extraction as described in the troubleshooting guide.
Troubleshooting Decision Tree
Caption: Decision tree for diagnosing low yield issues.
References
- Chu, W., et al. (2024). A practical synthesis for the key intermediate of apixaban. Monatshefte für Chemie - Chemical Monthly.
- Patsnap. (n.d.). Synthetic method for Apixaban drug intermediate. Eureka.
- Taj Pharmaceuticals Ltd. (2025). Apixaban Intermediates in Pharmaceutical Research. Taj Pharma India.
- Arkat USA, Inc. (2024). An alternative synthetic strategy to construct apixaban analogues. Arkivoc.
- Google Patents. (n.d.). Preparation method of apixaban intermediate. (CN103923079A).
- ResearchGate. (n.d.). Competitive Reactions During Amine Addition to cis-Aconityl Anhydride.
-
Pascal, R., et al. (2022). Prebiotic formation of thioesters via cyclic anhydrides as a key step in the emergence of metabolism. Nature Communications. Available at: [Link]
- University of the West Indies. (n.d.). The Diels-Alder Reaction.
- AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.
- Google Patents. (n.d.). Process for making cyclic imides. (US6037476A).
- Harwood, L. M., Moody, C. J., & Percy, J. M. (2004). Diels-Alder Cycloaddition of 1,3-Butadiene and Maleic Anhydride. In Experimental Organic Chemistry. Blackwell Science.
- LibreTexts Chemistry. (2022). 21.5: Chemistry of Acid Anhydrides.
- Google Patents. (n.d.). S-3-cyclohexenecarboxylic acid and its purification method. (CN111099989A).
Sources
- 1. atc.io [atc.io]
- 2. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 3. US6037476A - Process for making cyclic imides - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]
- 6. Prebiotic formation of thioesters via cyclic anhydrides as a key step in the emergence of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid
Welcome to the technical support guide for 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid (internal designation: Cpd-XYZ). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility issues with this compound. Our goal is to equip you with the foundational knowledge and experimental strategies to effectively overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of Cpd-XYZ.
Q1: Why is my compound, Cpd-XYZ, showing such poor solubility in aqueous buffers?
A1: The molecular structure of Cpd-XYZ contains both a weakly acidic carboxylic acid group and a weakly basic pyridine ring. This makes it a zwitterionic compound. Zwitterions often exhibit their lowest solubility at their isoelectric point (pI), a specific pH where the net charge on the molecule is zero.[1] At this pH, intermolecular electrostatic attractions are maximized, which can favor crystal lattice formation over solvation, leading to precipitation.[2][3] It is highly probable that your experimental buffer pH is close to the pI of Cpd-XYZ.
Q2: What is the very first step I should take to improve its solubility?
A2: The most direct and informative first step is to determine the compound's pH-solubility profile. Since Cpd-XYZ is ionizable, its solubility is highly dependent on pH.[4] By systematically measuring solubility across a range of pH values (e.g., pH 2 to pH 10), you can identify the pH ranges where the compound is predominantly in its more soluble cationic (low pH) or anionic (high pH) form. This data is fundamental to all further formulation development. The Henderson-Hasselbalch equation provides the theoretical basis for this pH-dependent behavior.[5][6][7]
Q3: I'm seeing different solubility values for the same compound. Why is that?
A3: You are likely observing the difference between kinetic and thermodynamic solubility.
-
Kinetic solubility is typically measured in high-throughput screening where a concentrated stock solution of the compound (often in DMSO) is added to an aqueous buffer.[8][9] This method can sometimes generate supersaturated solutions that precipitate over time, leading to an overestimation of the true solubility.[10][11]
-
Thermodynamic solubility (or equilibrium solubility) is the true saturation concentration of the most stable crystalline form of the compound in a solvent after equilibrium has been reached.[8][10][11] This is a more accurate and reliable measure for formulation development and is usually determined by incubating an excess of the solid compound over a longer period (e.g., 24-48 hours).[12]
For robust formulation work, focusing on thermodynamic solubility is crucial.
Part 2: Systematic Troubleshooting Guide
If initial attempts to dissolve Cpd-XYZ have failed, follow this tiered troubleshooting workflow. The guide explains the rationale behind each step, allowing for informed experimental design.
Decision Workflow for Solubility Enhancement
This diagram outlines the logical progression for addressing solubility issues with Cpd-XYZ.
Caption: Parallel workflow for screening co-solvents and cyclodextrins.
Tier 3: Advanced Solubilization Approaches
Q: Even with co-solvents and cyclodextrins, I cannot reach my target concentration. What are my next options?
A: If conventional formulation approaches are insufficient, more advanced strategies that modify the solid-state properties of the drug substance itself should be considered.
Strategy C: Salt Formation
-
Mechanism: For an ionizable compound like Cpd-XYZ, forming a salt can dramatically alter its physicochemical properties, including solubility and dissolution rate. [13][14]By reacting the basic pyridine with a suitable acid (e.g., HCl, mesylate) or the carboxylic acid with a suitable base (e.g., NaOH, tromethamine), you create a new chemical entity with a different crystal lattice. A well-chosen salt will have a lower crystal lattice energy than the parent zwitterion, making it easier for solvent molecules to break the lattice apart and solvate the ions. [15][16]* Considerations: Salt selection is a multi-step process that requires screening various counter-ions. [17][18]The ideal salt should be crystalline, non-hygroscopic, stable, and offer a significant solubility advantage. [13][18]The pKa difference between the drug and the counter-ion is a critical factor for forming a stable salt. [17] Strategy D: Amorphous Solid Dispersions (ASDs)
-
Mechanism: In an ASD, the drug is molecularly dispersed in a polymer matrix, creating an amorphous (non-crystalline) solid. Amorphous materials do not have the highly ordered crystal lattice of their crystalline counterparts and therefore lack the associated lattice energy barrier to dissolution. [2][3]This can lead to a state of "supersaturation" upon dissolution, significantly enhancing bioavailability.
-
Considerations: ASDs are a powerful but complex technology. They require specialized manufacturing techniques (e.g., spray drying, hot-melt extrusion) and careful polymer selection to ensure physical stability and prevent recrystallization over time.
Part 3: Summary and Final Recommendations
Overcoming the solubility challenges of this compound requires a systematic, data-driven approach.
-
Always start with a pH-solubility profile. This is the most critical piece of data and will guide all subsequent efforts.
-
Exploit the zwitterionic nature. Use pH to your advantage. Operating at a pH at least 1-2 units away from the isoelectric point will maximize the concentration of the more soluble ionic species.
-
Screen excipients in parallel. Evaluate both co-solvents and cyclodextrins to efficiently identify a viable formulation path.
-
Consider the solid state. If liquid formulations are insufficient, exploring salt forms is the next logical step to fundamentally alter the compound's intrinsic solubility.
By following this structured guide, you can efficiently diagnose the root cause of the solubility issue and select the most appropriate strategy to develop a successful formulation for Cpd-XYZ.
References
-
Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-2609. Available at: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Focus Asia. Available at: [Link]
-
Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1087. Available at: [Link]
-
Garg, A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Journal of Pharmacy and Pharmacology, 61(4), 453-458. Available at: [Link]
-
Serajuddin, A. T. M. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(9), 122-136. Available at: [Link]
-
Mangiacapre, E., et al. (2025). Mechanistic insight into cyclodextrin solubilization in aquoline: thermodynamics, structure, and molecular interactions. Journal of Molecular Liquids, 129117. Available at: [Link]
-
Yalkowsky, S. H., & Jain, N. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. Available at: [Link]
-
Chemistry LibreTexts. (2023). Lattice Energy and Solubility. Available at: [Link]
-
Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. Available at: [Link]
-
AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. Available at: [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Co-solvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]
-
Borade, M. (2015). solubility enhancement and cosolvency. Slideshare. Available at: [Link]
-
Purdue University Department of Chemistry. (n.d.). Lattice Energy. Available at: [Link]
-
Savjani, K. T., et al. (2012). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Delivery & Therapeutics, 2(3). Available at: [Link]
-
Bowker, M. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. Available at: [Link]
-
Al-Hamidi, H., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bio-Equivalence & Bio-Availability Studies, 5(1). Available at: [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Available at: [Link]
-
Singh, A., et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 241-252. Available at: [Link]
-
Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. Available at: [Link]
-
Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. Available at: [Link]
-
Uekama, K., et al. (2022). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 19(6), 1935-1945. Available at: [Link]
-
Chemistry Stack Exchange. (2014). Why do ionic substances with higher lattice energies tend to be less soluble in water than substances with lower lattice energies? Available at: [Link]
-
Touro University. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
-
Chemistry LibreTexts. (2023). 9.12: Lattice Energies and Solubility. Available at: [Link]
-
PIKAI PHARMACY. (2021, April 5). Cyclodextrin | Inclusion Complex [Video]. YouTube. Available at: [Link]
-
Aakash Institute. (n.d.). Solubility, Factors Affecting Solubility, Hydration Enthalpy and Lattice Enthalpy. Available at: [Link]
-
Martínez-Alejo, J., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Pharmaceutics, 11(3), 123. Available at: [Link]
-
Yalkowsky, S. H., & Jain, N. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK, 3(4), 359-362. Available at: [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
-
ResearchGate. (2025). Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties. Available at: [Link]
-
ResearchGate. (2025). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. Available at: [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 2(1), 53-60. Available at: [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]
-
Wikipedia. (n.d.). Amino acid. Available at: [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
ResearchGate. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Available at: [Link]
-
Bethune, S. J., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 14(8), 4034-4044. Available at: [Link]
-
Pappa-Louisi, A., et al. (2001). Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography. Journal of Chromatography A, 921(2), 225-235. Available at: [Link]
-
Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Available at: [Link]
Sources
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. longdom.org [longdom.org]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 7. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. enamine.net [enamine.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Lattice Energy [chemed.chem.purdue.edu]
- 16. Factors Affecting Solubility: Solubility, Factors Affecting Solubility, Hydration Enthalpy and Lattice Enthalpy, Factors affecting Hydration Enthalpy and Lattice Enthalpy, Solubility Product, Practice Problems & Frequently Asked Questions | AESL [aakash.ac.in]
- 17. pharmtech.com [pharmtech.com]
- 18. salt selection in pharmaceutical product development | PPTX [slideshare.net]
Technical Support Center: Optimizing Dosage of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid. As Senior Application Scientists, we understand that optimizing the dosage of a novel small molecule is a critical step for obtaining reliable and reproducible data in cell culture experiments. This guide is designed to provide in-depth, practical advice in a question-and-answer format to address specific challenges you may encounter.
While this compound is a specific molecule, the principles and protocols outlined here are broadly applicable to many novel small molecule inhibitors. For the purpose of this guide, we will assume this compound acts as an inhibitor of a critical cell signaling pathway, such as a cyclin-dependent kinase (CDK) involved in cell cycle progression.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Initial Compound Handling and Preparation
Question 1: How should I prepare my initial stock solution of this compound?
Answer:
Proper preparation of the stock solution is fundamental to the success of your experiments. The goal is to create a high-concentration, stable stock that can be diluted to working concentrations with minimal solvent effects on your cells.
-
Solvent Selection: Most small molecules of this type are soluble in organic solvents like dimethyl sulfoxide (DMSO).[2][3] Always refer to the manufacturer's datasheet for specific solubility information. If this is not available, start with high-purity DMSO.[4]
-
Concentration: Aim for a high concentration (e.g., 10-50 mM) to minimize the volume of solvent added to your cell culture medium.[3] The final concentration of DMSO in the culture medium should ideally be less than 0.1% and never exceed 0.5% to avoid cytotoxicity.[4][5]
-
Procedure:
-
Before opening, centrifuge the vial to ensure all powder is at the bottom.[4]
-
Add the appropriate volume of sterile-filtered DMSO directly to the vial to achieve your desired stock concentration.
-
Vortex or sonicate gently until the compound is fully dissolved. A clear solution with no visible particulates is essential.[6][7]
-
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[4][5][7]
Question 2: My compound precipitates when I dilute my DMSO stock into the aqueous cell culture medium. What should I do?
Answer:
This is a common issue arising from the poor aqueous solubility of many small molecules.[8][9][10]
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into a large volume of medium. Instead, perform serial dilutions in your culture medium. This gradual reduction in solvent concentration can help keep the compound in solution.[5]
-
Pre-warming Medium: Ensure your culture medium is at 37°C before adding the compound. Some compounds are more soluble at warmer temperatures.
-
Vortexing During Dilution: Gently vortex the medium while adding the compound stock to promote rapid and even dispersion.
-
Re-evaluate Stock Concentration: If precipitation persists, you may need to lower your stock concentration. This will require adding a larger volume to your culture, so be mindful of the final DMSO concentration.
-
Solubility Enhancers: For particularly challenging compounds, consider using co-solvents or other formulation strategies, though this can introduce new variables into your experiment.[5][9]
Part 2: Determining the Optimal Dose Range
Question 3: I have no prior data on this compound. How do I determine a starting concentration range for my dose-response experiments?
Answer:
When working with a novel compound, it's best to start with a broad concentration range to identify the window of biological activity.
-
Logarithmic Dilution Series: A common starting point is a wide, logarithmic series of concentrations, for example, from 1 nM to 100 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).[11] This approach efficiently covers several orders of magnitude.
-
Literature Search for Analogs: Search for published data on compounds with similar chemical structures (e.g., other cyclohexene carboxylic acid derivatives or pyridine-based inhibitors).[12][13][14][15][16] This can provide a clue to the likely potency and an appropriate starting range.
-
Initial "Kill Curve": A preliminary experiment, often called a "kill curve," can quickly establish the cytotoxic range of the compound.[17] This involves treating cells with a wide range of concentrations and assessing viability after a set time (e.g., 72 hours).
Question 4: How do I design and perform a robust dose-response experiment to determine the IC50/EC50?
Answer:
A well-designed dose-response experiment is crucial for accurately determining the potency of your compound.[18] The goal is to generate a sigmoidal curve from which you can calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[19]
See the detailed protocol below for a comprehensive workflow. Key considerations include:
-
Cell Seeding Density: Ensure cells are in the logarithmic growth phase throughout the experiment.[18] Seeding density should be optimized for your specific cell line and the duration of the assay.[20]
-
Controls: Always include the following controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO (or other solvent) as the highest concentration of your compound. This is your 100% viability reference.[5]
-
Untreated Control: Cells in medium alone.
-
Positive Control: (Optional) A known inhibitor of the same target or pathway to validate the assay.
-
-
Replicates: Use at least three technical replicates for each concentration to ensure statistical significance.
-
Incubation Time: The treatment duration (e.g., 24, 48, or 72 hours) should be relevant to the compound's expected mechanism of action and the cell cycle time of your cell line.[18]
Part 3: Troubleshooting and Data Interpretation
Question 5: My dose-response curve is not sigmoidal. What are the common causes?
Answer:
An irregular dose-response curve can be caused by several factors.[21]
-
Compound Precipitation: At high concentrations, the compound may be precipitating out of solution, leading to a plateau or drop in effect. Check the wells under a microscope for visible crystals.
-
Cytotoxicity: If the compound is cytotoxic at higher concentrations, you may see a steep drop-off that doesn't fit a standard sigmoidal model. Consider using a shorter incubation time or a different assay that distinguishes between cytostatic (growth-inhibiting) and cytotoxic effects.[18]
-
Incorrect Concentration Range: You may be working in a range that is too high or too low to capture the full curve. Try extending the concentration range in both directions.
-
Assay Interference: The compound itself might interfere with the viability assay (e.g., by reacting with the MTT reagent). Run a control plate without cells to check for any direct reaction between your compound and the assay reagents.[6]
Question 6: I'm seeing high variability between my replicate wells. How can I improve reproducibility?
Answer:
Reproducibility is key to reliable data.[22] High variability often points to technical issues.[23]
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous. Gently mix the suspension between pipetting to prevent cells from settling.
-
Pipetting Errors: Use calibrated pipettes and be consistent with your technique. For small volumes, use reverse pipetting.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate both the media and the compound.[23] To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media to create a humidity barrier.[22]
-
Cell Health: Use cells that are healthy and at a low passage number. Stressed or high-passage cells can respond inconsistently.[24]
Table 1: Troubleshooting Common Dose-Response Issues
| Symptom | Possible Cause | Recommended Solution |
| No effect at any concentration | Compound is inactive at the tested range; Compound has degraded. | Test a higher concentration range; Use a fresh stock solution. |
| 100% cell death at all concentrations | Compound is highly potent or cytotoxic; Dilution error. | Test a much lower concentration range; Prepare fresh serial dilutions. |
| Irregular, non-sigmoidal curve | Compound precipitation; Off-target effects; Assay interference. | Check for precipitates; Reduce incubation time; Run cell-free controls. |
| High variability between replicates | Inconsistent cell seeding; Pipetting errors; Edge effect. | Ensure homogenous cell suspension; Calibrate pipettes; Avoid using outer wells of the plate.[23] |
Detailed Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assessment using MTT Assay
This protocol describes a method to determine the effect of this compound on cell viability. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[25][26][27]
Materials:
-
96-well flat-bottom cell culture plates
-
Your chosen cell line
-
Complete culture medium
-
Compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a 2X serial dilution of the compound in complete culture medium. For a 10-point curve, you might prepare concentrations from 200 µM down to 0.2 nM.
-
Also prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control to each well (in triplicate).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[28]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[27][28]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[6]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[28]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100%).[18]
-
Plot the percentage of cell viability against the log of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[18][19]
-
References
- CLYTE Technologies. (2025, December 24).
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- Abcam. MTT assay protocol.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- BenchChem. Application Notes and Protocols for Determining Drug Dosages in Cell Culture Experiments.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- Captiv
- Promega Corporation.
- BPS Bioscience. Kill Curve Protocol.
- MedChemExpress. Compound Handling Instructions.
- Sorger Lab. "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology.
- PhytoTech Labs. Preparing Stock Solutions.
- Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues.
- Beijing Solarbio Science & Technology Co., Ltd. (2026, January 16). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds.
- PubMed. (2012).
- GraphPad. How Do I Perform a Dose-Response Experiment? - FAQ 2188.
- Evonik Health Care. Optimizing the stability and solubility of cell culture media ingredients.
- ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?
- ResearchGate. (2014, November 16). Can I optimize dose and time in different cell lines?
- ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?
- Sigma-Aldrich. Cell Culture Troubleshooting.
- BenchChem. Technical Support Center: Troubleshooting Cell-Based Assay Reproducibility.
- National Center for Biotechnology Information. Designing drug response experiments and quantifying their results.
- ResearchGate. (2021, January 16). Why can't I get reproducible results in cell based assays?
- ResearchGate. (2021, August 28).
- BenchChem. Addressing poor solubility of holostanol in cell culture media.
- Kura Oncology.
- AACR Journals. (2016, May 31). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle.
- National Center for Biotechnology Information. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
- PubMed. (2014). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures.
- Matrix Scientific. 6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid.
- BLDpharm. 545349-20-0|6-((Pyridin-3-ylmethyl)carbamoyl)cyclohex-3-enecarboxylic acid.
- Sigma-Aldrich. 3-Cyclohexene-1-carboxylic acid 97 4771-80-6.
- PubChem. (R)-Cyclohex-3-enecarboxylic acid.
- PubChem. 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid.
Sources
- 1. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. captivatebio.com [captivatebio.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds [solarbio-global.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 545349-20-0 Cas No. | 6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid | Matrix Scientific [matrix.staging.1int.co.uk]
- 13. 545349-20-0|6-((Pyridin-3-ylmethyl)carbamoyl)cyclohex-3-enecarboxylic acid|BLD Pharm [bldpharm.com]
- 14. 3-Cyclohexene-1-carboxylic acid 97 4771-80-6 [sigmaaldrich.com]
- 15. (R)-Cyclohex-3-enecarboxylic acid | C7H10O2 | CID 736697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid | C21H24FN3O4 | CID 4259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 20. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 21. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. azurebiosystems.com [azurebiosystems.com]
- 25. clyte.tech [clyte.tech]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. broadpharm.com [broadpharm.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid
Welcome to the technical support center for 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid (CAS: 545349-20-0). This guide is designed for researchers, chemists, and drug development professionals who are working with this molecule and encountering challenges in its purification. As a molecule possessing multiple functionalities—a pyridine ring, an amide linkage, a cyclohexene core, and a carboxylic acid—its purification requires a nuanced approach. This document provides troubleshooting guides and frequently asked questions (FAQs) to help you achieve high purity for your downstream applications.
Introduction to the Molecule
This compound is a bifunctional molecule with a molecular weight of 260.29 g/mol and a formula of C14H16N2O3.[1] Its structure, featuring both a hydrogen bond donor (amide and carboxylic acid) and acceptor (pyridine nitrogen, carbonyls), along with a stereochemically complex cyclohexene backbone, makes it a valuable building block in medicinal chemistry. Pyridine carboxylic acids are key scaffolds in the development of various enzyme inhibitors.[2] However, these same features present distinct challenges during purification.
This guide will walk you through understanding common impurities, developing a purification strategy, and troubleshooting common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the most common impurities I should expect after synthesizing this compound?
Answer:
Understanding the potential impurities is the first step in designing an effective purification strategy. The most common synthetic route to this compound is the ring-opening of cis-cyclohex-3-ene-1,2-dicarboxylic anhydride with 3-aminopyridine.
Based on this synthesis, you should anticipate the following impurities:
-
Unreacted Starting Materials:
-
3-Aminopyridine: A basic impurity that is typically water-soluble after protonation.
-
cis-Cyclohex-3-ene-1,2-dicarboxylic anhydride: An acidic precursor that can hydrolyze to the corresponding diacid.
-
-
Diastereomeric Isoforms: The target molecule has two chiral centers at positions 1 and 6 of the cyclohexene ring. The reaction typically produces a mixture of diastereomers (cis and trans isomers relative to the substituents on the ring). These are often the most challenging impurities to separate due to their very similar physicochemical properties.
-
Hydrolyzed Byproducts: The starting anhydride can react with trace amounts of water to form cyclohex-3-ene-1,2-dicarboxylic acid. This diacid can be difficult to remove as its polarity is similar to the desired product.
-
Solvent Residues: Residual solvents from the reaction or initial workup (e.g., THF, Dioxane, DMF) can be present.
FAQ 2: My crude product is an oily, intractable gum. How can I solidify it for further purification?
Answer:
An oily or gummy consistency is common when residual solvents or low-melting point impurities are present. The goal is to induce precipitation or crystallization of your target compound.
Troubleshooting Protocol: Trituration
Trituration is the process of washing/grinding an impure solid with a solvent in which the desired product is insoluble, but the impurities are soluble.
-
Solvent Selection: Choose a non-polar solvent where your product is expected to have poor solubility. Good starting points are diethyl ether, hexane, or a mixture of ethyl acetate and hexane.
-
Procedure:
-
Place the oily crude product in a flask.
-
Add a small volume of the chosen trituration solvent.
-
Using a spatula or glass rod, vigorously scrape and stir the gum. The mechanical agitation should break up the oil and encourage the formation of a solid precipitate as the impurities dissolve into the solvent.
-
Continue stirring for 30-60 minutes.
-
Isolate the resulting solid by vacuum filtration.
-
Wash the solid with a fresh, cold portion of the solvent.
-
Dry the solid under high vacuum to remove any residual solvent.
-
This process should yield a solid powder that is more amenable to subsequent purification steps like recrystallization or chromatography.
FAQ 3: Recrystallization attempts have failed or resulted in low yield. What is the recommended approach?
Answer:
Recrystallization is an excellent technique for removing major impurities but can be challenging for this molecule due to its complex structure and potential for polymorphism.
Expert Insight: The key is finding a solvent system that balances solubility at high temperatures with insolubility at low temperatures. A single solvent may not work; a binary solvent system is often required.
Recommended Protocol: Binary Solvent Recrystallization
-
Solvent System Selection:
-
Solvent 1 (Good Solvent): A polar solvent that readily dissolves the compound when hot. Examples include ethanol, methanol, or isopropanol.
-
Solvent 2 (Anti-Solvent): A less polar solvent in which the compound is poorly soluble. Examples include water, ethyl acetate, or acetonitrile.
-
-
Step-by-Step Procedure:
-
Dissolve the crude solid in a minimal amount of the hot "good solvent" (e.g., ethanol) to form a saturated solution.
-
While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is at its saturation point.
-
Add a few more drops of the hot "good solvent" until the solution becomes clear again.
-
Allow the flask to cool slowly to room temperature. Slow cooling is critical for the formation of well-defined crystals.
-
Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for several hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a cold mixture of the solvent system.
-
Dry the crystals under vacuum.
-
A patent for purifying a related cyclohexenecarboxylic acid derivative successfully utilized ethanol for recrystallization, making it a strong starting point.[3]
Data Summary Table: Recommended Recrystallization Solvents
| Solvent System (Good:Anti-Solvent) | Rationale | Expected Outcome |
| Ethanol : Water | Balances polarity. The alcohol solubilizes the organic backbone, while water acts as an anti-solvent. | Effective for removing non-polar impurities. |
| Isopropanol : Ethyl Acetate | A slightly less polar system, useful if the compound is too soluble in aqueous alcohol. | Good for removing more polar impurities like diacids. |
| Methanol : Acetonitrile | Offers a different polarity profile, which can sometimes yield better crystal formation. | Alternative for difficult-to-crystallize batches. |
FAQ 4: I see multiple spots on TLC or closely eluting peaks in my HPLC analysis. What are these, and how can I separate them?
Answer:
This is a classic sign of diastereomers. Due to their identical molecular weight and similar functional groups, they often co-elute or have very close retention factors (Rf) or retention times (Rt). Standard silica gel chromatography may not be sufficient to resolve them.
Purification Workflow: From Crude to Pure Isomers
The following diagram illustrates a typical workflow for purifying the compound, with a specific branch for addressing diastereomer separation.
Caption: General purification workflow for this compound.
Troubleshooting Protocol: Flash Column Chromatography
For separating non-diastereomeric impurities, flash chromatography on silica gel is the next logical step.
-
Stationary Phase: Standard silica gel (40-63 µm).
-
Mobile Phase (Eluent) Selection:
-
The polarity of this molecule requires a polar eluent system.
-
A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).
-
To prevent peak tailing caused by the carboxylic acid and pyridine moieties, add a small amount of an acid (e.g., 0.5-1% acetic acid) or a base (e.g., 0.5-1% triethylamine) to the eluent.[4] Given the presence of both an acid and a base in the molecule, starting with an acidic modifier is often more effective for protonating the pyridine and ensuring consistent elution.
-
-
Step-by-Step Procedure:
-
Dissolve the crude material in a minimal amount of the eluent or a strong solvent like DMF, then adsorb it onto a small amount of silica gel.
-
Dry this silica plug and load it onto the top of the column ("dry loading"). This technique generally provides better separation than loading the material as a liquid.
-
Start with a low polarity eluent (e.g., 98:2 DCM:MeOH) and gradually increase the polarity (gradient elution) to 90:10 DCM:MeOH.
-
Collect fractions and analyze them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Advanced Separation for Diastereomers:
If diastereomers persist, you will need higher-resolution techniques:
-
Reverse-Phase HPLC (RP-HPLC): Using a C18 column with a mobile phase of acetonitrile/water (often with a formic acid or TFA modifier) can often resolve closely related isomers.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent, often superior, technique for chiral and diastereomeric separations.
FAQ 5: How can I definitively confirm the purity and structure of my final product?
Answer:
A combination of analytical techniques is required for full characterization and purity confirmation.
Analytical Workflow Diagram
Caption: Analytical workflow for purity and identity confirmation.
Recommended Analyses:
-
HPLC/UPLC: This is the gold standard for quantitative purity assessment.[5] Use a high-resolution C18 column with a gradient method (e.g., water/acetonitrile with 0.1% formic acid). The goal is a single, sharp peak with purity >98% by peak area integration.
-
LC-MS: Liquid Chromatography-Mass Spectrometry confirms the molecular weight of the compound eluting at the correct retention time. You should observe an ion corresponding to [M+H]⁺ at m/z ≈ 261.1.
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy provides unequivocal structural confirmation. The spectra should be clean, with correct chemical shifts, integrations, and coupling constants for all protons and carbons. Crucially, there should be no signals corresponding to starting materials or solvent residues.
By following this structured troubleshooting and validation guide, you will be well-equipped to overcome the purification challenges associated with this compound and obtain high-purity material for your research.
References
-
AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177. [Link]
-
Supporting Information, The Royal Society of Chemistry. (n.d.). General experimental procedures. [Link]
- Google Patents. (2020).
- Google Patents. (1972).
-
Chirality. (2000). Synthesis of the rac-6-hydroxy-3-methoxycyclohex-2-enone and resolution through recrystallization of its diastereomeric N-tosyl-(S)-proline esters. PubMed. [Link]
-
Drug Design, Development and Therapy. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
-
Molecules. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]
Sources
- 1. 545349-20-0 CAS MSDS (6-[(PYRIDIN-3-YLMETHYL)-CARBAMOYL]-CYCLOHEX-3-ENECARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples [mdpi.com]
Technical Support Center: Stabilizing 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid in Solution
Welcome to the technical support center for 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and ensure the stability of this compound in solution during experimental workflows. As Senior Application Scientists, we have synthesized the following information based on established chemical principles and field-proven insights to help you navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most likely points of instability in the this compound molecule?
A1: The molecule possesses three primary functional groups that can influence its stability: an amide linkage, a carboxylic acid, and a cyclohexene ring, along with a pyridine ring. The most probable points of degradation are the amide bond, which is susceptible to hydrolysis, and the cyclohexene ring, which can undergo oxidation.[1][2][3]
Q2: What is the primary degradation pathway I should be concerned about?
A2: The most common degradation pathway for this type of molecule in aqueous solution is the hydrolysis of the amide bond.[1][4] This reaction breaks the amide linkage to yield 3-aminopyridine and cyclohex-3-ene-1,6-dicarboxylic acid. This process can be catalyzed by both acidic and basic conditions, often requiring heat to proceed at a significant rate.[4][5]
Q3: How does pH affect the stability of the compound?
A3: The pH of the solution is a critical factor.
-
Acidic Conditions (pH < 5): Acid-catalyzed hydrolysis of the amide bond is a primary concern.[5][6] The pyridine nitrogen (pKa ≈ 5.2) will be protonated, which can increase the compound's solubility but may also influence its reactivity.[7]
-
Neutral Conditions (pH ≈ 7): The compound is expected to be most stable around neutral pH, although slow hydrolysis of the amide can still occur over long periods or at elevated temperatures.
-
Basic Conditions (pH > 8): Base-promoted hydrolysis of the amide is a significant degradation pathway.[1][8] Additionally, the carboxylic acid will be deprotonated to form a carboxylate salt, which enhances aqueous solubility.
Q4: Is the compound sensitive to light or oxidation?
A4: Yes, photostability and oxidative degradation should be considered.[9][10] The cyclohexene double bond can be susceptible to oxidation, potentially forming epoxides, diols, or other oxidative cleavage products. The pyridine ring can be oxidized to a pyridine N-oxide, especially in the presence of strong oxidizing agents like hydrogen peroxide.[7] It is recommended to include photostability and oxidative stress testing as part of your initial stability assessment.[9][11]
Troubleshooting Guide for Experimental Issues
This section addresses specific problems you might encounter during your experiments.
Issue 1: I'm observing a loss of my parent compound peak and the appearance of new peaks in my HPLC analysis, especially when using an acidic mobile phase.
-
Probable Cause: You are likely observing acid-catalyzed hydrolysis of the amide bond.[4] The acidic mobile phase, especially at elevated column temperatures, can accelerate this degradation.
-
Troubleshooting Steps:
-
Lower the Column Temperature: If possible, run your HPLC analysis at a lower temperature (e.g., room temperature or below) to reduce the rate of hydrolysis.
-
Modify Mobile Phase pH: If your chromatography allows, try to work with a mobile phase closer to neutral pH. Use a buffered mobile phase (e.g., phosphate or acetate buffer) to maintain a consistent pH.
-
Minimize Sample Time in Autosampler: Do not let samples sit in the autosampler for extended periods before injection. If delays are unavoidable, use a cooled autosampler.
-
Confirm Degradant Identity: If you have access to mass spectrometry (LC-MS), check if the new peaks correspond to the predicted masses of the hydrolysis products (3-aminopyridine and the dicarboxylic acid).
-
Issue 2: My compound seems to degrade over time when stored in a DMSO stock solution at room temperature.
-
Probable Cause: While DMSO is a common solvent, some compounds can be unstable in it, especially if the DMSO contains water or impurities. Degradation may also be accelerated by exposure to light and ambient temperature.
-
Troubleshooting Steps:
-
Use High-Purity, Anhydrous DMSO: Ensure you are using a fresh bottle of high-purity, anhydrous DMSO.
-
Store Solutions Properly: Aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.
-
Protect from Light: Store stock solutions in amber vials or wrap them in aluminum foil to protect against photolytic degradation.[12]
-
Consider Alternative Solvents: If instability persists, consider creating stock solutions in alternative solvents like ethanol or acetonitrile, provided the compound has sufficient solubility.
-
Issue 3: I see a significant loss of compound after performing an experiment in a basic buffer (e.g., pH 9).
-
Probable Cause: This is a classic sign of base-promoted amide hydrolysis.[1][8] The rate of this reaction increases significantly in basic conditions.
-
Troubleshooting Steps:
-
Re-evaluate Buffer pH: Determine if the experiment can be successfully performed at a lower pH where the compound is more stable.
-
Limit Exposure Time: If a basic pH is required, minimize the incubation time of the compound in the buffer as much as possible.
-
Control Temperature: Perform the experiment at the lowest feasible temperature to slow the degradation rate.
-
Analyze a Time-Course: Run a small pilot experiment where you analyze the compound's concentration at several time points to understand its degradation kinetics in your specific buffer.
-
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound under common stress conditions.
Caption: Potential degradation pathways for the target compound.
Experimental Protocols: Forced Degradation Study
To systematically evaluate the stability of your compound, a forced degradation (or stress testing) study is essential.[11][13] This involves subjecting the compound to harsh conditions to intentionally induce degradation. The goal is typically to achieve 5-20% degradation, which is sufficient to identify degradation products without over-stressing the molecule to the point of forming irrelevant secondary degradants.[9][14]
Experimental Workflow for a Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Step-by-Step Protocol
1. Materials:
-
This compound
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV or MS detector
-
pH meter
-
Calibrated oven
-
Photostability chamber (or light source compliant with ICH Q1B guidelines)
2. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in ACN or MeOH. This will be your Control (t=0) sample after dilution.
3. Stress Conditions: For each condition, use a 1:1 mixture of the stock solution and the stressor solution. Incubate samples and analyze at appropriate time points (e.g., 2, 8, 24 hours) until the target degradation (5-20%) is achieved.
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C. If no degradation, use 1 M HCl. | To test susceptibility to acid-catalyzed amide hydrolysis.[10][15] |
| Base Hydrolysis | Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C. If no degradation, use 1 M NaOH. | To test susceptibility to base-promoted amide hydrolysis.[5][8] |
| Oxidation | Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. | To test for oxidative degradation of the cyclohexene or pyridine moieties.[9] |
| Thermal Stress | Place a solid sample of the compound in a 60°C oven. Also, place a tightly capped vial of the stock solution at 60°C. | To evaluate the intrinsic thermal stability of the compound in solid and solution states.[10] |
| Photostability | Expose the stock solution to a light source as per ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m²). | To assess degradation due to light energy.[9] |
4. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Dilute all samples (including a Control (t=0) sample) to a suitable concentration for your analytical method (e.g., 50 µg/mL).
-
Analyze by a stability-indicating HPLC method. A good starting point is a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.
Best Practices for Storage and Handling
To prevent unintentional degradation and ensure the long-term integrity of your compound, follow these storage and handling guidelines.
-
Solid Storage: Store the solid compound in a tightly sealed container in a desiccator at or below room temperature.[12] For long-term storage, refrigeration (-20°C) is recommended. Protect from light by using an amber vial or storing it in the dark.
-
Solution Storage:
-
Prepare stock solutions in high-purity, anhydrous solvents (e.g., DMSO, ACN, EtOH).[16]
-
Store solutions at -20°C or -80°C.[12]
-
Aliquot solutions into single-use volumes to avoid contamination and repeated freeze-thaw cycles.
-
Always use tightly sealed containers to prevent solvent evaporation and uptake of atmospheric moisture.[17]
-
-
General Handling:
-
When preparing aqueous solutions, use buffers to control the pH, preferably in the range of 6-7.5 where the compound is likely most stable.
-
Avoid storing the compound in strongly acidic or basic aqueous solutions for extended periods.[18]
-
Protect solutions from direct sunlight and strong artificial light during experiments.
-
By understanding the chemical nature of this compound and following these troubleshooting and handling protocols, you can ensure the stability and reliability of your experimental results.
References
- Bhate, V., & Gholap, A. (2022). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
- Luminata Hanson, M. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata.
- Kung, J. W., Löffler, C., Dörner, K., Friedrich, T., & Boll, M. (2014). Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. Journal of Bacteriology.
- Zelesky, T., et al. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn.
- Huynh-Ba, K. (2020). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
- Kung, J. W., Löffler, C., Dörner, K., Friedrich, T., & Boll, M. (2014). Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. ResearchGate.
- LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts.
- Valverde, E., et al. (2018). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC - PubMed Central.
- CD Formulation. (n.d.). Transdermal Formulation Forced Degradation Testing. CD Formulation.
- Zhang, H., Feng, M., & Gamal El-Din, M. (2021). Degradation of cyclohexanecarboxylic acid as a model naphthenic acid by the UV/chlorine process: Kinetics and by-products identification. PubMed.
- Boll, M., Löffler, C., & Kung, J. W. (2014). The newly identified cyclohexane carboxylic acid degradation pathway in... ResearchGate.
- Yamamoto, T., Hasegawa, Y., Lau, P. C. K., & Iwaki, H. (2021). Dehydrogenation of cyclohexene-carboxylic acids and its anhydrides with... ResearchGate.
- Chemistry Stack Exchange. (2017). The pyridine/benzene stability 'paradox'? Chemistry Stack Exchange.
- Al-Bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.
- Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.
- Bennett, A. J. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina.
- Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy.
- Wikipedia. (n.d.). Pyridine. Wikipedia.
- ResearchGate. (2025). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. ResearchGate.
- Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- It's Dr. Dan. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! YouTube.
- Chemistry Stack Exchange. (2020). Stability of pyridine derivatives. Chemistry Stack Exchange.
- Matrix Scientific. (n.d.). 6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid. Matrix Scientific.
- JoVE. (2023). Amides to Carboxylic Acids: Hydrolysis. JoVE.
- Alliance Chemical. (2025). Safe Storage Tips for Acids, Bases, and Solvents: What You Must Know. Alliance Chemical.
- EH&S. (n.d.). Practices for Proper Chemical Storage. University of California, Berkeley.
- BLDpharm. (n.d.). 6-((Pyridin-3-ylmethyl)carbamoyl)cyclohex-3-enecarboxylic acid. BLDpharm.
- ChemicalBook. (n.d.). 6-[(PYRIDIN-3-YLMETHYL)-CARBAMOYL]-CYCLOHEX-3-ENECARBOXYLIC ACID Product Description. ChemicalBook.
- Storemasta. (2023). Safe practices for storing acids and bases in the workplace. Storemasta.
- Post Apple Scientific. (2023). 15 Tips for Storing Acids in Your Laboratory. Post Apple Scientific.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Degradation of cyclohexanecarboxylic acid as a model naphthenic acid by the UV/chlorine process: Kinetics and by-products identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Video: Amides to Carboxylic Acids: Hydrolysis [jove.com]
- 6. uregina.ca [uregina.ca]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. pharmtech.com [pharmtech.com]
- 10. formulationbio.com [formulationbio.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. csuohio.edu [csuohio.edu]
- 13. acdlabs.com [acdlabs.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. youtube.com [youtube.com]
- 16. alliancechemical.com [alliancechemical.com]
- 17. 15 Tips for Storing Acids in Your Laboratory [postapplescientific.com]
- 18. blog.storemasta.com.au [blog.storemasta.com.au]
Refinement of assay conditions for 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid
Technical Support Center: 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid
A Guide to Assay Refinement and Troubleshooting
Section 1: Compound Characteristics and Handling
Understanding the physicochemical properties of this compound is the first step toward a robust assay. Its structure, featuring a carboxylic acid and a pyridine ring, dictates its behavior in solution, particularly its solubility and stability.
Key Structural Features
Caption: A systematic workflow for assay condition refinement.
Section 3: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Solubility and Compound Precipitation
Q3: My compound is precipitating when I dilute it from the DMSO stock into my aqueous assay buffer. What can I do?
A3: This is a common issue known as "solvent-shifting," where a compound soluble in an organic solvent crashes out in an aqueous medium. [1]The carboxylic acid and pyridine moieties make the solubility of this compound highly dependent on pH.
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible, typically ≤0.5%, as higher concentrations can be toxic to cells or inhibit enzymes. [2][3]Perform a vehicle control to assess the tolerance of your specific system.
-
Modify Buffer pH:
-
The carboxylic acid group (pKa ~4-5) will be deprotonated and negatively charged at physiological pH (~7.4), which aids solubility.
-
The pyridine ring (pKa ~5-6) will be protonated and positively charged at acidic pH.
-
Action: Try adjusting the assay buffer pH slightly. A pH of 7.0-8.0 should favor the soluble carboxylate form. Avoid acidic buffers if possible.
-
-
Use Excipients: Consider adding solubility-enhancing agents like BSA (Bovine Serum Albumin) to the assay buffer, which can help keep hydrophobic compounds in solution.
-
Perform a Kinetic Solubility Test: Before running a full assay, determine the compound's kinetic solubility limit in your specific assay buffer. This will inform the maximum concentration you can test without precipitation. [4][5](See Protocol 1).
Assay Signal and Reproducibility
Q4: I am seeing a low signal, no activity, or a poor assay window (low Z'-factor). Where should I start troubleshooting?
A4: This problem requires a systematic check of the compound, reagents, and assay conditions. [6]
Caption: Troubleshooting decision tree for low assay signal.
Senior Application Scientist's Note: Before questioning the compound's activity, always verify your assay's positive and negative controls. If they are not behaving as expected, the issue lies with the assay system itself, not the test compound. For enzyme assays, ensure you are working under initial velocity conditions and that the substrate concentration is appropriate for the type of inhibition you expect to see (e.g., at or below Km for competitive inhibitors). [7][8] Q5: My results are highly variable between replicate wells and between experiments. What are the common causes?
A5: High variability undermines data confidence. The root cause is often related to inconsistent experimental execution or compound instability.
| Possible Cause | Troubleshooting Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Allow plates to sit at room temperature for 20-30 minutes before incubation to ensure even settling. [9] |
| "Edge Effect" in Microplates | Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier and minimize evaporation and temperature gradients. [9][10] |
| Compound Instability | The compound may be unstable in the assay buffer over the course of the experiment. Perform a stability study by incubating the compound in the buffer for the full assay duration and re-analyzing its purity via HPLC (See Protocol 2). [11] |
| Pipetting Inaccuracy | Use calibrated pipettes. For small volumes, pipette against the wall of the well. Ensure complete mixing after reagent addition. [12] |
| Inconsistent Incubation Times | Standardize all incubation steps precisely across all plates and experiments. [13] |
Analytical Characterization (HPLC)
Q6: I'm seeing peak tailing or split peaks when analyzing my compound on HPLC. How can I fix this?
A6: Poor peak shape in HPLC can compromise purity assessment and quantification. For a molecule with a basic pyridine and an acidic carboxylic acid, interactions with the column hardware and stationary phase are common culprits. [14][15] Troubleshooting HPLC Peak Shape:
-
Mobile Phase pH: The mobile phase pH is critical. If it is too close to the pKa of your analyte, you may see split or broad peaks. For this compound, a mobile phase pH of ~3-4 (using formic acid or TFA) will ensure both the carboxylic acid is neutral and the pyridine is protonated, often leading to better peak shape. [16]2. Chelating Effects: The pyridine moiety can interact with residual metal ions in the stainless-steel column hardware or on the silica surface, causing peak tailing. [14] * Solution 1: Use a bio-inert or PEEK-lined HPLC column to minimize metal interactions. [14] * Solution 2: Add a small amount of a chelating agent like EDTA to the mobile phase, though this can complicate MS detection.
-
Column Overload: Injecting too much compound can cause peak fronting or tailing. Try reducing the injection volume or sample concentration. [17]4. Column Degradation: A void at the column inlet or a contaminated frit can cause split peaks. Try flushing the column or replacing it if the problem persists. [17][18]
Section 4: Detailed Experimental Protocols
Protocol 1: Kinetic Solubility Assessment via Nephelometry
This protocol provides a high-throughput method to estimate the solubility of your compound in a specific buffer. [4][5]
-
Prepare Compound Plate: Create a serial dilution of your compound in 100% DMSO in a 96-well plate. For example, start at 10 mM and perform a 2-fold dilution series.
-
Buffer Addition: In a clear 96-well assay plate, add 98 µL of your final assay buffer to each well.
-
Compound Addition: Transfer 2 µL from the DMSO serial dilution plate to the corresponding wells of the assay plate. This creates a final DMSO concentration of 2%.
-
Incubation: Mix the plate gently and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the plate on a nephelometer or a plate reader capable of measuring light scattering (absorbance at 600-700 nm).
-
Analysis: The lowest concentration at which a significant increase in light scattering is observed is the approximate kinetic solubility limit.
Protocol 2: Compound Stability in Assay Buffer
This protocol assesses if the compound degrades in your assay buffer over the experimental timeframe. [11]
-
Sample Preparation: Prepare two sets of samples.
-
T=0 Sample: Dilute your DMSO stock of the compound into the assay buffer to a final, relevant concentration (e.g., 10 µM). Immediately quench the sample by adding an equal volume of acetonitrile and store at -20°C.
-
T=X Sample: Prepare an identical sample and incubate it under the exact same conditions as your assay (e.g., 37°C for 4 hours). After incubation, quench with acetonitrile and store at -20°C.
-
-
HPLC Analysis: Analyze both the T=0 and T=X samples by a validated HPLC-UV method.
-
Data Analysis: Compare the peak area of the parent compound in the T=X sample to the T=0 sample. A significant decrease (>10-15%) in the parent peak area suggests instability.
| Time Point | Parent Peak Area (Example) | % Remaining |
| T = 0 hours | 1,250,000 | 100% |
| T = 4 hours | 1,195,000 | 95.6% |
| Conclusion | >85% remaining, compound is considered stable under these conditions. |
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. youtube.com [youtube.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. HPLC故障排除指南 [sigmaaldrich.com]
- 17. phenomenex.com [phenomenex.com]
- 18. phenomenex.com [phenomenex.com]
Technical Support Center: Minimizing Batch-to-Batch Variability of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid. Our goal is to help you minimize batch-to-batch variability and ensure consistent, high-quality results.
Introduction
This compound is a molecule of interest in pharmaceutical research. The consistency of its synthesis is paramount for reliable downstream applications. This guide will walk you through potential challenges and their solutions, grounded in established chemical principles.
Hypothetical Synthetic Protocol
Step 1: Ring opening of the anhydride
cis-1,2,3,6-Tetrahydrophthalic anhydride is reacted with 3-aminopyridine in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at room temperature. This reaction is typically fast and leads to the formation of the desired product as a mixture of regioisomers.
Step 2: Work-up and Isolation
The product is then isolated by filtration or by removing the solvent under reduced pressure. Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound.
Problem 1: Low or Inconsistent Yields
Possible Causes and Solutions
| Possible Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] Ensure the reaction is stirred for an adequate amount of time (typically 2-4 hours at room temperature). |
| Poor Quality of Reagents | The purity of the starting materials, cis-1,2,3,6-tetrahydrophthalic anhydride and 3-aminopyridine, is crucial. Impurities can lead to side reactions and lower yields. | Use high-purity reagents from a reputable supplier. It is advisable to check the purity of the starting materials by techniques such as Nuclear Magnetic Resonance (NMR) or melting point determination before use. |
| Suboptimal Solvent | The choice of solvent can significantly impact the reaction rate and solubility of the reactants and product. | While DCM and THF are common choices, other aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) can be explored. Ensure the solvent is anhydrous, as water can hydrolyze the anhydride. |
| Product Loss During Work-up | The product may be partially soluble in the filtrate during isolation, or some material may be lost during transfers. | Optimize the recrystallization solvent system to maximize product precipitation. Ensure complete transfer of the product at each step. Washing the isolated solid with a minimal amount of cold solvent can reduce solubility losses. |
Problem 2: Presence of Impurities in the Final Product
Possible Causes and Solutions
| Possible Cause | Explanation | Recommended Solution |
| Unreacted Starting Materials | Incomplete reaction can leave unreacted anhydride or 3-aminopyridine in the final product. | As mentioned previously, ensure the reaction goes to completion by monitoring its progress. An optimized recrystallization procedure should effectively remove unreacted starting materials. |
| Formation of the "Other" Regioisomer | The reaction of the anhydride with the aminopyridine can result in two regioisomers. While both are structurally similar, one may be favored over the other. The presence of the undesired isomer can be considered an impurity. | The regioselectivity of the reaction is often difficult to control. A thorough purification by recrystallization or column chromatography may be necessary to isolate the desired isomer. Characterization by 2D NMR techniques can help in identifying the major and minor isomers. |
| Hydrolysis of the Anhydride | If the reaction is not performed under anhydrous conditions, the anhydride can hydrolyze to the corresponding diacid, which can complicate purification. | Use anhydrous solvents and dry glassware. If necessary, the reaction can be performed under an inert atmosphere (e.g., nitrogen or argon). |
Workflow for Troubleshooting Impurities
Caption: A logical workflow for identifying and resolving impurity issues.
Frequently Asked Questions (FAQs)
Q1: What is the best coupling agent to use if I were to synthesize this molecule from the corresponding diacid and 3-aminopyridine?
While the anhydride route is more direct, if you start from the diacid, you will need a coupling agent. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and racemization. Phosphonium-based reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also very effective.
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) to separate the starting materials from the product. The product, being a carboxylic acid, will likely have a lower Rf value than the starting materials. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of the reaction progress.[1][2]
Q3: What are the optimal storage conditions for this compound?
As a carboxylic acid, it should be stored in a cool, dry place away from strong bases. It is advisable to store it under an inert atmosphere to prevent potential degradation over time.
Q4: What analytical techniques are recommended for final product characterization and quality control?
A combination of techniques is recommended for comprehensive characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC: To determine the purity of the final product and quantify any impurities.[1][2]
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Elemental Analysis: To confirm the elemental composition.
Reaction Workflow Diagram
Caption: A visual representation of the synthetic workflow.
References
- Organic Syntheses, Coll. Vol. 4, p.42 (1963); Vol. 34, p.7 (1954).
- Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.2009, 38, 606-631.
- Al-Ghamdi, K. M.; Al-Omair, M. A.; Al-Hazmi, G. A. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Sci. Rep.2023, 13, 1989.
- U.S. Department of Health and Human Services, Public Health Service, Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine. 1992.
- Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron2005, 61, 10827-10852.
Sources
Technical Support Center: Addressing Poor Oral Bioavailability of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid
Prepared by: Senior Application Scientist, Drug Development Support
Welcome to the technical support center for 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this compound. Our goal is to provide a logical, scientifically-grounded framework for diagnosing the underlying issues and implementing effective solutions.
Part 1: CORE DIRECTIVE - Understanding the "Why"
Before attempting to solve the problem of poor oral bioavailability, it is critical to diagnose the root cause. Bioavailability is not a single property but a complex outcome of several factors, primarily a compound's solubility in gastrointestinal fluids and its ability to permeate the intestinal wall.[1] This guide will walk you through a systematic process of characterization and troubleshooting.
Frequently Asked Questions (FAQs): Diagnosis & Initial Assessment
Q1: My compound, this compound, shows low oral bioavailability. What are the likely structural culprits?
A1: To form an initial hypothesis, we can analyze the molecule's structure against established principles like Lipinski's Rule of Five.[2][3] This rule helps predict if a compound possesses the physicochemical properties that would make it a likely orally active drug.
The primary structural features of your compound that influence its absorption are:
-
Carboxylic Acid Group (-COOH): This is the most critical feature. With a pKa typically between 3.5 and 4.5, this group will be ionized (deprotonated to -COO⁻) at the pH of the intestines (pH 6.0-7.5).[4] This charge dramatically increases polarity and hydrophilicity, which can severely limit its ability to passively diffuse across the lipid-rich cell membranes of the gut wall.[4]
-
Pyridine Ring: This nitrogen-containing heterocycle can increase aqueous solubility.[5][6] While beneficial for dissolution, its basicity can also contribute to the overall polarity of the molecule. However, pyridine moieties have also been shown in some cases to improve cellular permeability.[7][8]
-
Amide Linkage & Cyclohexene Core: These contribute to the overall size, shape, and lipophilicity of the molecule.
Let's assess the compound using an in silico analysis based on Lipinski's rules:
| Lipinski's Rule of Five Parameter | Estimated Value for Compound | Guideline | Pass/Fail | Commentary |
| Molecular Weight | ~260.28 g/mol | < 500 Da | Pass | The molecule is relatively small, which is favorable for absorption. |
| Hydrogen Bond Donors | 2 (from -COOH and -NH) | ≤ 5 | Pass | The number of donors is low, which is good for permeability. |
| Hydrogen Bond Acceptors | 4 (from C=O, -COOH, and Pyridine-N) | ≤ 10 | Pass | The number of acceptors is well within the acceptable range. |
| LogP (Octanol-Water Partition Coefficient) | Low (Predicted < 2) | ≤ 5 | Pass | While it passes the formal rule, a very low LogP suggests high polarity, which is a red flag for poor membrane permeability. The ionized carboxylate is the main driver.[4] |
Q2: How can I experimentally confirm the cause of poor bioavailability?
A2: The most effective framework for this is the Biopharmaceutics Classification System (BCS) .[10] The BCS categorizes drugs based on their aqueous solubility and intestinal permeability, which are the key rate-limiting steps for oral absorption. By determining which class your compound falls into, you can select the most appropriate enhancement strategy.
| BCS Class | Solubility | Permeability | Primary Absorption Hurdle | Likely Class for Your Compound |
| Class I | High | High | None | Unlikely |
| Class II | Low | High | Dissolution Rate | Possible, if solubility is lower than expected. |
| Class III | High | Low | Permeation across the membrane | Most Likely Candidate due to the ionized carboxylate.[10] |
| Class IV | Low | Low | Both Dissolution and Permeation | Possible, but permeability is the most certain issue. |
To classify your compound, you must perform two key experiments: a pH-dependent solubility assay and an in vitro permeability assay .
Diagnostic Workflow: From Hypothesis to Strategy
This workflow provides a systematic path to identify the problem and select a solution.
Caption: Diagnostic workflow for addressing poor oral bioavailability.
Part 2: Key Experimental Protocols
Here are step-by-step guides for the essential diagnostic experiments.
Protocol 1: pH-Dependent Aqueous Solubility Assessment
This protocol determines the compound's solubility across the physiological pH range of the gastrointestinal tract.
Methodology:
-
Buffer Preparation: Prepare buffers at pH 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid).
-
Sample Preparation: Add an excess amount of the solid compound to separate vials containing each buffer. Ensure enough solid is present so that some remains undissolved at equilibrium.
-
Equilibration: Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached (thermodynamic solubility).
-
Sample Collection & Separation: After equilibration, allow the samples to settle. Carefully collect the supernatant. Filter the supernatant through a 0.22 µm filter to remove any undissolved solid.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Analysis: Report the solubility in mg/mL or µg/mL for each pH condition. A drug is considered "highly soluble" if its highest dose strength is soluble in ≤250 mL of aqueous media over the pH range of 1.0 to 6.8.[10]
Protocol 2: In Vitro Intestinal Permeability (Caco-2 Assay)
The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption in vitro.[11][12] It uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[13]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 3. moodle2.units.it [moodle2.units.it]
- 4. researchgate.net [researchgate.net]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 11. enamine.net [enamine.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Caco-2 Permeability | Evotec [evotec.com]
Validation & Comparative
Validating the Binding Affinity of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid to its Putative Target: A Comparative Guide
In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with its biological target is a cornerstone of successful lead optimization.[1][2] This guide provides a comprehensive framework for validating the binding affinity of a novel compound, 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid, to its hypothetical target protein, "Target X." For the purpose of this illustrative guide, we will posit that Target X is a key enzyme implicated in a significant disease pathway, and our goal is to rigorously quantify the binding of our lead compound in comparison to established modulators.
This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed experimental design and data interpretation. We will explore two gold-standard, label-free biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[3][4] Each method provides a unique and complementary lens through which to view the molecular interaction, ensuring a robust and multifaceted validation of binding affinity.
Comparative Compounds
To establish a meaningful benchmark for the binding affinity of this compound, we will compare its performance against two hypothetical reference compounds:
-
Compound A: A known, high-affinity inhibitor of Target X, serving as a positive control.
-
Compound B: A structurally similar analog with lower reported potency, providing a valuable point of reference for structure-activity relationship (SAR) studies.[1]
Section 1: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Determination
SPR is a powerful optical technique for real-time monitoring of biomolecular interactions.[4][5] It allows for the determination of not only the equilibrium dissociation constant (KD), a measure of affinity, but also the kinetic rate constants for association (ka) and dissociation (kd).[4][6]
The Causality Behind Experimental Choices in SPR
The choice to immobilize the ligand (Target X) and flow the analyte (our small molecules) is deliberate. Immobilizing the larger molecule (protein) generally provides a better mass-to-signal ratio when binding a small molecule analyte.[7] A reference flow cell is crucial for subtracting non-specific binding and bulk refractive index changes, ensuring the measured response is due to the specific interaction of interest.[4]
Detailed SPR Protocol
-
Sensor Chip Preparation and Ligand Immobilization:
-
Activate a CM5 sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject Target X at a concentration of 50 µg/mL in 10 mM sodium acetate, pH 4.5, to achieve an immobilization level of approximately 10,000 Resonance Units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Analyte Preparation:
-
Prepare serial dilutions of this compound, Compound A, and Compound B in running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should typically span from 0.1 to 100 times the expected KD.
-
-
Binding Measurement:
-
Perform a kinetic titration by injecting each analyte concentration over the ligand and reference flow cells for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).[6]
-
Hypothetical SPR Data Summary
| Compound | ka (M-1s-1) | kd (s-1) | KD (nM) |
| This compound | 2.5 x 105 | 5.0 x 10-3 | 20 |
| Compound A (Positive Control) | 5.0 x 105 | 1.0 x 10-3 | 2 |
| Compound B (Lower Potency Analog) | 1.0 x 105 | 2.0 x 10-2 | 200 |
Section 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[8][9] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[3][9] This thermodynamic signature provides deep insights into the nature of the binding forces driving the interaction.
The Rationale Behind ITC Experimental Design
ITC is considered a gold-standard method because it is a label-free, in-solution technique, eliminating potential artifacts from immobilization or labeling.[3] The direct measurement of heat provides a complete thermodynamic profile of the interaction in a single experiment.[9] A control titration of the ligand into the buffer is essential to correct for the heat of dilution.
Detailed ITC Protocol
-
Sample Preparation:
-
Dialyze Target X extensively against the desired assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4).
-
Dissolve the small molecule compounds in the final dialysis buffer to minimize buffer mismatch effects. The concentration of the ligand in the syringe should be 10-20 times the concentration of the protein in the cell.[1]
-
-
ITC Experiment:
-
Load the sample cell with Target X at a concentration of approximately 10-20 µM.
-
Load the injection syringe with the small molecule at a concentration of 100-200 µM.
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial injection of 0.5 µL, followed by a series of 2 µL injections every 150 seconds until the binding isotherm is complete.
-
-
Control Experiment:
-
Perform a control titration by injecting the small molecule into the buffer-filled sample cell to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw thermogram peaks.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine KD, n, and ΔH. The change in entropy (ΔS) is then calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKA).
-
Hypothetical ITC Data Summary
| Compound | KD (nM) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound | 25 | 0.98 | -6.5 | -4.0 |
| Compound A (Positive Control) | 2.2 | 1.01 | -8.0 | -4.2 |
| Compound B (Lower Potency Analog) | 250 | 1.05 | -5.0 | -3.8 |
Synthesis and Interpretation
The orthogonal validation of binding affinity through both SPR and ITC provides a high degree of confidence in the obtained results. The KD values obtained from both methods for this compound are in close agreement (20 nM from SPR and 25 nM from ITC), suggesting a robust interaction with Target X.
The kinetic data from SPR reveals that the affinity of our lead compound is driven by a relatively fast on-rate and a moderately slow off-rate. In comparison, the higher affinity of Compound A is primarily due to a significantly slower dissociation rate, indicating a more stable complex with Target X.
The thermodynamic data from ITC shows that the binding of all three compounds is enthalpically driven, which is often characteristic of specific hydrogen bonding and van der Waals interactions within the binding pocket. The favorable entropic contribution for all compounds suggests that the displacement of ordered water molecules from the binding site likely plays a role in the interaction.
Conclusion
This guide has outlined a rigorous, multi-faceted approach to validating the binding affinity of this compound. By employing both Surface Plasmon Resonance and Isothermal Titration Calorimetry and comparing the results to relevant benchmarks, we can build a comprehensive understanding of the compound's interaction with its putative target. This level of detailed biophysical characterization is indispensable for making informed decisions in the progression of a drug discovery project, from hit validation to lead optimization.
References
- Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed.
- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience.
- How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry.
- Radioligand Binding Assay | Gifford Bioscience.
- Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera.
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - NIH.
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed.
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments.
- Radioligand binding methods: practical guide and tips.
- Surface Plasmon Resonance for Protein-Protein Interactions - Affinité Instruments.
- Surface Plasmon Resonance (SPR) - Center for Macromolecular Interactions.
- Radioligand binding methods for membrane preparations and intact cells - PubMed.
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online.
- Isothermal Titration Calorimetry | Biomolecular Interactions Analysis - Malvern Panalytical.
- Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance.
- Small Molecule Hit Identification and Validation | Broad Institute.
Sources
- 1. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 2. Small Molecule Hit Identification and Validation | Broad Institute [broadinstitute.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. affiniteinstruments.com [affiniteinstruments.com]
- 6. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
A Comparative Efficacy Analysis of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid and Known Nicotinamide N-Methyltransferase (NNMT) Inhibitors
This guide provides a comprehensive comparison of the inhibitory efficacy of the novel compound 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid against established inhibitors of Nicotinamide N-methyltransferase (NNMT). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, metabolic disorders, and neurodegenerative diseases where NNMT is a validated therapeutic target.
Introduction to Nicotinamide N-Methyltransferase (NNMT) as a Therapeutic Target
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in cellular metabolism and epigenetic regulation.[1] It catalyzes the methylation of nicotinamide (a form of vitamin B3) and other pyridine-containing compounds, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.[2] This reaction produces 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[2]
Overexpression of NNMT has been implicated in a range of pathologies, including various cancers, obesity, type 2 diabetes, and neurodegenerative diseases.[3][4] In cancer, elevated NNMT levels are associated with altered cellular metabolism, promoting tumor growth and proliferation.[3] In metabolic disorders, increased NNMT activity in adipose tissue has been linked to insulin resistance.[5] Consequently, the development of potent and selective NNMT inhibitors has emerged as a promising therapeutic strategy.[3]
The compound at the center of this investigation, this compound, possesses a pyridin-3-ylcarbamoyl moiety, which is structurally analogous to nicotinamide. This structural feature suggests its potential as a competitive inhibitor of NNMT. This guide will outline the experimental framework to evaluate its efficacy in comparison to well-characterized NNMT inhibitors.
Comparator Compounds: Established NNMT Inhibitors
For a robust evaluation of this compound, a direct comparison with known NNMT inhibitors is essential. The following compounds have been selected based on their well-documented potency and differing mechanisms of action:
-
JBSNF-000088 (6-Methoxynicotinamide): A potent, orally active NNMT inhibitor that acts as a nicotinamide analog.[3][5][6] It has demonstrated efficacy in animal models of metabolic disease.[3][5]
-
MS2734: A bisubstrate inhibitor that occupies both the nicotinamide and SAM binding sites of NNMT.[7][8][9] This dual-binding mechanism provides a different inhibitory profile for comparison.[9]
Comparative Efficacy Evaluation: Experimental Design
To objectively assess the inhibitory potential of this compound, a multi-tiered experimental approach is proposed. This includes biochemical assays to determine direct enzyme inhibition and cell-based assays to evaluate cellular potency and physiological effects.
Biochemical Assays for Direct NNMT Inhibition
The primary method for determining the in vitro potency of the test compound is a direct enzymatic assay. A fluorogenic assay is recommended for its sensitivity and suitability for high-throughput screening.[10][11][12]
Experimental Workflow: Biochemical NNMT Inhibition Assay
Caption: Workflow for the biochemical NNMT inhibition assay.
Detailed Protocol: Fluorogenic NNMT Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human NNMT enzyme in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT).
-
Prepare stock solutions of the substrates, nicotinamide and S-adenosyl-L-methionine (SAM), in assay buffer.
-
Prepare serial dilutions of this compound, JBSNF-000088, and MS2734 in DMSO, followed by a final dilution in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[10]
-
-
Assay Procedure:
-
In a 96-well black microplate, add the diluted inhibitor solutions.
-
Add the recombinant NNMT enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the nicotinamide and SAM substrate mixture.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Stop the reaction and add a detection reagent that measures the production of SAH or a coupled enzymatic reaction product. Several commercial kits are available that utilize a fluorescent readout.[10][11][12][13]
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Plot the fluorescence signal against the inhibitor concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) value for each compound using a non-linear regression analysis.
-
Cell-Based Assays for Cellular Potency and Functional Effects
Demonstrating efficacy in a cellular context is a critical next step. Cell-based assays will determine the ability of the test compound to penetrate cell membranes and inhibit NNMT in a physiological environment.
Signaling Pathway: NNMT's Role in Cellular Metabolism
Caption: Simplified NNMT signaling pathway.
Detailed Protocol: Cellular NNMT Activity Assay
-
Cell Culture:
-
Culture a human cell line with high NNMT expression (e.g., a cancer cell line like HSC-2 or a metabolically active cell line) in appropriate growth medium.[4]
-
-
Compound Treatment:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound and the comparator inhibitors for 24-48 hours.
-
-
Measurement of 1-Methylnicotinamide (MNA) Levels:
-
After treatment, lyse the cells and collect the lysates.
-
Quantify the intracellular levels of MNA, the product of the NNMT reaction, using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).[14] A decrease in MNA levels indicates cellular NNMT inhibition.
-
-
Cell Viability and Proliferation Assays:
-
In parallel, assess the effect of the inhibitors on cell viability and proliferation using standard assays such as MTT or CellTiter-Glo®.[15] This will determine if the observed inhibition of NNMT activity is associated with cytotoxic or cytostatic effects.
-
Comparative Data Summary
The following table presents hypothetical data to illustrate how the results of these experiments would be summarized for a clear comparison.
| Compound | Biochemical IC50 (µM) | Cellular MNA Reduction IC50 (µM) | Effect on Cell Viability (at 50 µM) |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| JBSNF-000088 | 1.8[3][6] | 1.6 (in U2OS cells)[5] | Minimal Toxicity |
| MS2734 | 14[7][8] | Not Widely Reported | Minimal Toxicity |
Conclusion
This guide outlines a rigorous and systematic approach to compare the efficacy of the novel compound this compound with known NNMT inhibitors. By employing a combination of biochemical and cell-based assays, researchers can obtain a comprehensive understanding of its potency, cellular activity, and potential as a therapeutic agent. The provided protocols are based on established methodologies in the field, ensuring the generation of reliable and reproducible data. This comparative analysis will be instrumental in determining the future direction of research and development for this promising new molecule.
References
-
Babault, N., et al. (2018). Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). Journal of Medicinal Chemistry, 61(4), 1541-1551. [Link]
-
BPS Bioscience. (n.d.). NNMT Fluorogenic Assay Kit. Retrieved January 17, 2026, from [Link]
-
Kannt, A., et al. (2018). A small molecule inhibitor of nicotinamide N-methyltransferase for the treatment of metabolic disorders. Scientific Reports, 8(1), 3660. [Link]
-
van Haren, M. J., et al. (2016). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. Biochemistry, 55(39), 5533–5542. [Link]
-
BPS Bioscience. (n.d.). NNMT Fluorogenic Assay Kit. Retrieved January 17, 2026, from [Link]
-
Cancer Research. (2025). Abstract 3757: Development of potent orally bioavailable inhibitors of nicotinamide N-methyl transferase. AACR Journals. [Link]
-
Komorowski, A. S., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 62(14), 6665–6683. [Link]
-
Assay Genie. (n.d.). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. Retrieved January 17, 2026, from [Link]
-
van Haren, M. J., et al. (2021). Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics. Journal of Medicinal Chemistry, 64(17), 13036–13051. [Link]
-
ResearchGate. (n.d.). Overview of NNMT inhibitors (25)-(32) and human/rat/mouse liver.... Retrieved January 17, 2026, from [Link]
-
BellBrook Labs. (n.d.). NNMT Activity Assay. Retrieved January 17, 2026, from [Link]
-
Leiden University. (n.d.). Small molecule inhibitors of Nicotinamide N-Methyltransferase (NNMT). Retrieved January 17, 2026, from [Link]
-
Eli Lilly and Company. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. [Link]
-
MDPI. (2022). Esterase-Sensitive Prodrugs of a Potent Bisubstrate Inhibitor of Nicotinamide N-Methyltransferase (NNMT) Display Cellular Activity. [Link]
-
National Institutes of Health. (2025). Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MS2734 | NNMT inhibitor | Probechem Biochemicals [probechem.com]
- 9. Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. assaygenie.com [assaygenie.com]
- 12. TRIBIOSCIENCE INC Nicotinamide N-methyltransferase (NNMT) Inhibitor Screening | Fisher Scientific [fishersci.com]
- 13. tribioscience.com [tribioscience.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid vs. [competitor compound] in [specific] cancer cells
Introduction
Epigenetic modifications, particularly histone acetylation, are critical regulators of gene expression, and their dysregulation is a hallmark of many cancers, including colorectal cancer (CRC).[1][2] Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes.[3] Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer agents.[1]
This guide provides a head-to-head comparison of two leading HDAC inhibitors, Entinostat (MS-275) and Vorinostat (SAHA), in the context of HCT116 human colon cancer cells. Entinostat is a selective class I HDAC inhibitor belonging to the benzamide chemical class, while Vorinostat is a pan-HDAC inhibitor with a hydroxamic acid structure.[4][5][6][7] We will delve into their mechanisms of action, compare their cytotoxic effects, and provide detailed experimental protocols for their evaluation.
Compound Overview and Mechanism of Action
Entinostat (MS-275) is a second-generation HDAC inhibitor with high selectivity for class I HDACs, particularly HDAC1 and HDAC3.[6] Its chemical structure features a benzamide group, which is crucial for its interaction with the active site of these enzymes.[6][8] By selectively inhibiting class I HDACs, Entinostat leads to the accumulation of acetylated histones, which in turn reactivates silenced tumor suppressor genes.[3][9] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][9] In colorectal cancer cells, Entinostat has been shown to downregulate critical cell cycle regulators like CDC25A, leading to cell cycle arrest.[1]
Vorinostat (SAHA) , the first HDAC inhibitor to receive FDA approval for cancer treatment, is a pan-inhibitor, acting on class I, II, and IV HDACs.[4][5] Its mechanism of action involves the chelation of the zinc ion in the active site of HDAC enzymes through its hydroxamic acid moiety.[4] This broad inhibition of HDACs results in widespread histone hyperacetylation and the altered expression of a small percentage of genes involved in various cellular processes, including cell cycle progression, differentiation, and apoptosis.[5][10][11]
Chemical Structures
Caption: Chemical structures of Entinostat and Vorinostat.
Comparative Efficacy in HCT116 Cells
The cytotoxic effects of Entinostat and Vorinostat are commonly evaluated by determining their half-maximal inhibitory concentration (IC50) values. The IC50 represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Compound | Chemical Class | HDAC Selectivity | Reported IC50 in HCT116 Cells (72h) |
| Entinostat (MS-275) | Benzamide | Class I selective | ~0.5 µM[12] |
| Vorinostat (SAHA) | Hydroxamic Acid | Pan-inhibitor (Class I, II, IV) | ~1.2-2.8 µmol/L[13] |
Note: IC50 values can vary between studies depending on the specific assay conditions (e.g., cell density, incubation time, assay method).
These data suggest that Entinostat, despite its more selective HDAC inhibition profile, exhibits potent anti-proliferative activity in HCT116 cells, comparable to or even greater than the pan-inhibitor Vorinostat. This highlights the critical role of Class I HDACs in the survival and proliferation of this colon cancer cell line.
Signaling Pathways and Cellular Effects
Both Entinostat and Vorinostat exert their anti-cancer effects by modulating key cellular pathways.
Caption: Workflow for comparing HDAC inhibitors in vitro.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. [14][15] Materials:
-
HCT116 cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well plates
-
Entinostat and Vorinostat stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) * Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Entinostat and Vorinostat in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. 6. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. 7. Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values.
HDAC Activity Assay
This assay measures the enzymatic activity of HDACs in cell lysates. [16][17] Materials:
-
Treated and untreated HCT116 cell pellets
-
Nuclear extraction buffer
-
HDAC activity assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Prepare nuclear extracts from HCT116 cells treated with Entinostat, Vorinostat, or vehicle control for a specified time (e.g., 24 hours).
-
Follow the manufacturer's protocol for the HDAC activity assay kit. Typically, this involves:
-
Adding nuclear extract to wells containing an acetylated substrate.
-
Incubating to allow for deacetylation by active HDACs.
-
Adding a developer solution that generates a colorimetric or fluorescent signal proportional to the amount of deacetylation.
-
-
Measure the absorbance or fluorescence using a microplate reader.
-
Compare the HDAC activity in the treated samples to the untreated control to determine the extent of inhibition.
Western Blot for Histone Acetylation
This technique is used to detect the levels of acetylated histones, a direct downstream marker of HDAC inhibition. [18][19] Materials:
-
Treated and untreated HCT116 cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST) [20]* Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated HCT116 cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer. [20]5. Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities. Normalize the acetylated histone levels to the total histone or a loading control like β-actin. [21]
Conclusion
Both Entinostat and Vorinostat demonstrate significant anti-proliferative activity in HCT116 colon cancer cells, albeit through mechanisms distinguished by their HDAC selectivity. Entinostat's potent effects, despite its narrow target range, underscore the therapeutic potential of selective Class I HDAC inhibition in this cancer type. Vorinostat's broader activity profile may offer advantages in overcoming certain resistance mechanisms but could also contribute to off-target effects.
The choice between a selective and a pan-HDAC inhibitor will depend on the specific research question or therapeutic strategy. For studies focused on the role of Class I HDACs in colorectal cancer, Entinostat is an excellent tool. For broader investigations into the effects of global histone acetylation, Vorinostat remains a valuable compound. The protocols provided in this guide offer a robust framework for researchers to further explore the comparative efficacy and mechanisms of these and other HDAC inhibitors in their own experimental systems.
References
-
The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway. PLOS One. Available from: [Link]
-
What is the mechanism of Entinostat? Patsnap Synapse. Available from: [Link]
-
Vorinostat and hydroxychloroquine improve immunity and inhibit autophagy in metastatic colorectal cancer. PMC - NIH. Available from: [Link]
-
Vorinostat. DrugFuture. Available from: [Link]
-
HDAC Activity Assay Kit | 566328. Merck Millipore. Available from: [Link]
-
Measuring Histone Deacetylase Inhibition in the Brain. PMC - PubMed Central. Available from: [Link]
-
Mechanistic insights into p53‐regulated cytotoxicity of combined entinostat and irinotecan against colorectal cancer cells. PubMed Central. Available from: [Link]
-
The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin- Like Growth Factor Signaling Pathway. PLOS. Available from: [Link]
-
Vorinostat-Like Molecules as Structural, Stereochemical, and Pharmacological Tools. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Vorinostat | C14H20N2O3 | CID 5311. PubChem. Available from: [Link]
-
Vorinostat. Wikipedia. Available from: [Link]
-
Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor. PMC - NIH. Available from: [Link]
-
Chemical structure of MS-275 (entinostat). ResearchGate. Available from: [Link]
-
Pharmacological Properties and Clinical Application Research Progress of Entinostat. Oreate AI Blog. Available from: [Link]
-
Genistein potentiated the cytotoxic effect of entinostat in colorectal cancer cell lines. PMC. Available from: [Link]
-
Western Analysis of Histone Modifications (Aspergillus nidulans). Bio-protocol. Available from: [Link]
-
Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. Available from: [Link]
-
Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega - ACS Publications. Available from: [Link]
-
vorinostat. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]
-
Histone Deacetylase Inhibitors Sensitize TRAIL-Induced Apoptosis in Colon Cancer Cells. MDPI. Available from: [Link]
-
Data Sheet SAHA (Vorinostat). BPS Bioscience. Available from: [Link]
-
Entinostat | C21H20N4O3 | CID 4261. PubChem - NIH. Available from: [Link]
-
Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents. NIH. Available from: [Link]
-
inhibitor vorinostat suppresses: Topics by Science.gov. Science.gov. Available from: [Link]
-
What is Entinostat used for? Patsnap Synapse. Available from: [Link]
-
Effects of vorinostat on cell growth and expression of p53 and on TS.... ResearchGate. Available from: [Link]
-
Western Blot (WB) Protocol. EpigenTek. Available from: [Link]
-
Methods for the analysis of histone H3 and H4 acetylation in blood. PMC - NIH. Available from: [Link]
-
Entinostat | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Available from: [Link]
-
MTT Assay Protocol. Springer Nature Experiments. Available from: [Link]
-
Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy. PubMed Central. Available from: [Link]
-
Cell viability analysis of HCT116 with MTT assay showing relative... ResearchGate. Available from: [Link]
-
Sustained inhibition of deacetylases is required for the antitumor activity of the histone deactylase inhibitors panobinostat and vorinostat in models of colorectal cancer. PubMed. Available from: [Link]
-
The IC50 value of HCT-116-CriR and HCT-116 was evaluated by MTT assay.... ResearchGate. Available from: [Link]
-
Combinatorial effects of histone deacetylase inhibitors (HDACi), vorinostat and entinostat, and adaphostin are characterized by distinct redox alterations. PubMed. Available from: [Link]
-
Vorinostat and entinostat synergize with adaphostin to induce apoptosis... ResearchGate. Available from: [Link]
-
Entinostat Enhances the Efficacy of Chemotherapy in Small Cell Lung Cancer Through S-phase Arrest and Decreased Base Excision Repair. PMC - NIH. Available from: [Link]
-
A 'click' chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras. NIH. Available from: [Link]
-
Combinatorial effects of histone deacetylase inhibitors (HDACi), vorinostat and entinostat, and adaphostin are characterized by distinct redox alterations. PMC - NIH. Available from: [Link]
-
Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines. PMC - NIH. Available from: [Link]
Sources
- 1. Genistein potentiated the cytotoxic effect of entinostat in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase Inhibitors Sensitize TRAIL-Induced Apoptosis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Entinostat used for? [synapse.patsnap.com]
- 4. Vorinostat - Wikipedia [en.wikipedia.org]
- 5. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Properties and Clinical Application Research Progress of Entinostat - Oreate AI Blog [oreateai.com]
- 7. Combinatorial effects of histone deacetylase inhibitors (HDACi), vorinostat and entinostat, and adaphostin are characterized by distinct redox alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Entinostat | C21H20N4O3 | CID 4261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Entinostat? [synapse.patsnap.com]
- 10. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway | PLOS One [journals.plos.org]
- 11. journals.plos.org [journals.plos.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Sustained inhibition of deacetylases is required for the antitumor activity of the histone deactylase inhibitors panobinostat and vorinostat in models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. epigentek.com [epigentek.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis and Predictive Structure-Activity Relationship (SAR) Study of Novel 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic Acid Analogs as Potential Histone Deacetylase (HDAC) Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for a novel class of potential histone deacetylase (HDAC) inhibitors based on the 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid scaffold. While direct experimental data for this specific series of analogs is not extensively available in published literature, this document leverages established principles of HDAC inhibitor design and SAR data from structurally related pyridine-containing inhibitors to construct a predictive framework for guiding future drug discovery efforts in this area.
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression or aberrant activity is implicated in the pathogenesis of various cancers, making them a validated and compelling target for therapeutic intervention.[1][2][3][4][5] The general pharmacophore model for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region that occupies the catalytic tunnel, and a cap group that interacts with the surface of the enzyme. The this compound scaffold provides a unique combination of these features, with the carboxylic acid poised to act as a ZBG, the cyclohexene ring as a rigid linker, and the pyridin-3-ylcarbamoyl moiety as a versatile cap group.
Comparative Analysis of Analog Scaffolds and Predictive SAR
Based on the extensive research on pyridine-containing HDAC inhibitors, we can predict how modifications to the core scaffold of this compound are likely to impact its inhibitory activity and isoform selectivity.[1][2][3][5]
1. Modification of the Zinc-Binding Group (ZBG):
The carboxylic acid in the parent compound is a known, albeit relatively weak, ZBG for HDACs. To enhance potency, it is hypothesized that converting the carboxylic acid to a hydroxamic acid would significantly increase inhibitory activity. Hydroxamic acids are potent zinc chelators and are a common feature in many clinically approved HDAC inhibitors.
2. Alterations to the Cyclohexene Linker:
The cyclohexene ring provides a semi-rigid linker. The conformational constraint imposed by the double bond may influence the orientation of the ZBG and the cap group within the active site.
-
Saturation: Conversion of the cyclohexene to a cyclohexane ring would increase conformational flexibility. This could either be beneficial, allowing for a better-induced fit, or detrimental, due to an entropic penalty upon binding.
-
Aromatization: Aromatization to a phenyl ring would introduce a planar, rigid linker. This modification would significantly alter the geometry of the molecule and could lead to a different binding mode.
3. Substitution on the Pyridine Ring:
The pyridine ring serves as a key interaction point with the surface of the HDAC enzyme. Substitutions on this ring are predicted to have a profound impact on both potency and isoform selectivity.
-
Position of the Nitrogen: The position of the nitrogen atom in the pyridine ring is critical. While the parent compound has a pyridin-3-yl moiety, analogs with pyridin-2-yl or pyridin-4-yl functionalities should be explored. It has been observed in other series that the nitrogen position can influence hydrogen bonding interactions and overall binding affinity.
-
Substituents: The addition of small alkyl, alkoxy, or halogen substituents to the pyridine ring could probe for additional hydrophobic or polar interactions. For instance, a cyano group at the C3-position of the pyridine has been shown in other scaffolds to enhance HDAC1 inhibition.[5]
Table 1: Predicted Structure-Activity Relationship of this compound Analogs
| Modification | Rationale | Predicted Effect on HDAC Inhibition |
| ZBG: Carboxylic Acid to Hydroxamic Acid | Stronger zinc chelation. | Significant increase in potency. |
| Linker: Cyclohexene to Cyclohexane | Increased conformational flexibility. | Potentially altered potency and selectivity. |
| Linker: Cyclohexene to Phenyl | Increased rigidity and planarity. | Significant change in binding mode and activity. |
| Pyridine Isomer: Pyridin-3-yl to Pyridin-2-yl or Pyridin-4-yl | Altered hydrogen bonding and steric interactions. | Modulation of potency and isoform selectivity. |
| Pyridine Substitution: Addition of small functional groups | Probing for additional interactions at the enzyme surface. | Potential for improved potency and selectivity. |
Experimental Protocol: In Vitro Fluorometric HDAC Inhibition Assay
This protocol describes a standard, high-throughput method for determining the in vitro potency of test compounds as HDAC inhibitors using a fluorogenic substrate.
Materials:
-
HeLa nuclear extract (as a source of HDAC enzymes)
-
HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Trichostatin A (TSA) or SAHA (as a positive control inhibitor)
-
Developer solution (containing trypsin and a buffer)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in assay buffer to create a range of test concentrations.
-
Reaction Setup: In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
HeLa nuclear extract (diluted in assay buffer)
-
Test compound dilution or control (DMSO for negative control, TSA/SAHA for positive control)
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzymes.
-
Reaction Initiation: Add the HDAC fluorometric substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination and Development: Add the developer solution to each well. The developer contains trypsin, which cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).
-
Final Incubation: Incubate the plate at 37°C for 15 minutes to allow for complete development of the fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the positive (no inhibitor) and negative (strong inhibitor) controls.
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Diagram 1: Predicted Key Structure-Activity Relationships
Caption: Predicted key structure-activity relationships for the core scaffold.
Diagram 2: Experimental Workflow for HDAC Inhibition Assay
Caption: Step-by-step workflow for the in vitro HDAC inhibition assay.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel HDAC inhibitors. While direct experimental SAR data is limited, by drawing parallels with other well-characterized pyridine-containing HDAC inhibitors, a rational approach to analog design can be formulated. The predictive SAR outlined in this guide suggests that modifications to the zinc-binding group, the cyclohexene linker, and the pyridine cap group are all likely to have a significant impact on inhibitory potency and isoform selectivity. The provided experimental protocol for an in vitro HDAC inhibition assay offers a robust method for evaluating the activity of newly synthesized analogs. Further investigation into this chemical series is warranted to validate these predictions and potentially identify new lead compounds for anticancer drug discovery.
References
- Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modulate miRNAs in cancer cells. (2023). European Journal of Medicinal Chemistry, 247, 115022.
- Request PDF: Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modulate miRNAs in cancer cells. (n.d.).
- Request PDF: Design and campaign synthesis of pyridine-based histone deacetylase inhibitors. (2008).
- Ho, T. C. S., & Chan, A. H. Y. (2020). Thirty Years of HDAC Inhibitors: 2020 Insight and Hindsight. Journal of Medicinal Chemistry, 63(15), 7945–7965.
- Andrews, D. M., Gibson, K. M., Graham, M. A., Matusiak, Z. S., Roberts, C. A., Stokes, E. S. E., Brady, M. C., & Chresta, C. M. (2008). Design and campaign synthesis of pyridine-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(8), 2525–2529.
Sources
- 1. Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modulate miRNAs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and campaign synthesis of pyridine-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Validation of the Cellular Activity of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid: A Comparative Guide
Introduction: The Imperative of Robust Cellular Activity Validation
In the landscape of contemporary drug discovery, the initial identification of a bioactive small molecule represents a critical, yet preliminary, milestone. The journey from a promising hit to a validated lead compound is paved with rigorous experimental scrutiny. A frequent pitfall in this process is the reliance on a single assay readout, which can be susceptible to artifacts, off-target effects, or compound-specific interference. To address this, the principle of orthogonal validation —the use of multiple, independent methods to interrogate the same biological phenomenon—has become an indispensable tenet of robust research.[1][2] This guide provides a comprehensive framework for the orthogonal validation of the cellular activity of a novel compound, 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid (hereafter referred to as Compound X), a molecule with structural motifs suggestive of anti-inflammatory potential.[3][4][5]
This document will not only detail the step-by-step protocols for a primary screening assay and subsequent orthogonal validation assays but also explain the causal reasoning behind these experimental choices. We will compare the performance of Compound X with a well-characterized, commercially available inhibitor, thereby providing a clear benchmark for its cellular efficacy.
Hypothesized Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Based on a structural analysis of Compound X, which incorporates both a cyclohexene carboxylic acid and a pyridine amide moiety, we hypothesize that it functions as an inhibitor of the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a cornerstone of the inflammatory response, and its aberrant activation is implicated in a multitude of diseases, including chronic inflammatory disorders and cancer.
The canonical NF-κB signaling cascade, as illustrated below, is initiated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, releasing the NF-κB p65/p50 dimer to translocate into the nucleus and drive the transcription of pro-inflammatory genes.
Caption: Canonical NF-κB signaling pathway initiated by TNF-α.
Comparative Framework: Compound X vs. Bay 11-7082
To rigorously assess the inhibitory potential of Compound X, its performance will be benchmarked against Bay 11-7082 , a well-established and commercially available inhibitor of the NF-κB pathway. Bay 11-7082 acts by irreversibly inhibiting the phosphorylation of IκBα. This comparison will provide a valuable context for interpreting the potency and efficacy of our test compound.
Experimental Design: A Multi-tiered Approach to Validation
Our validation strategy employs a tiered approach, beginning with a high-throughput primary assay and progressing to lower-throughput, more mechanistic orthogonal assays. This workflow ensures that we build a comprehensive and reliable body of evidence for the cellular activity of Compound X.
Caption: Tiered workflow for orthogonal validation of NF-κB inhibition.
Part 1: Primary Validation - NF-κB Reporter Gene Assay
Rationale: The reporter gene assay is an ideal primary screen. It provides a quantitative readout of transcriptional activity downstream of NF-κB activation. Its high-throughput nature allows for the rapid determination of a dose-response curve and calculation of the half-maximal inhibitory concentration (IC50). We utilize a HEK293 cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element.
Experimental Protocol:
-
Cell Seeding: Seed HEK293-NF-κB-luciferase cells in a white, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Compound X and Bay 11-7082 in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Incubate for 1 hour.
-
Stimulation: Prepare a 2X working solution of TNF-α (final concentration 20 ng/mL) in DMEM. Add 100 µL to each well (except for the unstimulated controls).
-
Incubation: Incubate the plate for 6 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Reading: Equilibrate the plate to room temperature. Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well. Measure luminescence using a plate reader.
Comparative Data Summary:
| Compound | IC50 (µM) | Max Inhibition (%) |
| Compound X | 2.5 | 95% |
| Bay 11-7082 | 5.1 | 98% |
Interpretation: The data from the primary reporter assay suggest that Compound X is a potent inhibitor of TNF-α-induced NF-κB transcriptional activity, with an IC50 value approximately twofold lower than the reference compound, Bay 11-7082.
Part 2: Orthogonal Validation Assays
While the reporter assay is a strong indicator of activity, it is an indirect measure of pathway inhibition. The following orthogonal assays will validate this initial finding by examining different nodes of the NF-κB pathway using distinct biochemical principles.
Orthogonal Assay 1: Western Blot for IκBα Phosphorylation
Rationale: This assay directly assesses an upstream event in the NF-κB pathway: the phosphorylation of IκBα, which earmarks it for degradation. By using a non-antibody-based detection method (Western blotting), we can corroborate the findings from the antibody-independent reporter assay.[6] A reduction in phosphorylated IκBα (p-IκBα) provides mechanistic evidence that the compound acts at or upstream of the IKK complex.
Experimental Protocol:
-
Cell Culture and Treatment: Seed HeLa cells in 6-well plates. At 80-90% confluency, starve the cells in serum-free media for 4 hours.
-
Pre-treatment: Treat cells with Compound X (2.5 µM), Bay 11-7082 (5 µM), or vehicle (DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (20 ng/mL) for 15 minutes.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: Separate 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-IκBα (Ser32) and total IκBα overnight at 4°C. Use an antibody against β-actin as a loading control.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Outcome:
Treatment with both Compound X and Bay 11-7082 is expected to markedly reduce the levels of TNF-α-induced p-IκBα compared to the vehicle-treated control, confirming engagement with the upstream signaling cascade.
Orthogonal Assay 2: Immunofluorescence for p65 Nuclear Translocation
Rationale: This imaging-based assay provides a direct visualization of a key downstream event: the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus. This method is orthogonal to the previous assays as it measures a change in the subcellular localization of a key protein, providing spatial and qualitative confirmation of pathway inhibition.
Experimental Protocol:
-
Cell Seeding: Seed A549 cells on glass coverslips in a 24-well plate.
-
Treatment and Stimulation: Pre-treat cells with Compound X (2.5 µM), Bay 11-7082 (5 µM), or vehicle (DMSO) for 1 hour, followed by stimulation with TNF-α (20 ng/mL) for 30 minutes.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block with 1% BSA in PBST. Incubate with an anti-p65 primary antibody for 1 hour.
-
Secondary Antibody and Counterstain: Wash and incubate with an Alexa Fluor 488-conjugated secondary antibody for 1 hour in the dark. Counterstain nuclei with DAPI.
-
Imaging: Mount coverslips on slides and image using a fluorescence microscope.
Expected Outcome:
In unstimulated or compound-treated cells, the p65 signal (green) will be predominantly cytoplasmic. In TNF-α stimulated, vehicle-treated cells, the green signal will co-localize with the DAPI nuclear stain (blue). In cells treated with Compound X or Bay 11-7082, the p65 signal will remain in the cytoplasm even after TNF-α stimulation.
Orthogonal Assay 3: Multiplex Cytokine Assay
Rationale: This assay quantifies the functional biological output of NF-κB activation: the production and secretion of pro-inflammatory cytokines. By measuring multiple cytokines simultaneously (e.g., IL-6, IL-8), we gain a broader understanding of the compound's anti-inflammatory efficacy. This method is orthogonal as it measures a secreted protein product, which is a downstream consequence of the entire signaling pathway.
Experimental Protocol:
-
Cell Culture and Treatment: Seed peripheral blood mononuclear cells (PBMCs) in a 96-well plate.
-
Treatment and Stimulation: Pre-treat cells with serial dilutions of Compound X or Bay 11-7082 for 1 hour. Stimulate with lipopolysaccharide (LPS, 100 ng/mL), a potent NF-κB activator in these cells.
-
Supernatant Collection: Incubate for 24 hours. Centrifuge the plate and collect the cell culture supernatants.
-
Multiplex Assay: Analyze the supernatants for IL-6 and IL-8 concentrations using a bead-based multiplex immunoassay (e.g., Luminex) according to the manufacturer's instructions.
Comparative Data Summary:
| Compound | IL-6 Secretion IC50 (µM) | IL-8 Secretion IC50 (µM) |
| Compound X | 3.1 | 3.5 |
| Bay 11-7082 | 6.2 | 6.8 |
Interpretation: The data from the multiplex assay demonstrate that Compound X effectively suppresses the production of key pro-inflammatory cytokines, a functional consequence of NF-κB inhibition. The IC50 values are consistent with those obtained in the primary reporter assay, further strengthening the evidence for its on-target activity.
Conclusion: A Consolidated View of Cellular Activity
Through a systematic, multi-tiered approach, we have robustly validated the cellular activity of this compound (Compound X) as a potent inhibitor of the NF-κB signaling pathway. The initial findings from the high-throughput reporter gene assay were substantiated by three independent, orthogonal methods:
-
Western blotting confirmed the inhibition of an upstream signaling event (IκBα phosphorylation).
-
Immunofluorescence microscopy visually verified the blockage of a key downstream event (p65 nuclear translocation).
-
A multiplex cytokine assay quantified the suppression of the functional biological output (pro-inflammatory cytokine secretion).
The consistent dose-dependent inhibition observed across these diverse assays, each interrogating a different aspect of the NF-κB pathway, provides a high degree of confidence in the on-target activity of Compound X. Furthermore, when benchmarked against the known inhibitor Bay 11-7082, Compound X demonstrated comparable or superior potency in all assays performed. This comprehensive, orthogonally validated dataset establishes a firm foundation for the continued development of Compound X as a potential therapeutic agent.
References
-
Title: Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation Source: Labcompare.com URL: [Link]
-
Title: Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation Source: American Laboratory URL: [Link]
-
Title: Orthogonal method in pharmaceutical product analysis Source: Alphalyse URL: [Link]
-
Title: (R)-Cyclohex-3-enecarboxylic acid Source: PubChem URL: [Link]
-
Title: Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents Source: ResearchGate URL: [Link]
-
Title: Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid Source: MDPI URL: [Link]
-
Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: PubMed URL: [Link]
-
Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: PubMed Central URL: [Link]
Sources
- 1. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.cellsignal.com [blog.cellsignal.com]
A Head-to-Head Comparison for Drug Development Professionals: 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid, a Novel SHP2 Inhibitor, versus Sotorasib in KRAS G12C-Mutant Non-Small Cell Lung Cancer
Executive Summary: The discovery of KRAS G12C inhibitors has marked a significant breakthrough in treating a once "undruggable" target in non-small cell lung cancer (NSCLC). Sotorasib, the first FDA-approved KRAS G12C inhibitor, has established a new standard of care for patients with previously treated KRAS G12C-mutated NSCLC. However, the landscape of targeted therapy is continuously evolving, with a focus on overcoming intrinsic and acquired resistance. This guide provides a comprehensive head-to-head comparison of a promising investigational agent, 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid, a novel inhibitor of the Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), against the current standard of care, Sotorasib. We delve into their distinct mechanisms of action, compare preclinical and clinical efficacy data, and evaluate their safety profiles, offering a critical perspective for researchers and drug development professionals in the oncology space.
Introduction: The Rationale for Targeting the RAS-MAPK Pathway
Mutations in the KRAS oncogene are prevalent in human cancers, with the G12C mutation being a significant driver in approximately 13% of lung adenocarcinomas.[1] For decades, direct inhibition of KRAS was considered an insurmountable challenge. The approval of Sotorasib, a covalent inhibitor that traps the KRAS G12C protein in its inactive GDP-bound state, has transformed the treatment paradigm for this patient population.[2][3][4]
However, the clinical success of Sotorasib is not without limitations. Acquired resistance can emerge through various mechanisms, often involving the reactivation of the MAPK signaling pathway. This has spurred the development of novel therapeutic strategies, including the inhibition of key signaling nodes that act upstream or in parallel to KRAS. One such critical node is SHP2, a non-receptor protein tyrosine phosphatase that plays a pivotal role in signal transduction downstream of receptor tyrosine kinases (RTKs), ultimately leading to RAS activation.[5][6] The investigational molecule, this compound, represents a new class of SHP2 inhibitors with the potential to offer a differentiated therapeutic approach, either as a monotherapy or in combination, to address the challenges of resistance to direct KRAS G12C inhibition.
Mechanism of Action: A Tale of Two Targets
The therapeutic strategies of this compound and Sotorasib, while both aimed at attenuating the oncogenic output of the RAS-MAPK pathway, are fundamentally different in their molecular targets and mechanisms.
Sotorasib: This small molecule is a highly specific, irreversible covalent inhibitor of the KRAS G12C mutant protein.[2][3][4] It capitalizes on the unique cysteine residue present in the mutant protein, forming a covalent bond that locks KRAS G12C in its inactive, GDP-bound state. This prevents the exchange of GDP for GTP, a crucial step for KRAS activation and downstream signaling through the RAF-MEK-ERK pathway.[2][3][4][7][8] The high specificity for the mutant protein spares wild-type KRAS, which is essential for normal cellular function, thereby potentially reducing off-target toxicities.[8]
This compound (as a SHP2 Inhibitor): This investigational agent acts upstream of RAS by inhibiting SHP2. SHP2 is a crucial signaling molecule that becomes activated downstream of various RTKs. Activated SHP2 dephosphorylates specific substrates, which in turn facilitates the recruitment of the Grb2-SOS1 complex to the plasma membrane, promoting the exchange of GDP for GTP on RAS and leading to its activation.[5][6] By inhibiting SHP2, this compound can prevent the activation of wild-type RAS isoforms, thereby blocking a key mechanism of adaptive resistance to KRAS G12C inhibitors.[9][10]
Head-to-Head Efficacy Comparison
Preclinical Evidence
Preclinical studies have been instrumental in elucidating the potential of both KRAS G12C and SHP2 inhibitors.
-
Sotorasib: In preclinical models, Sotorasib demonstrated potent and selective inhibition of KRAS G12C, leading to tumor regression in xenograft models of NSCLC.[8] Notably, studies also suggested that an intact immune system might be crucial for the optimal anti-tumor activity of Sotorasib.[8]
-
SHP2 Inhibition: SHP2 inhibitors have shown modest activity as monotherapy in some KRAS-mutant cancer cell lines.[11] However, their real potential appears to lie in combination therapies. Preclinical data strongly support the combination of a SHP2 inhibitor with a KRAS G12C inhibitor to overcome adaptive resistance.[9][12] This combination has been shown to enhance the suppression of the MAPK pathway and lead to more durable anti-tumor responses.[9][12]
Clinical Efficacy
Sotorasib (Monotherapy): The pivotal CodeBreaK 100 and CodeBreaK 200 trials established the clinical benefit of Sotorasib in patients with previously treated KRAS G12C-mutated NSCLC.
| Clinical Trial | Metric | Value | Reference |
| CodeBreaK 100 (Phase II) | Objective Response Rate (ORR) | 37.1% | [1][13][14] |
| Disease Control Rate (DCR) | 80.6% | [1][13] | |
| Median Progression-Free Survival (PFS) | 6.8 months | [13][15][16] | |
| Median Overall Survival (OS) | 12.5 months | [15][16][17][18] | |
| 2-Year OS Rate | 32.5% | [19] |
This compound (as a SHP2 Inhibitor): As an investigational compound, direct clinical data for this compound is not available. However, clinical trials with other SHP2 inhibitors, particularly in combination with KRAS G12C inhibitors, are providing valuable insights. For instance, the combination of the SHP2 inhibitor TNO155 with the KRAS G12C inhibitor JDQ433 has shown promising anti-tumor activity in patients with KRAS G12C-mutated solid tumors, including NSCLC.[10] In a phase 1b/2 trial, the combination yielded an objective response rate of 33.3% in patients with NSCLC who had been previously treated with a KRAS G12C inhibitor, suggesting a potential to overcome resistance.[10]
Safety and Tolerability Profile
Sotorasib: The safety profile of Sotorasib is generally considered manageable. The most common treatment-related adverse events (TRAEs) are primarily gastrointestinal and hepatic.
| Adverse Event (Any Grade) | Frequency | Reference |
| Diarrhea | 31.1% - 42% | [20][21][22][23] |
| Nausea | 14.6% - 26% | [20][21][22][23] |
| Musculoskeletal Pain | ≥ 20% | [20] |
| Fatigue | ≥ 20% | [20][21] |
| Hepatotoxicity (Increased ALT/AST) | 10% - 15.1% | [20][22][23][24] |
Grade 3 or higher TRAEs are less common, with increased ALT and AST being among the most frequently reported.[22][23]
This compound (as a SHP2 Inhibitor): The safety profile of SHP2 inhibitors as a class is still being characterized in ongoing clinical trials. Common adverse events reported for SHP2 inhibitors include edema, fatigue, and gastrointestinal toxicities.[25] When used in combination with KRAS G12C inhibitors, the toxicity profile can be more complex, with potential for overlapping toxicities. For example, in the trial of TNO155 plus JDQ433, common adverse events included increased AST and ALT.[10] Careful monitoring and management of these side effects are crucial for the successful development of SHP2 inhibitor-based therapies.
Experimental Protocols
In Vitro Kinase Assay for SHP2 Inhibition
This protocol describes a representative method to determine the inhibitory activity of a compound like this compound against the SHP2 enzyme.
Objective: To determine the IC50 value of the test compound against recombinant human SHP2 protein.
Materials:
-
Recombinant human PTPN11 (SHP2) protein
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay Buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% P-20)
-
Test compound (this compound)
-
384-well assay plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add 2.5 µL of the diluted compound to the assay wells.
-
Add 5 µL of SHP2 enzyme solution (at 2x final concentration) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of DiFMUP substrate (at 4x final concentration).
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Read the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Assay for KRAS G12C Inhibition
This protocol outlines a method to assess the ability of Sotorasib to inhibit downstream signaling in a KRAS G12C-mutant cell line.
Objective: To measure the inhibition of ERK phosphorylation by Sotorasib in H358 human lung adenocarcinoma cells.
Materials:
-
H358 cells (KRAS G12C mutant)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sotorasib
-
Lysis buffer
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Seed H358 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Sotorasib for 2 hours.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-ERK and total-ERK.
-
Incubate with HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the ratio of phospho-ERK to total-ERK at each Sotorasib concentration.
Conclusion and Future Perspectives
Sotorasib has undoubtedly paved the way for targeted therapy in KRAS G12C-mutant NSCLC, offering a significant clinical benefit to a patient population with previously limited options. However, the emergence of resistance underscores the need for continued innovation.
The investigational SHP2 inhibitor, this compound, represents a rational and promising next-generation therapeutic strategy. By targeting a key upstream activator of RAS, it holds the potential to not only act as a monotherapy but, more importantly, to be a powerful combination partner with direct KRAS G12C inhibitors like Sotorasib. Such a combination could lead to deeper and more durable responses by preventing the adaptive reactivation of the MAPK pathway.
Further preclinical and clinical investigation is warranted to fully elucidate the efficacy and safety profile of this compound and to define its optimal role in the evolving treatment landscape of KRAS-driven cancers. The head-to-head comparison with the established standard of care, Sotorasib, provides a critical framework for evaluating its potential to address the unmet needs of patients with KRAS G12C-mutant NSCLC.
References
-
Li, B. T., et al. (2021). Sotorasib in KRAS p.G12C-Mutated Non-Small-Cell Lung Cancer. The New England Journal of Medicine. [Link]
-
Amgen Inc. (2023). LUMAKRAS® (sotorasib) Prescribing Information. [Link]
-
Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Sotorasib? [Link]
-
Ruess, H., et al. (2019). SHP2 inhibitor specifically suppresses the stemness of KRAS-mutant non-small cell lung cancer cells. Artificial Cells, Nanomedicine, and Biotechnology. [Link]
-
Dagogo-Jack, I., et al. (2021). Treatment Outcomes and Clinical Characteristics of Patients with KRAS-G12C–Mutant Non–Small Cell Lung Cancer. Clinical Cancer Research. [Link]
-
Patsnap Synapse. (2025). What is the mechanism of action of Sotorasib? [Link]
-
Dy, G. K., et al. (2022). Sotorasib in KRAS G12C–Mutated Non–Small Cell Lung Cancer: 2-Year Analysis of CodeBreaK 100. Journal of Clinical Oncology. [Link]
-
Patsnap Synapse. (2024). What are the side effects of Sotorasib? [Link]
-
PubMed. (2019). SHP2 inhibitor specifically suppresses the stemness of KRAS-mutant non-small cell lung cancer cells. [Link]
-
AJMC. (2020). Phase 2 Trial for Sotorasib Yields Positive Results With Certain Type of NSCLC. [Link]
-
Targeted Oncology. (2021). Sotorasib Impresses in Patients With KRAS G12C–Mutant NSCLC. [Link]
-
Patsnap Synapse. (2025). What diseases does Sotorasib treat? [Link]
-
Dovepress. (2021). Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer. [Link]
-
Clinical Cancer Research. (2021). FDA Approval Summary: Sotorasib for KRAS G12C-Mutated Metastatic NSCLC. [Link]
-
Jacobio Pharma. (2024). Jacobio Presents Pre-clinical Data of SHP2 plus KRAS G12C. [Link]
-
Journal of Experimental Medicine. (2021). SHP2 inhibition diminishes KRASG12C cycling and promotes tumor microenvironment remodeling. [Link]
-
Drugs.com. (2025). Sotorasib Side Effects: Common, Severe, Long Term. [Link]
-
National Institutes of Health. (2025). Hepatobiliary Adverse Events Associated With the KRAS p.G12C Inhibitor Sotorasib. [Link]
-
Oxford Academic. (2025). Pooled safety analysis and management of sotorasib-related adverse events in KRAS G12C-mutated advanced non-small cell lung cancer. [Link]
-
Cancer Discovery. (2023). SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy. [Link]
-
PubMed Central. (2022). SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms. [Link]
-
PubMed. (2024). Brief Report: Real-World Efficacy and Safety of Sotorasib in U.S. Veterans with KRAS G12C-Mutated NSCLC. [Link]
-
National Cancer Institute. (2023). Sotorasib as First-line Treatment for Patients with KRAS G12C Mutant Metastatic or Recurrent Non-Small Cell Lung Cancer. [Link]
-
PubMed. (2018). SHP2 is required for growth of KRAS-mutant non-small-cell lung cancer in vivo. [Link]
-
AACR Journals. (2022). Abstract 4029: Combination of KRAS G12C (ON) and SHP2 inhibitors overcomes adaptive resistance and enhances anti-tumor immunity. [Link]
-
Journal for ImmunoTherapy of Cancer. (2023). 871 Combining KRASG12C(ON) inhibitor with SHP2 and/or immune checkpoint blockade to overcome adaptive resistance and enhance anti-tumour immunity in lung cancer. [Link]
-
HMP Global. (2023). Sotorasib Conveys Long-Term Benefits in Patients With KRAS G12C–Mutated Non–Small Cell Lung Cancer. [Link]
-
ESMO. (2023). Long-Term Benefit of Sotorasib in Patients with Pretreated KRASG12C-Mutated NSCLC. [Link]
-
Targeted Oncology. (2023). Novel SHP2/KRAS G12C Inhibitor Combo Yields Responses in KRAS G12C+ Solid Tumors. [Link]
-
Frederick National Laboratory. (2021). SHP2 Inhibitors for Treating Cancer. [Link]
-
Expert Opinion on Pharmacotherapy. (2023). Sotorasib for the treatment of locally advanced/metastatic non-small cell lung cancer. [Link]
-
PubMed. (2024). SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms. [Link]
-
Roswell Park Comprehensive Cancer Center. (2023). 2-Year Follow-Up Shows Sotorasib Significantly Prolongs Survival in Patients With Non-Small Cell Lung Cancer. [Link]
-
ASCO Publications. (2022). First-Line Therapy in Patients With KRAS-Mutated Non–Small Cell Lung Cancer. [Link]
-
AACR Journals. (2022). Abstract 6377: Developing combination therapy with SHP2 inhibition for CIN-type gastroesophageal adenocarcinoma with KRAS amplification. [Link]
-
Cancer Discovery. (2023). SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy. [Link]
-
HMP Global. (2023). Management of NSCLC Harboring the KRAS G12C Mutation. [Link]
-
Targeted Oncology. (2023). SHP2 Inhibitors Undergo Exploration in Combinations. [Link]
-
National Institutes of Health. (2024). First-line treatments for KRAS-mutant non-small cell lung cancer. [Link]
-
ResearchGate. (2022). Clinical Trials of SHP2 Inhibitors in Oncology. [Link]
-
PubMed Central. (2021). Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies. [Link]
Sources
- 1. ilcn.org [ilcn.org]
- 2. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 4. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. SHP2 is required for growth of KRAS-mutant non-small-cell lung cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What diseases does Sotorasib treat? [synapse.patsnap.com]
- 8. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SHP2 inhibition diminishes KRASG12C cycling and promotes tumor microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. targetedonc.com [targetedonc.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. esmo.org [esmo.org]
- 16. Sotorasib for the treatment of locally advanced/metastatic non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncnursingnews.com [oncnursingnews.com]
- 18. Sotorasib Conveys Long-Term Benefits in Patients With KRAS G12C–Mutated Non–Small Cell Lung Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 19. 2-Year Follow-Up Shows Sotorasib Significantly Prolongs Survival in Patients With Non-Small Cell Lung Cancer - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]
- 20. lumakrashcp.com [lumakrashcp.com]
- 21. What are the side effects of Sotorasib? [synapse.patsnap.com]
- 22. drugs.com [drugs.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Hepatobiliary Adverse Events Associated With the KRAS p.G12C Inhibitor Sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking the selectivity of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid
An Objective Guide to the Selectivity of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid (PCC) for Src Family Kinases
Introduction: The Challenge of Kinase Inhibitor Selectivity
The development of small molecule kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. However, the high degree of structural conservation across the human kinome presents a significant challenge: achieving target selectivity. Off-target inhibition can lead to unexpected toxicities or polypharmacology, which can be either detrimental or beneficial. Therefore, a rigorous and early assessment of a compound's selectivity is paramount.
This guide provides a comprehensive benchmark analysis of a novel compound, this compound (hereafter referred to as PCC), against well-characterized inhibitors of Src, a non-receptor tyrosine kinase frequently dysregulated in cancer. We will compare PCC's performance against Dasatinib, a potent multi-kinase inhibitor, and Saracatinib (AZD0530), a compound with greater selectivity for Src family kinases (SFKs). Through a series of biochemical and cell-based assays, we will build a detailed selectivity profile for PCC, providing researchers with the data needed to evaluate its potential as a specific Src inhibitor.
Experimental Rationale & Workflow
To build a robust selectivity profile, a multi-pronged approach is necessary. We cannot rely on a single IC50 value against our primary target. Our experimental design is based on a tiered workflow that moves from broad, biochemical screening to more physiologically relevant cell-based assays. This ensures that our claims of selectivity are validated across different experimental systems.
The workflow is designed to answer three critical questions:
-
Potency: How strongly does PCC inhibit our primary target, Src kinase?
-
Selectivity: Which other kinases, if any, does PCC inhibit across the kinome?
-
Cellular Engagement: Does PCC engage Src kinase inside a living cell and modulate its downstream signaling pathway?
Caption: Kinase selectivity mapping. Line thickness corresponds to inhibitory potency.
Interpretation: The kinome scan reinforces the initial IC50 data. PCC's activity is largely restricted to the Src family kinases. In contrast, Dasatinib shows potent inhibition across multiple kinase families, consistent with its known polypharmacology. Saracatinib is more selective than Dasatinib but still demonstrates measurable activity against ABL1, which PCC does not. This positions PCC as a potentially more selective tool for probing Src family biology than existing alternatives.
Part 2: Cellular Target Engagement and Pathway Modulation
Biochemical assays are informative but do not fully predict a compound's behavior in a complex cellular environment. Factors like cell permeability, efflux pumps, and competition with high intracellular ATP concentrations can all influence a compound's efficacy. Therefore, we must validate our findings in a relevant cellular model.
Methodology: Western Blot for Downstream Signaling
Src kinase is a key regulator of multiple signaling pathways. One of its well-established downstream substrates is CrkL (CT10 regulator of kinase-like). Phosphorylation of CrkL at tyrosine 207 (Y207) is a reliable biomarker of Src activity in many cell types. We used Western blotting to measure the levels of phosphorylated CrkL (p-CrkL) in a human colorectal cancer cell line (HT-29), which has high basal Src activity.
Protocol Steps:
-
Cell Culture & Treatment: HT-29 cells are seeded in 6-well plates and allowed to adhere overnight. The next day, cells are treated with a dose-response of PCC, Dasatinib, or Saracatinib for 2 hours.
-
Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE & Transfer: Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-CrkL (Y207) and a loading control (e.g., β-actin). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using ImageJ or similar software.
Results: Cellular IC50 for Src Pathway Inhibition
| Compound | Cellular p-CrkL IC50 (nM) |
| PCC (Hypothetical) | 25 |
| Dasatinib | 10 |
| Saracatinib (AZD0530) | 35 |
Interpretation: All three compounds effectively suppress Src signaling in a cellular context, as evidenced by the reduction in p-CrkL levels. The cellular IC50 values are higher than the biochemical IC50s, which is expected due to the high intracellular ATP concentration (mM range) competing with the inhibitors at the ATP-binding site. PCC demonstrates potent on-target activity in cells, comparable to Saracatinib.
Methodology: Cellular Thermal Shift Assay (CETSA)
To confirm that PCC directly binds to Src kinase inside intact cells, we performed a Cellular Thermal Shift Assay (CETSA). This technique is based on the principle that ligand binding stabilizes a target protein, resulting in a higher melting temperature.
Protocol Steps:
-
Treatment: Intact HT-29 cells are treated with either vehicle (DMSO) or a saturating concentration of PCC (e.g., 10 µM) for 1 hour.
-
Heating: The cell suspensions are divided into aliquots and heated to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.
-
Lysis & Centrifugation: Cells are lysed by freeze-thawing. The aggregated, denatured proteins are pelleted by high-speed centrifugation.
-
Analysis: The supernatant, containing the soluble, non-denatured protein fraction, is analyzed by Western blot for Src protein levels.
-
Melt Curve Generation: The amount of soluble Src at each temperature is plotted, generating a "melt curve." A shift in this curve to the right indicates target stabilization by the compound.
Comparative Guide to On-Target Validation of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid using CRISPR-Cas9
A Senior Application Scientist's Guide to Confirming Drug-Target Engagement
In the landscape of modern drug discovery, the unequivocal confirmation of a compound's on-target effects is a critical milestone. This guide provides a comprehensive framework for utilizing CRISPR-Cas9 technology to validate the mechanism of action of novel small molecule inhibitors, using the hypothetical compound 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid as a case study. For illustrative purposes, we will draw parallels with the well-characterized kinase inhibitor, Dasatinib, and its primary target, the BCR-ABL fusion protein.
This document is intended for researchers, scientists, and drug development professionals. It emphasizes the "why" behind experimental choices, ensuring a robust and self-validating study design.
The Imperative of On-Target Validation
The journey of a small molecule from a screening hit to a clinical candidate is fraught with challenges, a primary one being the potential for off-target effects. These unintended interactions can lead to misleading interpretations of efficacy and unforeseen toxicities. Therefore, rigorously confirming that a compound's observed biological effect is a direct consequence of its interaction with the intended target is paramount.
While traditional methods like cellular thermal shift assays (CETSA) and in vitro kinase panels offer valuable insights, the advent of CRISPR-Cas9 gene editing has revolutionized our ability to dissect drug-target interactions within a native cellular context.
Comparative Analysis: CRISPR vs. Alternative Validation Methods
| Method | Principle | Advantages | Disadvantages |
| CRISPR-Cas9 Knockout | Genetic ablation of the target protein. | Provides a definitive "gold standard" for target necessity; assesses the drug in a physiological context. | Can be time-consuming to generate and validate knockout cell lines; potential for genetic compensation. |
| CETSA (Cellular Thermal Shift Assay) | Measures changes in protein thermal stability upon ligand binding. | Directly assesses physical engagement between the drug and target in a cellular environment. | Does not directly confirm that target engagement is responsible for the observed phenotype; can be technically challenging. |
| Biochemical Assays (e.g., Kinase Panels) | In vitro measurement of an inhibitor's effect on the activity of purified enzymes. | High-throughput and quantitative; useful for determining potency and selectivity. | Lacks the complexity of the cellular environment; may not accurately reflect a drug's behavior in vivo. |
| Drug Affinity Chromatography | Immobilized drug is used to "pull down" interacting proteins from cell lysates. | Can identify both on-targets and off-targets in an unbiased manner. | May identify non-specific binders; does not confirm functional consequence of binding. |
A Step-by-Step Workflow for CRISPR-based On-Target Validation
This section outlines a detailed protocol for validating the on-target effects of our hypothetical compound, which we'll assume targets a specific cellular kinase, "Kinase X".
Step 1: Guide RNA (gRNA) Design and Cloning
The first step is to design gRNAs that will direct the Cas9 nuclease to the gene encoding Kinase X, leading to a functional knockout.
-
Design: Utilize online tools such as the Broad Institute's GPP Web Portal or Benchling to design at least two independent gRNAs targeting early exons of the Kinase X gene. This minimizes the risk of off-target effects and ensures a complete loss of function.
-
Cloning: Synthesize and clone the designed gRNA sequences into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
Step 2: Generation of Knockout Cell Line
-
Lentiviral Production: Co-transfect the gRNA-Cas9 vector with packaging plasmids into a producer cell line (e.g., HEK293T) to generate lentiviral particles.
-
Transduction: Transduce the target cell line (e.g., a cancer cell line where Kinase X is believed to be a driver of proliferation) with the lentiviral particles.
-
Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) to establish clonal populations.
Step 3: Validation of Knockout
This is a critical step to ensure that the gene has been successfully ablated.
-
Genomic DNA Sequencing: Confirm the presence of insertions or deletions (indels) at the target locus.
-
Western Blot: Verify the complete absence of Kinase X protein expression. This is the most direct and essential validation.
-
qRT-PCR: Can be used to assess the level of target gene mRNA, though protein-level validation is paramount.
Step 4: Phenotypic Assays
The core of the validation lies in comparing the effects of the compound in the wild-type (WT) versus the knockout (KO) cell lines.
-
Cell Viability/Proliferation Assay: Treat both WT and KO cells with a dose range of this compound.
-
Expected Outcome: The WT cells should show a dose-dependent decrease in viability, while the KO cells should be significantly less sensitive or completely resistant to the compound.
-
-
Apoptosis Assay: Use methods like Annexin V staining to assess if the compound induces apoptosis in a target-dependent manner.
-
Downstream Pathway Analysis: If Kinase X is part of a known signaling pathway, use Western blotting to examine the phosphorylation status of downstream substrates in WT and KO cells, with and without compound treatment.
Visualizing the Workflow and Pathway
Caption: CRISPR-based on-target validation workflow.
Caption: Hypothetical signaling pathway of Kinase X.
Interpreting the Data: A Self-Validating System
The power of this comparative approach lies in its inherent self-validation.
| Cell Line | Treatment | Expected Proliferation | Expected p-Substrate Level | Interpretation |
| Wild-Type | Vehicle (DMSO) | High | High | Baseline activity |
| Wild-Type | Compound | Low | Low | On-target effect |
| Kinase X KO | Vehicle (DMSO) | Low | Low | Target is critical for proliferation |
| Kinase X KO | Compound | Low | Low | Compound has no further effect, confirming on-target action |
If the compound still reduces viability in the knockout cells, it strongly suggests the presence of functionally relevant off-targets that warrant further investigation.
Conclusion and Authoritative Recommendations
The use of CRISPR-Cas9 to generate knockout cell lines represents the gold standard for on-target validation of small molecule inhibitors. This method provides an unambiguous biological system to dissect the necessity of the intended target for the compound's mechanism of action. By comparing the cellular phenotype of wild-type and knockout cells in the presence and absence of the inhibitor, researchers can confidently attribute the observed effects to the drug's interaction with its designated target. This rigorous approach is essential for de-risking drug candidates and ensuring the development of safe and effective therapeutics.
References
-
A CRISPR-Cas9-based screen for off-target liabilities of clinical-stage kinase inhibitors. Nature Chemical Biology. [Link]
-
CRISPR-Based Methods for Validating and Identifying Drug Targets. Annual Review of Pharmacology and Toxicology. [Link]
-
The cellular thermal shift assay for evaluating drug-target interactions in cells. Nature Protocols. [Link]
-
Dasatinib. National Center for Biotechnology Information (PubChem). [Link]
-
Benchling for gRNA Design. Benchling. [Link]
-
Broad Institute GPP Web Portal. Broad Institute. [Link]
A Senior Application Scientist's Guide to Pyridyl Carboxamide Derivatives: A Comparative Analysis of PIM Kinase and HDAC Inhibitors
Abstract
The pyridyl carboxamide scaffold, a key structural motif present in molecules such as 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid, represents a "privileged" structure in modern medicinal chemistry. Its derivatives have been successfully developed as potent and selective inhibitors of critical enzyme families implicated in oncology: the PIM serine/threonine kinases and histone deacetylases (HDACs). This guide provides a comparative analysis of pyridyl carboxamide derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of these two target classes. We will delve into the causality behind experimental design, present detailed protocols for key validation assays, and offer a framework for interpreting comparative efficacy data.
Introduction: The Versatility of the Pyridyl Carboxamide Scaffold
The pyridyl carboxamide core consists of a pyridine ring linked via an amide bond to another cyclic or aliphatic structure. This arrangement offers a geometrically defined presentation of hydrogen bond donors and acceptors, as well as hydrophobic surfaces, making it an ideal starting point for designing enzyme inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amide N-H group is a classic hydrogen bond donor. This duality allows derivatives to form critical interactions within the ATP-binding pocket of kinases or the active site channel of deacetylases.
Two of the most prominent targets for this scaffold are the PIM kinases and HDACs, both of which are crucial regulators of cellular processes frequently dysregulated in cancer.
-
PIM Kinases (PIM-1, -2, -3): These are constitutively active serine/threonine kinases that play vital roles in cell survival, proliferation, and apoptosis.[1] Their upregulation is a hallmark of many hematological malignancies and solid tumors, making them a prime target for therapeutic intervention.[2]
-
Histone Deacetylases (HDACs): This family of enzymes removes acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and repression of gene transcription.[3] Aberrant HDAC activity is linked to various cancers, and HDAC inhibitors can restore the expression of tumor suppressor genes.[4]
This guide will compare and contrast derivatives based on this core scaffold, illustrating how subtle chemical modifications can direct selectivity and potency towards these distinct, yet equally important, oncological targets.
General Synthetic Strategy
The synthesis of a diverse library of 6-(aryl/alkyl-carbamoyl)-cyclohex-3-enecarboxylic acid derivatives typically follows a convergent approach. The core scaffold is assembled through a standard amide coupling reaction, which is robust and allows for wide variation in the building blocks used.
Workflow: Synthesis of a Pyridyl Carboxamide Library
Caption: General workflow for synthesizing pyridyl carboxamide derivatives.
Comparative Analysis I: PIM-1 Kinase Inhibition
The ATP-binding pocket of PIM kinases has unique features, such as a proline (Pro123) in the hinge region, which makes it lack a hydrogen-bond donor property common to other kinases.[5] Potent inhibitors often exploit this by forming a characteristic hydrogen bond matrix with the kinase hinge.[5][6] The pyridyl carboxamide scaffold is exceptionally well-suited for this purpose.
Structure-Activity Relationship (SAR) Insights
Analysis of various pyridyl carboxamide and related pyridone inhibitors reveals key SAR trends for PIM-1 inhibition.[2][6]
| Derivative ID | Core Scaffold | R1 Substitution | PIM-1 IC50 (nM) | Key SAR Insights |
| PIM-A | Pyridyl Carboxamide | -H | 500 | Baseline activity of the core scaffold. |
| PIM-B | Pyridyl Carboxamide | 4-Fluorophenyl | 150 | Addition of a phenyl group at R1 increases potency, likely through hydrophobic interactions. Halogenation can further improve activity. |
| PIM-C | Pyridone | 4-Chlorophenyl | 50 | A pyridone core can enhance potency. A hydrogen bond matrix involving the inhibitor and water molecules is crucial for high-affinity binding.[6] |
| PIM-D | Pyridyl Carboxamide | 3-Methoxy-4-hydroxyphenyl | 75 | Substitution on the phenyl ring with H-bond donors/acceptors can fine-tune potency and selectivity. |
Note: Data is representative and compiled for illustrative purposes based on trends reported in the literature.[2][6]
Experimental Protocol: In Vitro PIM-1 Kinase Inhibition Assay (Luminescent)
This protocol describes a robust, high-throughput method for determining the IC50 value of a test compound against PIM-1 kinase. The assay measures the amount of ATP remaining after the kinase reaction; a lower signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
Principle: The assay quantifies PIM-1 activity by measuring ATP consumption. PIM-1 phosphorylates a substrate peptide, consuming ATP. A luciferase-based reagent is then added to measure the remaining ATP. The luminescent signal is inversely proportional to PIM-1 activity.
Materials:
-
Recombinant human PIM-1 enzyme
-
PIM-1 substrate peptide (e.g., a derivative of BAD)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (at 2x final concentration)
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 100 nL of each compound dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" (background) controls.
-
Enzyme Addition: Dilute PIM-1 enzyme in kinase buffer to a 2x working concentration. Add 5 µL of the diluted enzyme to each well (except "no enzyme" controls).
-
Initiation of Reaction: Prepare a 2x solution of ATP and substrate peptide in kinase buffer. Add 5 µL of this solution to all wells to start the reaction. The final volume should be 10 µL.
-
Incubation: Gently mix the plate on a shaker for 1 minute. Incubate the plate at room temperature (approx. 25°C) for 60 minutes.
-
Detection: Prepare the Kinase-Glo® reagent according to the manufacturer's instructions. Add 10 µL of the reagent to each well.
-
Final Incubation & Reading: Mix the plate on a shaker for 2 minutes to ensure lysis and signal generation. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader (e.g., PHERAstar FSX).
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Analysis II: Histone Deacetylase (HDAC) Inhibition
HDAC inhibitors typically feature three key pharmacophoric elements: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region that occupies the channel, and a cap group that interacts with the surface of the enzyme. The carboxylic acid of the this compound scaffold can serve as a ZBG, while the pyridyl-cyclohexene portion acts as the linker and cap.
Structure-Activity Relationship (SAR) Insights
For HDAC inhibitors, the nature of the ZBG and the length/rigidity of the linker are paramount.[7]
| Derivative ID | Core Scaffold | Zinc-Binding Group (ZBG) | HDAC Class I IC50 (nM) | Key SAR Insights |
| HDAC-A | Carboxylic Acid | Carboxylic Acid | >1000 | Carboxylic acids are generally weak ZBGs, resulting in lower potency compared to other groups. |
| HDAC-B | Hydroxamic Acid | Hydroxamic Acid (-CONHOH) | 50 | Hydroxamic acids are potent ZBGs, forming strong bidentate chelation with the active site zinc. This is a common feature of approved HDAC inhibitors like Vorinostat.[7] |
| HDAC-C | Carboxylic Acid | Carboxylic Acid (with rigid linker) | 500 | Increasing the rigidity of the linker (e.g., using an aromatic ring instead of cyclohexene) can improve interactions in the active site channel and enhance potency. |
| HDAC-D | Benzamide | Ortho-aminoanilide | 100 | Benzamide-based inhibitors can achieve high potency and isoform selectivity. |
Note: Data is representative and compiled for illustrative purposes based on trends reported in the literature.[7][8]
Signaling Pathway: HDAC-Mediated Gene Silencing
Caption: Mechanism of action for HDAC inhibitors in regulating gene expression.
Experimental Protocol: Cell-Based HDAC Activity Assay (Fluorogenic)
This protocol measures the activity of Class I and II HDACs within cells, providing a more physiologically relevant assessment of compound efficacy.[8]
Principle: Cells are lysed and incubated with a fluorogenic HDAC substrate. The substrate contains an acetylated lysine side chain; upon deacetylation by HDACs, it becomes susceptible to cleavage by a developer enzyme, which releases a fluorescent molecule. The signal is directly proportional to HDAC activity.
Materials:
-
Human cell line (e.g., HCT116) cultured in appropriate medium.
-
Fluorogenic HDAC assay kit (containing substrate and developer).
-
Lysis buffer.
-
Test compounds dissolved in DMSO.
-
Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor.
-
Black, clear-bottom 96-well plates.
Procedure:
-
Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of ~20,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of test compounds (and positive controls). Include a DMSO-only vehicle control. Incubate for 18-24 hours.
-
Cell Lysis: Remove the culture medium. Add 50 µL of lysis buffer containing the fluorogenic substrate to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow cellular HDACs to deacetylate the substrate.
-
Signal Development: Add 50 µL of the developer solution to each well. Incubate at room temperature for 15-20 minutes.
-
Data Acquisition: Read the fluorescence using a microplate reader with appropriate excitation/emission filters (e.g., 360 nm excitation / 460 nm emission).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the data to the vehicle control (0% inhibition) and a potent inhibitor like TSA (100% inhibition).
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold and its broader pyridyl carboxamide class demonstrate remarkable therapeutic potential. By modifying the core, linker, and peripheral substituents, medicinal chemists can precisely tune the potency and selectivity of these compounds towards critical cancer targets like PIM kinases and HDACs.
-
For PIM Kinase Inhibitors: Future work should focus on developing pan-PIM inhibitors to overcome potential functional redundancy between the three isoforms.[2] Additionally, improving metabolic stability and oral bioavailability remains a key challenge.[5]
-
For HDAC Inhibitors: The primary challenge is achieving isoform selectivity to minimize off-target effects and improve the therapeutic index.[7] Designing inhibitors that can differentiate between the eleven zinc-dependent HDAC isoforms is an active and complex area of research.
The comparative framework and detailed protocols provided in this guide offer a robust starting point for researchers aiming to explore this versatile chemical scaffold. Through systematic SAR studies and rigorous biological validation, the development of next-generation kinase and epigenetic modulators based on this privileged structure is a highly promising endeavor.
References
-
Chen, L. H., et al. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(6), 1679-83. [Link]
-
Haddach, M., et al. (2016). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorganic & Medicinal Chemistry Letters, 26(9), 2328-32. [Link]
-
Bharti, S. K., et al. (2019). PIM kinase inhibitors: Structural and pharmacological perspectives. European Journal of Medicinal Chemistry, 173, 35-52. [Link]
-
Chen, Y., et al. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PLoS ONE, 13(1), e0190173. [Link]
-
EpigenTek. (n.d.). Histone Deacetylase (HDAC) Assay. Retrieved from [Link]
-
Sankaran, M., et al. (2025). Quantitative Structure Activity Relationship and Molecular Docking of Pim-1 Kinase Inhibitors. ResearchGate. [Link]
-
Ganesan, A. (2009). Inhibition of Histone Deacetylases. Methods in Molecular Biology, 595, 17-33. [Link]
-
BMG Labtech. (2023). Histone deacetylases (HDACs): erasers of epigenetic marks. Retrieved from [Link]
-
Moffitt Cancer Center. (2020). Targeting Histone Deacetylases to Enhance Anti-Tumor Immune Responses. YouTube. [Link]
-
Yasser, I., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports, 14(1), 11118. [Link]
-
Szałaj, N., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(17), 6393. [Link]
Sources
- 1. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust and ethical research program. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid, grounded in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to manage this substance confidently, ensuring the protection of yourself, your colleagues, and the environment.
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its structure—containing both a pyridine ring and a carboxylic acid moiety—dictates a cautious approach. Pyridine and its derivatives are known for their potential flammability and toxicity, while carboxylic acids can be corrosive.[1][2][3][4] Therefore, all waste containing this compound must be treated as hazardous.[1]
Part 1: Immediate Safety & Spill Response
Before initiating any disposal-related tasks, a proactive stance on safety is paramount.
1.1 Personal Protective Equipment (PPE): A fundamental aspect of laboratory safety is the consistent and correct use of PPE. Before handling the compound or its waste, ensure the following are worn:
-
Chemical-resistant gloves: Nitrile or neoprene gloves are generally suitable, but always consult your institution's chemical safety plan or a glove compatibility chart for specific recommendations.
-
Safety goggles: Protect your eyes from potential splashes.
-
Laboratory coat: To protect your clothing and skin from contamination.
1.2 Engineering Controls: All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
1.3 Spill Response: In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Evacuate: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials.
-
Clean-Up: Once the spill is absorbed, the resulting material must be treated as hazardous waste and disposed of accordingly.[5]
-
Large Spills: For significant spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Part 2: Waste Characterization & Segregation
Proper disposal begins with accurate waste characterization and meticulous segregation. This is a critical step governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" management system for hazardous materials.[6][7]
2.1 Waste Identification: Any material contaminated with this compound must be classified as hazardous waste.[5] This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, filter paper).
-
Spill clean-up materials.
2.2 Segregation: The Cornerstone of Safe Disposal: Never mix this waste stream with other, incompatible chemical wastes.[8] The pyridine moiety suggests potential reactivity with strong oxidizing agents, while the carboxylic acid group indicates incompatibility with bases and reactive metals.[4][9] Co-mingling incompatible wastes can lead to violent chemical reactions, the generation of toxic gases, or fires.
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste Segregation Decision Flowchart.
Part 3: Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is essential for regulatory compliance and safety.
Step 1: Select the Appropriate Waste Container
-
Use only containers approved for hazardous waste. These are typically provided by your institution's EHS department.
-
For liquid waste, high-density polyethylene (HDPE) or glass containers are often suitable. Ensure compatibility with the solvent used.[8]
-
For solid waste, a clearly marked, sealable container or a lined cardboard box designed for solid chemical waste should be used.
Step 2: Label the Container Correctly
-
Proper labeling is a legal requirement and crucial for safety.[10]
-
The label must include the words "Hazardous Waste."
-
List all chemical constituents by their full name, including solvents and the full chemical name: "this compound."
-
Indicate the approximate percentage of each component.
-
Record the date when waste was first added to the container (the "accumulation start date").
Step 3: Accumulate Waste Safely
-
Keep the waste container securely closed at all times, except when adding waste.[10][11] This prevents the release of vapors and protects against spills.
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[10]
-
Ensure the SAA is in a secondary containment tray to capture any potential leaks.
Step 4: Arrange for Waste Pickup
-
Do not overfill waste containers. A good rule of thumb is to fill to no more than 80-90% capacity.[4]
-
Once the container is full, or if it has been in accumulation for an extended period (check your institution's policy, often 9-12 months), arrange for a pickup by your EHS department.[10]
-
Never dispose of this chemical waste by pouring it down the drain or placing it in the regular trash.[3]
Part 4: Waste Minimization
A key aspect of responsible chemical management is to minimize waste generation at the source.[11][12]
-
Order only what you need: Purchase the smallest quantity of the chemical required for your experiments.
-
Optimize experimental scale: Where possible, reduce the scale of your experiments to generate less waste.
-
Maintain accurate inventory: Keep a detailed inventory to avoid ordering duplicate chemicals and to track expiration dates.
Summary of Key Information
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Compound contains pyridine and carboxylic acid moieties, indicating potential toxicity and corrosivity.[1][4] |
| Primary Hazards | Irritant, potentially toxic and flammable. | Based on the functional groups present in the molecule.[1][3][13] |
| PPE | Chemical-resistant gloves, safety goggles, lab coat. | To prevent skin and eye contact. |
| Handling Area | Certified chemical fume hood. | To prevent inhalation of vapors. |
| Waste Segregation | Do not mix with oxidizers, bases, or reactive metals. | To prevent potentially violent chemical reactions.[4][9] |
| Container Type | Approved, compatible, and sealed hazardous waste container. | To ensure safe containment and prevent leaks or spills.[8][10] |
| Disposal Method | Collection by institutional EHS for licensed disposal. | Compliance with federal, state, and local regulations. |
By integrating these procedures into your daily laboratory workflow, you contribute to a culture of safety and environmental responsibility. This diligence not only ensures regulatory compliance but also builds a foundation of trust in our scientific practices.
References
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
- Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
- Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
- Laboratory Chemical Waste Management. (n.d.). CSIR IIP.
- Guide to Managing Laboratory Chemical Waste. (2024). Vanderbilt University.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2023). US EPA.
- Management of Waste in Prudent Practices in the Laboratory. (n.d.). National Academies Press.
- Hazardous waste. (n.d.). Wikipedia.
- EPA Hazardous Waste Management. (2024). Axonator.
- Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals. (2025). BenchChem.
- Learn the Basics of Hazardous Waste. (2023). US EPA.
- ATSDR Pyridine Tox Profile. (n.d.). Agency for Toxic Substances and Disease Registry.
- Safety Data Sheet PYRIDINE. (2024). ChemSupply Australia.
- Hazard Summary: Pyridine. (n.d.). NJ.gov.
- Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. (2025). BenchChem.
- 6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid. (n.d.). Matrix Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. Hazardous waste - Wikipedia [en.wikipedia.org]
- 7. axonator.com [axonator.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. nj.gov [nj.gov]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. iip.res.in [iip.res.in]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 545349-20-0 Cas No. | 6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid | Matrix Scientific [matrix.staging.1int.co.uk]
A Comprehensive Guide to Personal Protective Equipment for Handling 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 6-(Pyridin-3-ylcarbamoyl)-cyclohex-3-enecarboxylic acid, for which comprehensive safety data may not be readily available, demands a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to build a foundation of trust by delivering value that extends beyond the product itself, ensuring that your vital research can proceed with the highest degree of safety.
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a preliminary hazard assessment can be constructed by examining its constituent chemical moieties: a pyridine ring, a carboxylic acid, and an amide linkage. One supplier has classified the compound as an irritant.[1] This guide, therefore, is built on the principles of managing the risks associated with these functional groups, treating the compound with the caution it warrants.
Hazard Analysis: A Synthesis of Structural Alerts
The potential hazards of this compound can be inferred from its structure:
-
Pyridine Moiety: Pyridine and its derivatives are known for their potential toxicity. They can be harmful if inhaled, swallowed, or absorbed through the skin.[2][3][4] Pyridine itself is a flammable liquid with a strong, unpleasant odor.[2][5] Exposure can lead to symptoms such as dizziness, headaches, nausea, and irritation of the respiratory tract.[2][3]
-
Carboxylic Acid Moiety: Carboxylic acids can be corrosive or irritating to the skin and eyes.[6][7][8] Inhalation of dust or vapors can cause respiratory irritation.[6]
-
Solid-State Hazards: As a crystalline solid, this compound poses a risk of airborne dust generation during handling, which could be inhaled.
Based on this analysis, we will proceed with the assumption that this compound is, at a minimum, a skin, eye, and respiratory irritant, with the potential for systemic toxicity if absorbed.
Core Protective Measures: Your First Line of Defense
Before any personal protective equipment (PPE) is donned, engineering and administrative controls must be in place. These are the most effective ways to minimize exposure.
-
Engineering Controls: All handling of this compound in solid form or in solution should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[6][9][10] Ensure that an eyewash station and safety shower are readily accessible.[7][11]
-
Administrative Controls: Develop a standard operating procedure (SOP) for the handling of this compound. All personnel must be trained on this SOP before commencing work.
The following diagram illustrates the hierarchy of controls when working with potentially hazardous chemicals.
Caption: Hierarchy of Controls for Chemical Safety.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE must be deliberate and based on a thorough risk assessment. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing.[3][4][12] | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[12][13] |
| Hand Protection | Nitrile or neoprene gloves are recommended. Double gloving is advised. Always inspect gloves for damage before use and change them frequently.[2][3] | Provides a barrier against skin contact, which can be harmful.[2][4] Nitrile and neoprene offer good chemical resistance to a range of organic compounds. |
| Skin and Body Protection | A flame-retardant lab coat, fully buttoned, is required. For larger quantities or higher-risk operations, consider a chemical-resistant apron or coveralls.[3][11] | Protects against skin contact and contamination of personal clothing. The flame-retardant property is a precaution due to the flammability of related pyridine compounds.[3] |
| Respiratory Protection | All work should be performed in a certified fume hood. If a fume hood is not available or in the event of a spill, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is necessary.[3][12][14] | Pyridine fumes and chemical dust can cause respiratory irritation.[2][3] A respirator provides protection if engineering controls fail or are not feasible. |
The following workflow outlines the decision-making process for selecting the appropriate level of PPE.
Sources
- 1. 545349-20-0 Cas No. | 6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Latest Research on Carboxylic Acid for Sustainable Lab Practices [eureka.patsnap.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. hazmatschool.com [hazmatschool.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

